molecular formula C14H13N3OS B058471 2-(10H-phenothiazin-10-yl)acetohydrazide CAS No. 125096-15-3

2-(10H-phenothiazin-10-yl)acetohydrazide

Cat. No.: B058471
CAS No.: 125096-15-3
M. Wt: 271.34 g/mol
InChI Key: DGGWSYPHEPMOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(10H-phenothiazin-10-yl)acetohydrazide is a versatile phenothiazine-based hydrazide derivative of significant interest in medicinal chemistry and pharmacological research. This compound serves as a critical synthetic intermediate and a privileged scaffold for the design and development of novel bioactive molecules. Its core structure, the phenothiazine ring, is known for interacting with central dopamine receptors, while the acetohydrazide moiety offers a reactive handle for further chemical modifications, enabling the construction of diverse libraries of Schiff bases, heterocyclic compounds, and molecular hybrids.

Properties

IUPAC Name

2-phenothiazin-10-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c15-16-14(18)9-17-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)17/h1-8H,9,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGWSYPHEPMOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384649
Record name 2-(10H-phenothiazin-10-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125096-15-3
Record name 2-(10H-phenothiazin-10-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(10H-phenothiazin-10-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(10H-phenothiazin-10-yl)acetohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. Phenothiazine derivatives have a rich history in drug discovery, known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic effects[1]. The incorporation of a hydrazide moiety introduces a versatile functional group known to be a crucial pharmacophore in the development of antimicrobial, anticancer, and anti-inflammatory agents[2]. This guide, designed for researchers, scientists, and drug development professionals, delves into the synthesis, structural elucidation, and key physicochemical parameters of the title compound. We will explore its melting point, solubility, spectroscopic characteristics (FTIR, UV-Vis, NMR, and Mass Spectrometry), and predictive insights into its pKa and logP values. Each section integrates theoretical principles with practical experimental methodologies, providing a robust framework for the analysis and application of this promising molecule.

Introduction: The Scientific Imperative

The convergence of the phenothiazine nucleus and the acetohydrazide side chain in this compound presents a molecule with considerable therapeutic potential. The tricyclic phenothiazine core is a privileged scaffold in medicinal chemistry, with its derivatives being highly bioactive and having widespread applications[3][4]. The unique folded "butterfly" conformation of the phenothiazine ring system and its electron-donating properties are key to its biological interactions[3].

The hydrazide functional group (-CONHNH2) is a vital component in the synthesis of various heterocyclic compounds and is recognized for its broad spectrum of biological activities[2]. The presence of both a hydrogen bond donor (the -NH2 group) and a hydrogen bond acceptor (the carbonyl group) allows for diverse interactions with biological targets. This guide aims to provide a detailed physicochemical profile of this compound to empower researchers in their drug design and development endeavors.

Synthesis and Molecular Structure

The synthesis of this compound is typically achieved through a two-step process starting from 10H-phenothiazine. The general synthetic route is outlined below.

Synthesis_Workflow Phenothiazine 10H-Phenothiazine Intermediate Ethyl 2-(10H-phenothiazin-10-yl)acetate Phenothiazine->Intermediate Base (e.g., K2CO3) Solvent (e.g., Acetone) Reflux EthylChloroacetate Ethyl Chloroacetate (ClCH2COOEt) EthylChloroacetate->Intermediate Product This compound Intermediate->Product Solvent (e.g., Ethanol) Reflux HydrazineHydrate Hydrazine Hydrate (N2H4·H2O) HydrazineHydrate->Product Spectroscopic_Analysis Compound This compound FTIR FTIR Spectroscopy Compound->FTIR Functional Group Identification UV_Vis UV-Vis Spectroscopy Compound->UV_Vis Electronic Transitions (Chromophores) NMR NMR Spectroscopy (1H and 13C) Compound->NMR Proton and Carbon Environment MassSpec Mass Spectrometry Compound->MassSpec Molecular Weight and Fragmentation Pattern

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 2-(10H-phenothiazin-10-yl)acetohydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Data for Researchers, Scientists, and Drug Development Professionals

The phenothiazine scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with a broad spectrum of biological activities.[1][2] While the classical applications of phenothiazines as antipsychotics are well-documented, the continued exploration of novel derivatives such as 2-(10H-phenothiazin-10-yl)acetohydrazide reveals a more nuanced and multifaceted pharmacological profile. This guide provides an in-depth technical exploration of the core mechanisms of action associated with this class of compounds, moving beyond established knowledge to provide a forward-looking perspective for researchers and drug developers. The narrative is structured to elucidate the causal relationships behind experimental observations and to propose robust methodologies for further investigation.

Part 1: The Foundational Neuroleptic Mechanism: Dopamine D2 Receptor Antagonism

The quintessential mechanism of action for many phenothiazine derivatives is their ability to function as antagonists at dopamine D2 receptors in the central nervous system.[3][4] This action is primarily responsible for their well-established antipsychotic effects, particularly in the management of schizophrenia and other psychotic disorders.[3][5] By blocking D2 receptors in the mesolimbic pathway, these compounds are thought to mitigate the positive symptoms of psychosis, such as hallucinations and delusions.[3]

While the exact binding affinity of this compound for the D2 receptor is not yet extensively published, its structural similarity to known D2 antagonists strongly suggests this as a primary mode of action. The acetohydrazide moiety at the N-10 position may influence the compound's pharmacokinetic and pharmacodynamic properties, potentially altering its potency and selectivity for different dopamine receptor subtypes.

Beyond dopamine antagonism, it is crucial to recognize that phenothiazines often exhibit a "promiscuous" pharmacology, interacting with a variety of other neurotransmitter systems.[3] These off-target effects, which can include interactions with serotonin, histamine, acetylcholine, and alpha-adrenergic receptors, contribute to both the therapeutic efficacy and the side-effect profile of these drugs.[3]

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of a test compound, such as this compound, to the dopamine D2 receptor.

Objective: To quantify the inhibitory constant (Ki) of the test compound for the D2 receptor.

Materials:

  • Membrane preparations from cells expressing human dopamine D2 receptors (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]Spiperone or [³H]Raclopride.

  • Non-specific binding control: Haloperidol or another potent D2 antagonist.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation cocktail and scintillation counter.

  • 96-well microplates and filtration apparatus.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • For determining non-specific binding, add a high concentration of the non-specific binding control instead of the test compound.

  • For determining total binding, add only the assay buffer and the radioligand.

  • Add the D2 receptor membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Dopamine D2 Receptor Binding Assay Workflow Prep Prepare Reagents: - D2 Receptor Membranes - [³H]Radioligand - Test Compound Dilutions Incubation Incubate: Membranes + Radioligand + Test Compound Prep->Incubation Combine Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Terminate Reaction Quantification Scintillation Counting (Measures bound radioactivity) Filtration->Quantification Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Quantification->Analysis

Caption: Workflow for determining D2 receptor binding affinity.

Part 2: Emerging Mechanisms of Action: Beyond Neurotransmission

Recent research has unveiled a broader spectrum of biological activities for phenothiazine derivatives, extending their potential therapeutic applications beyond the realm of neuropsychiatry.

Anticonvulsant Properties

A growing body of evidence suggests that certain phenothiazine derivatives possess significant anticonvulsant activity.[6][7][8][9] The precise mechanisms underlying this effect are still under investigation but may involve modulation of ion channels or interactions with other neurotransmitter systems beyond dopamine, such as the GABAergic or glutamatergic systems. The structural features of this compound could potentially contribute to these anticonvulsant effects.

Experimental Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Induced Seizure Models

These two in vivo models are standard for screening potential anticonvulsant drugs.

Objective: To assess the ability of this compound to protect against induced seizures in rodents.

Animals: Male Swiss albino mice (20-25 g).

MES Test:

  • Administer the test compound or vehicle intraperitoneally (i.p.).

  • After a predetermined time (e.g., 30-60 minutes), subject the animals to a brief electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

  • Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The absence of the tonic hind limb extension is considered a positive result, indicating anticonvulsant activity.

PTZ Test:

  • Administer the test compound or vehicle i.p.

  • After the appropriate absorption time, administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg, s.c.).

  • Observe the animals for the onset and severity of clonic-tonic seizures for a defined period (e.g., 30 minutes).

  • An increase in the latency to the first seizure or a complete lack of seizures indicates anticonvulsant activity.

G cluster_anticonvulsant Anticonvulsant Screening Models start Administer Test Compound mes Maximal Electroshock (MES) Test (Models generalized tonic-clonic seizures) start->mes ptz Pentylenetetrazole (PTZ) Test (Models absence seizures) start->ptz observe_mes Observe for Tonic Hind Limb Extension mes->observe_mes observe_ptz Observe for Clonic-Tonic Seizures ptz->observe_ptz outcome_mes Protection = Anticonvulsant Activity observe_mes->outcome_mes outcome_ptz Increased Latency or No Seizures = Anticonvulsant Activity observe_ptz->outcome_ptz

Caption: In vivo models for anticonvulsant activity screening.

Antimicrobial and Antifungal Activity

Phenothiazines have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.[10][11][12] Several mechanisms have been proposed to account for these effects:

  • Inhibition of Calmodulin: Some phenothiazines are known to inhibit calmodulin, a key calcium-binding protein involved in numerous cellular processes in eukaryotes, including fungi.[13]

  • Generation of Reactive Oxygen Species (ROS): The pro-oxidant activity of certain phenothiazine derivatives can lead to the generation of ROS, causing oxidative stress and damage to microbial cells.[14]

  • Membrane and DNA Damage: These compounds can disrupt the integrity of microbial cell membranes and interfere with DNA replication and repair processes.[14]

  • Efflux Pump Inhibition: A particularly exciting area of research is the ability of some phenothiazines to inhibit efflux pumps, which are a major mechanism of antibiotic resistance in bacteria.[11][12] By blocking these pumps, phenothiazines can potentially restore the efficacy of conventional antibiotics.

The acetohydrazide group in this compound may enhance its antimicrobial properties, potentially through increased cell permeability or novel interactions with microbial targets.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Test compound and standard antibiotics.

  • 96-well microplates.

  • Incubator.

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • In a 96-well plate, prepare serial two-fold dilutions of the test compound in the growth medium.

  • Add the microbial inoculum to each well.

  • Include positive (no drug) and negative (no inoculum) growth controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Anticancer and Antiproliferative Effects

The potential of phenothiazine derivatives as anticancer agents is an active area of investigation.[15] Their mechanisms in this context are diverse and appear to be cell-type dependent, but may include:

  • Modulation of Signaling Pathways: Phenothiazines have been shown to interfere with key cancer-related signaling pathways such as MAP kinase and Wnt signaling.[15]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.

  • Inhibition of Histone Deacetylases (HDACs): Some phenothiazine derivatives have been identified as inhibitors of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[16][17]

The unique structure of this compound warrants investigation into its potential as an HDAC inhibitor or a modulator of other cancer-relevant pathways.

Part 3: Structure-Activity Relationships and Future Directions

The biological activity of phenothiazine derivatives is exquisitely sensitive to the nature and position of substituents on the tricyclic core.[1][2] The introduction of the acetohydrazide moiety at the N-10 position of the phenothiazine nucleus in this compound is a key structural modification. This group can potentially engage in different hydrogen bonding interactions and may alter the molecule's overall lipophilicity and electronic properties compared to classic phenothiazines with alkylamine side chains.

Future research should focus on a systematic evaluation of how this acetohydrazide group influences the compound's affinity for various biological targets. This includes not only the classical neurotransmitter receptors but also the emerging targets identified in the contexts of anticonvulsant, antimicrobial, and anticancer activities. A comprehensive understanding of these structure-activity relationships will be pivotal in the rational design of new phenothiazine derivatives with improved potency and selectivity for desired therapeutic applications.

References

  • Anticonvulsant activity and neurotoxicity data of phenothiazine derivatives. ResearchGate. Available from: [Link].

  • Phenothiazine. MassiveBio. Available from: [Link].

  • Synthesis and Anti Convulsant Activity of Novel Oxadiazole Substituted Phenothiazine Derivatives. TSI Journals. Published December 28, 2016. Available from: [Link].

  • Antifungal phenothiazines: optimization, characterization of mechanism, and modulation of neuroreceptor activity. PMC. Available from: [Link].

  • Synthesis and Anti Convulsant Activity of Novel Oxadiazole Substituted Phenothiazine Derivatives | Abstract. Research and Reviews. Available from: [Link].

  • Chlorpromazine. Wikipedia. Available from: [Link].

  • [Anticonvulsant action and molecular structure of phenothiazine derivatives]. PubMed. Published September 1, 1955. Available from: [Link].

  • [Comparative Anticonvulsant Activity of Phenothiazine Derivatives in Experimental Electroshock]. PubMed. Published February 1961. Available from: [Link].

  • List of Phenothiazine antipsychotics. Drugs.com. Available from: [Link].

  • Phenothiazine. StatPearls - NCBI Bookshelf. NIH. Available from: [Link].

  • Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines. PubMed. Available from: [Link].

  • Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. PubMed. Available from: [Link].

  • Antimicrobial activity of phenothiazines. PubMed. Available from: [Link].

  • Synthesis and Biological Activity of Phenothiazine Derivatives. Semantic Scholar. Published April 1, 2011. Available from: [Link].

  • (PDF) Antimicrobial activity of phenothiazines. ResearchGate. Available from: [Link].

  • Available online through. ResearchGate. Available from: [Link].

  • Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials. PMC - NIH. Published May 22, 2024. Available from: [Link].

  • Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. PubMed Central. Available from: [Link].

  • Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. PubMed. Published July 5, 2021. Available from: [Link].

  • Synthesis and biological evaluations of new phenothiazine derivatives. ResearchGate. Published June 24, 2020. Available from: [Link].

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central. Available from: [Link].

Sources

The Multifaceted Biological Activities of Novel Phenothiazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The phenothiazine scaffold, a tricyclic heterocyclic system, has long been a cornerstone in medicinal chemistry. Initially recognized for its profound impact on the treatment of psychosis, the versatility of this chemical moiety has led to the discovery of a broad spectrum of biological activities.[1][2][3] This guide provides an in-depth exploration of the diverse therapeutic potential of novel phenothiazine derivatives, with a focus on their anticancer, antipsychotic, antimicrobial, and antioxidant properties. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate and harness the capabilities of these promising compounds.

Section 1: The Expanding Therapeutic Landscape of Phenothiazine Derivatives

Phenothiazine and its analogs have transcended their initial application as antipsychotics to become a subject of intense investigation for a variety of therapeutic applications.[2][3][4] The inherent bioactivity of the phenothiazine nucleus, coupled with the potential for diverse chemical modifications, has fueled the development of novel derivatives with enhanced efficacy and novel mechanisms of action.[2][3] Current research highlights their potential in oncology, infectious diseases, and in combating oxidative stress, making them a fertile ground for drug discovery and development.[3][4]

Section 2: Anticancer Activity: Targeting Key Signaling Pathways

Recent studies have illuminated the significant antitumor effects of novel phenothiazine derivatives across a range of cancer types.[5][6][7] Their anticancer activity is often attributed to the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.[3][8]

Mechanism of Action: Disruption of Pro-Survival Signaling

A primary mechanism underlying the anticancer effects of many phenothiazine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway .[3][8] This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell growth, proliferation, and survival. By interfering with this cascade, phenothiazine derivatives can induce cell cycle arrest and trigger apoptosis in cancer cells.[3][8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Phenothiazine Novel Phenothiazine Derivatives Phenothiazine->PI3K Inhibition Phenothiazine->Akt Inhibition

Figure 1: Simplified diagram of phenothiazine derivatives inhibiting the PI3K/Akt/mTOR pathway.
In Vitro Evaluation of Anticancer Activity: The MTT Assay

A fundamental method for assessing the cytotoxic effects of novel compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the novel phenothiazine derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Parameter Description
Cell Lines Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
Compound Concentrations Typically a serial dilution (e.g., 0.1, 1, 10, 50, 100 µM)
Incubation Time 24, 48, or 72 hours
MTT Concentration 0.5 mg/mL
Wavelength 570 nm

Table 1: Key parameters for a typical MTT assay.

Section 3: Antipsychotic Activity: Dopamine Receptor Antagonism

The hallmark of traditional phenothiazine drugs is their antipsychotic efficacy, which is primarily attributed to their ability to block dopamine D2 receptors in the brain's mesolimbic pathway.[1][14] Novel derivatives are being developed to refine this activity, potentially reducing side effects while maintaining or enhancing therapeutic effects.[15]

Mechanism of Action: Modulating Dopaminergic Neurotransmission

Overactivity of the dopaminergic system is a key hypothesis in the pathophysiology of psychosis.[14] Phenothiazine derivatives act as antagonists at D2 receptors, preventing dopamine from binding and thereby reducing downstream signaling that contributes to the positive symptoms of schizophrenia, such as hallucinations and delusions.[11]

D2_Receptor_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signaling Downstream Signaling (Reduced Psychotic Symptoms) D2_Receptor->Signaling Activation Phenothiazine Phenothiazine Derivative Phenothiazine->D2_Receptor Blocks

Figure 2: Mechanism of dopamine D2 receptor antagonism by phenothiazine derivatives.

Section 4: Antimicrobial Activity: A Renewed Focus

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents.[2][15] Phenothiazine derivatives have demonstrated promising activity against a range of bacteria and fungi, positioning them as potential candidates for novel anti-infective therapies.[2][15][16]

Mechanisms of Antimicrobial Action

The antimicrobial effects of phenothiazines are multifaceted and can include:

  • Inhibition of Efflux Pumps: Some derivatives can inhibit bacterial efflux pumps, which are responsible for pumping antibiotics out of the cell, thereby restoring the efficacy of existing antibiotics.[3][17]

  • Disruption of Cell Membranes: The amphiphilic nature of these compounds allows them to interact with and disrupt the integrity of bacterial cell membranes.[3]

  • Generation of Reactive Oxygen Species (ROS): Certain phenothiazines can induce the production of ROS, leading to oxidative damage and cell death.[18][19]

  • DNA Damage: Evidence suggests that some derivatives can cause damage to bacterial DNA.[18][19]

In Vitro Evaluation of Antimicrobial Activity

Standard methods for assessing the antimicrobial activity of novel compounds include the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

  • Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension to create a lawn.[6][20]

  • Disk Application: Place paper disks impregnated with known concentrations of the phenothiazine derivative onto the agar surface.[20]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.[6]

Experimental Protocol: Broth Microdilution (MIC Determination)

  • Serial Dilution: Prepare a series of twofold dilutions of the phenothiazine derivative in a 96-well microtiter plate containing broth medium.[21]

  • Inoculation: Add a standardized bacterial inoculum to each well.[21]

  • Incubation: Incubate the plate under suitable conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[21][22]

Method Principle Endpoint
Kirby-Bauer Diffusion of the compound from a disk into agar, inhibiting bacterial growth.Diameter of the zone of inhibition (mm).
Broth Microdilution Serial dilution of the compound in liquid media to determine the lowest inhibitory concentration.Minimum Inhibitory Concentration (MIC) (µg/mL or µM).

Table 2: Comparison of in vitro antimicrobial susceptibility testing methods.

Section 5: Antioxidant Properties: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Phenothiazine derivatives have been shown to possess antioxidant properties, suggesting their potential therapeutic utility in conditions associated with oxidative damage.[23][24]

Mechanism of Antioxidant Action

The antioxidant activity of phenothiazines is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[25] This radical scavenging activity helps to mitigate the damaging effects of oxidative stress on cellular components.[25]

In Vitro Evaluation of Antioxidant Activity

Commonly used methods to assess the antioxidant capacity of novel compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[26][27]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reaction Mixture: Mix a solution of the phenothiazine derivative with a methanolic solution of DPPH.[4][28]

  • Incubation: Incubate the mixture in the dark for a specified period (e.g., 30 minutes).[28]

  • Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at approximately 517 nm.[29] The discoloration from purple to yellow indicates the scavenging of the DPPH radical.[28]

  • Calculation: Calculate the percentage of radical scavenging activity.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

  • ABTS Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[8][30]

  • Reaction: Add the phenothiazine derivative to the pre-formed ABTS•+ solution.[8][30]

  • Absorbance Measurement: Measure the reduction in absorbance of the ABTS•+ solution at approximately 734 nm.[8]

  • Data Expression: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[31]

Antioxidant_Assay_Workflow Start Prepare Phenothiazine Derivative Solutions DPPH_Assay DPPH Assay Start->DPPH_Assay ABTS_Assay ABTS Assay Start->ABTS_Assay DPPH_Steps 1. Mix with DPPH solution 2. Incubate in dark 3. Measure absorbance at 517 nm DPPH_Assay->DPPH_Steps ABTS_Steps 1. Generate ABTS radical 2. Mix with derivative 3. Measure absorbance at 734 nm ABTS_Assay->ABTS_Steps Analysis Calculate Radical Scavenging Activity / TEAC DPPH_Steps->Analysis ABTS_Steps->Analysis

Figure 3: General workflow for in vitro antioxidant activity assessment.

Section 6: Structure-Activity Relationships and Future Directions

The biological activity of phenothiazine derivatives is highly dependent on their chemical structure.[2][3] Modifications to the phenothiazine ring system, the nature and length of the side chain at the N-10 position, and the substituents on the aromatic rings can significantly influence their potency and selectivity for different biological targets.[3] Understanding these structure-activity relationships (SAR) is crucial for the rational design of new derivatives with improved therapeutic profiles.[2][26]

Future research in this field will likely focus on:

  • Synthesizing and screening new libraries of phenothiazine derivatives to identify compounds with enhanced activity and selectivity.

  • Elucidating the detailed molecular mechanisms of action for their various biological effects.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their drug-like characteristics.

  • Exploring the potential of phenothiazine derivatives in combination therapies, particularly in cancer and infectious diseases.[3]

Conclusion

Novel phenothiazine derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potential to be developed into new anticancer, antipsychotic, antimicrobial, and antioxidant agents is substantial. This guide has provided a comprehensive overview of their mechanisms of action and the key experimental protocols used to evaluate their efficacy. By leveraging this knowledge, researchers and drug development professionals can continue to unlock the full therapeutic potential of the phenothiazine scaffold.

References

  • MassiveBio. Phenothiazine. (2026-01-11). [Link]

  • Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry. [Link]

  • ACME Research Solutions. (2024-02-23). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]

  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. (2024). Pharmaceuticals, 17(5), 633. [Link]

  • [New derivatives of phenothiazines with anticancer activities]. (2009). Polski Merkuriusz Lekarski, 26(156), 671-675. [Link]

  • Hardy Diagnostics. (2024-02-05). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Microbe Notes. (2022-05-18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Posso, M. C., Domingues, F. C., Ferreira, S., & Silvestre, S. (2022). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. Molecules, 27(1), 276. [Link]

  • Antimicrobial activity of phenothiazines. (2000). In Vivo, 14(2), 245-254. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Tian, S., & Fang, F. (2022). Research Progress in the Synthesis and Biological Activity of Phenothiazines. Chinese Pharmaceutical Journal, 57(18), 1504-1511. [Link]

  • Pluta, K., Morak-Młodawska, B., & Jeleń, M. (2021). Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study. RSC Advances, 11(36), 22323-22335. [Link]

  • CLYTE Technologies. (2025-12-24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024). ACS Omega, 9(28), 31139-31154. [Link]

  • National Center for Biotechnology Information. Phenothiazine. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Protocol Online. (2011). Doubts - ABTS Radical Cation Decolorization Assay. [Link]

    • Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. [Link]

  • Do phenothiazines possess antimicrobial and efflux inhibitory properties? (2019). FEMS Microbiology Letters, 366(21). [Link]

  • Scribd. Kirby-Bauer Disk Diffusion Protocol. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Review of synthesis and biological study of novel phenothiazine derivatives. (2024). Journal of Population Therapeutics and Clinical Pharmacology, 31(10), 834-845. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. (2019). protocols.io. [Link]

  • Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH-radical scavenging activity assays. In Comprehensive Sampling and Sample Preparation (Vol. 4, pp. 327-347). [Link]

  • Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. (2018). Journal of Applied Microbiology, 125(5), 1335-1345. [Link]

  • Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. (2018). Journal of Applied Microbiology, 125(5), 1335–1345. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Antioxidant activity applying an improved ABTS radical cation decolorization assay. (1999). Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. [Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2023). Molecules, 28(23), 7800. [Link]

  • A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. (2025). Current Organic Synthesis, 22(1). [Link]

  • Antioxidant Properties of New Phenothiazine Derivatives. (2022). Antioxidants, 11(7), 1371. [Link]

  • A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. (2025). Current Organic Synthesis. [Link]

  • Phenothiazine derivatives as anticancer compounds. (2023). In Chalcones: Synthesis, Biomedical Applications and Structure-Activity Relationship. [Link]

  • The versatility of phenothiazines as an anticancer drug scaffold. (2025). Journal of Biomolecular Structure and Dynamics, 1-14. [Link]

  • Patsnap Synapse. (2024). What are D2 receptor antagonists and how do they work?. [Link]

  • The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. (2021). International Journal of Molecular Sciences, 22(16), 8567. [Link]

  • Dissecting Dopamine D2 Receptor Signaling. (2015). Columbia Academic Commons. [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxicity MTT Assay. [Link]

  • Schematic representation of a network of PI3K/AKT/mTOR signaling. (2015). Oncotarget, 6(19), 16897-16908. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. (2016). Biological Psychiatry, 79(1), 54-61. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (2018). Journal of Hematology & Oncology, 11(1), 1-18. [Link]

Sources

Introduction: The Phenothiazine Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(10H-Phenothiazin-10-yl)acetohydrazide: Synthesis, Properties, and Applications in Drug Discovery

The phenothiazine tricycle is a foundational scaffold in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2] First synthesized in 1883, phenothiazine and its derivatives have revolutionized medicine, leading to the development of the first antipsychotic drug, chlorpromazine, and transforming the treatment of psychiatric disorders.[3][4] Beyond their neuroleptic applications, phenothiazine-based compounds have demonstrated significant potential as anticancer, antihistaminic, anti-inflammatory, antibacterial, and antifungal agents.[1][5][6][7][8][9] This wide range of therapeutic efficacy stems from the unique three-dimensional "butterfly" structure of the phenothiazine core, which allows for extensive chemical modification and interaction with a multitude of biological targets.[1][10]

This guide focuses on a key synthetic intermediate, This compound . This molecule serves as a critical building block for researchers and drug development professionals, enabling the synthesis of novel phenothiazine derivatives. Its acetohydrazide moiety provides a reactive handle for condensation reactions, allowing for the facile introduction of diverse pharmacophores to explore structure-activity relationships (SAR) and develop new therapeutic candidates.

Core Compound: Chemical and Physical Properties

A clear understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and research. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
Chemical Name This compound[11][12][13]
CAS Number 125096-15-3[11][12][13]
Molecular Formula C₁₄H₁₃N₃OS[12]
Molecular Weight 271.34 g/mol [12]
Purity Typically ≥97%[12]
MDL Number MFCD01249325[12]

Synthesis Protocol: A Step-by-Step Experimental Guide

The synthesis of this compound is a well-established, two-step process commencing from the parent 10H-phenothiazine.[14] The methodology described below is a self-validating system, where the successful isolation and characterization of the intermediate ester confirms the efficacy of the first step before proceeding to the final hydrazinolysis.

Part 1: Synthesis of Ethyl 2-(10H-phenothiazin-10-yl)acetate

This initial step involves the N-alkylation of the phenothiazine ring. The nitrogen atom of phenothiazine acts as a nucleophile, displacing the chloride from ethyl chloroacetate.

  • Rationale: The choice of ethyl chloroacetate provides the necessary two-carbon spacer and an ester functional group, which is an ideal precursor for the subsequent hydrazinolysis. The use of a base like sodium hydride (NaH) or potassium carbonate is crucial to deprotonate the secondary amine of phenothiazine, thereby increasing its nucleophilicity and driving the reaction forward.

Experimental Protocol:

  • Reaction Setup: To a solution of 10H-phenothiazine (1 equivalent) in a suitable aprotic solvent (e.g., dry acetone or THF), add a base such as anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: While stirring the suspension, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature.

  • Reaction Progression: Reflux the reaction mixture for 8-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a suitable mobile phase [e.g., acetone:chloroform:methanol (1:1:1)].[6]

  • Workup and Isolation: After completion, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to yield pure ethyl 2-(10H-phenothiazin-10-yl)acetate.

Part 2: Synthesis of this compound

This second step converts the ethyl ester intermediate into the desired acetohydrazide through nucleophilic acyl substitution with hydrazine hydrate.

  • Rationale: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. This reaction, known as hydrazinolysis, is a standard and highly efficient method for converting esters to hydrazides. The resulting hydrazide is a key synthon for creating larger molecules.

Experimental Protocol:

  • Reaction Setup: Dissolve the synthesized ethyl 2-(10H-phenothiazin-10-yl)acetate (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate (5-10 equivalents) to the solution. The large excess of hydrazine ensures the reaction goes to completion.

  • Reaction Progression: Reflux the mixture for 6-8 hours. The product will often precipitate out of the solution upon cooling.

  • Workup and Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.[14]

  • Characterization: The final product should be characterized by standard analytical techniques (FTIR, ¹H NMR, Mass Spectrometry) to confirm its structure and purity.[14]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis Phenothiazine 10H-Phenothiazine Intermediate Ethyl 2-(10H-phenothiazin-10-yl)acetate Phenothiazine->Intermediate Base (K2CO3) Reflux ECA Ethyl Chloroacetate ECA->Intermediate Product This compound Intermediate->Product Ethanol Reflux Hydrazine Hydrazine Hydrate Hydrazine->Product

Caption: Synthetic route to this compound.

Application in Anticancer Drug Development

The primary value of this compound lies in its role as a versatile intermediate for creating libraries of novel compounds with therapeutic potential. The phenothiazine scaffold is a known pharmacophore in anticancer drug design.[15] Derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit cancer cell migration and invasion.[2][15]

The terminal hydrazide group of the title compound can be readily condensed with various aldehydes or ketones to form hydrazones. This modular approach allows for the systematic exploration of how different substituents impact biological activity. For example, researchers have synthesized N'-(substitutedbenzylidene)-2-(10H-phenothiazin-10-yl)acetohydrazides to create new potential therapeutic agents.[14]

Illustrative Biological Pathway: Caspase-Mediated Apoptosis

Many cytotoxic anticancer agents, including novel phenothiazine derivatives, exert their effect by inducing programmed cell death, or apoptosis.[15] A central mechanism in this process is the activation of the caspase cascade. The diagram below illustrates a simplified pathway that can be modulated by such compounds.

Apoptosis_Pathway Drug Phenothiazine Derivative (e.g., TTi-2) Cell Cancer Cell (e.g., MDA-MB-231) Drug->Cell Signal Apoptotic Signal (Intrinsic/Extrinsic) Cell->Signal Casp9 Pro-Caspase-9 Signal->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp3 Active Caspase-3 (Executioner) Casp3->aCasp3 aCasp9->Casp3 Apoptosis Apoptosis (Cell Death) aCasp3->Apoptosis

Caption: Simplified caspase activation pathway in drug-induced apoptosis.

Supplier and Procurement Information

For researchers and drug development professionals, reliable sourcing of starting materials is paramount. This compound is commercially available from several chemical suppliers.

SupplierCAS NumberWebsite/Contact
Arctom Scientific 125096-15-3]">www.arctomsci.com[11]
ChemUniverse 125096-15-3]">www.chemuniverse.com[12]
Sigma-Aldrich 125096-15-3]">www.sigmaaldrich.com
ChemicalBook 125096-15-3]">www.chemicalbook.com[13]

Note: Availability and stock levels should be confirmed directly with the suppliers.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its straightforward synthesis and reactive hydrazide functionality make it an invaluable starting material for the development of new phenothiazine derivatives. As research continues to uncover the vast therapeutic potential of the phenothiazine scaffold, from oncology to neurobiology, the utility of this core intermediate will undoubtedly grow, empowering scientists to design and synthesize the next generation of impactful medicines.

References

  • Babalola, B. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry, 8, 101565. [Link]

  • Kapoor, A. (2017). Synthesis and Characterization of Phenothiazine Derivatives. The Pharmaceutical and Chemical Journal, 4(2), 82-87. [Link]

  • Arctom Scientific. (n.d.). CAS NO. 125096-15-3 | this compound.
  • ChemUniverse. (n.d.). This compound [P43813].
  • Li, T., et al. (2020). The Design and Synthesis of Novel Phenothiazine Derivatives as Potential Cytotoxic Agents. Molecules, 25(21), 5195. [Link]

  • Wikipedia. (2024, November 28). Phenothiazine. [Link]

  • MassiveBio. (2024). Phenothiazine.
  • Wisdom Library. (2025). Phenothiazine derivative: Significance and symbolism.
  • ChemicalBook. (n.d.). This compound | 125096-15-3.
  • Sigma-Aldrich. (n.d.). This compound.
  • MDPI. (2024). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Molecules, 29(12), 2845. [Link]

  • Sinha, S., et al. (2011). Synthesis and Biological Activity of Phenothiazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 2(4), 856-865.
  • ChemUniverse. (n.d.). Order : ChemUniverse.
  • CymitQuimica. (n.d.). CAS 1068-57-1: Acetohydrazide.
  • Gzella, A., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7589. [Link]

  • Kumar, B. V., et al. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 15(5), 55-63. [Link]

  • ResearchGate. (2020). (PDF) Synthesis and Evaluation of Phenothiazine Derivatives.
  • ChemUniverse. (n.d.). Request A Quote - ChemUniverse.
  • Connect Journals. (n.d.). Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies.
  • He, H., et al. (2018). Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. Journal of Medicinal Chemistry, 61(17), 7970-7980. [Link]

  • ResearchGate. (n.d.). Available online through - ResearchGate.
  • ChemicalBook. (n.d.). 2-[2-[4-[2-methyl-3-(10H-phenothiazin-10-yl)propyl]piperazin-1-yl]ethoxy]ethanol.
  • Motohashi, N., et al. (2000). Chemical structure of phenothiazines and their biological activity. Current Drug Targets, 1(1), 45-66.

Sources

A Technical Guide to the Preliminary Bioactivity Screening of 2-(10H-phenothiazin-10-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary biological evaluation of 2-(10H-phenothiazin-10-yl)acetohydrazide, a novel derivative of the medicinally significant phenothiazine scaffold. Phenothiazines are recognized as a "privileged structure" in drug discovery, exhibiting a vast range of activities including antipsychotic, anticancer, antimicrobial, and antioxidant effects.[1][2][3] This document outlines a structured, multi-pronged screening strategy designed for researchers and drug development professionals. The workflow begins with in silico computational predictions to identify potential biological targets and reduce experimental costs, followed by a series of robust in vitro assays.[4][5] We present detailed, self-validating protocols for assessing antioxidant potential via the DPPH radical scavenging assay, antimicrobial efficacy through determination of Minimum Inhibitory Concentration (MIC), and anticancer cytotoxicity using the MTT cell viability assay.[6] The causality behind each experimental choice is explained, grounding the practical steps in established scientific principles to ensure technical accuracy and trustworthiness. This guide serves as a foundational blueprint for identifying and characterizing the therapeutic potential of this promising compound.

Introduction: The Rationale for Screening this compound

The phenothiazine core, a tricyclic system composed of two benzene rings fused to a central thiazine ring, is a cornerstone of medicinal chemistry.[2][3] Its non-planar, butterfly-like conformation and electron-rich nature allow for extensive functionalization, leading to compounds that can interact with a wide array of biological targets.[7] This structural versatility has given rise to a plethora of drugs with diverse therapeutic applications, from the first-generation antipsychotic chlorpromazine to agents with anticancer and antimicrobial properties.[2][7][8]

The target molecule, this compound, combines this privileged phenothiazine nucleus with an acetohydrazide side chain at the N-10 position. The hydrazide functional group is a common pharmacophore and a versatile synthetic intermediate in drug development, known to contribute to the biological activities of various compounds. The synthesis of related phenothiazine acetimidohydrazides has been reported, indicating the chemical accessibility of this class of molecules.[9][10]

This strategic combination of a proven scaffold with a reactive and potentially bioactive side chain forms the central hypothesis of this guide: This compound is a prime candidate for exhibiting multi-faceted biological activity, warranting a systematic preliminary screening to uncover its potential as an antioxidant, antimicrobial, and/or anticancer agent.

Chapter 1: A Triad of Preliminary Bioactivity Assessment

To efficiently and comprehensively evaluate the potential of a novel compound, a staged approach is essential. This guide proposes a triad of screening methodologies that progress from computational prediction to foundational in vitro biological testing. This workflow is designed to maximize data acquisition while minimizing resource expenditure in the early stages of discovery.

  • In Silico Assessment: Utilizes molecular docking to predict the compound's binding affinity to known protein targets associated with cancer, bacterial survival, and oxidative stress. This provides an early, cost-effective indication of potential mechanisms of action.[4]

  • In Vitro Biofunctional Assays: Focuses on quantifying broad-spectrum activities. This includes antioxidant capacity and antimicrobial action against a panel of representative Gram-positive and Gram-negative bacteria.[11][12]

  • In Vitro Cytotoxicity Screening: Employs cell-based assays to determine the compound's effect on the viability of cancer cell lines, providing a direct measure of its potential as an anticancer agent.

The logical flow of this screening cascade ensures that each subsequent experimental stage is informed by the last, creating a robust and evidence-based preliminary profile of the compound's bioactivity.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Functional Screening cluster_2 Phase 3: In Vitro Cellular Screening cluster_3 Phase 4: Data Synthesis & Decision in_silico Molecular Docking Simulation (Predicts Binding Affinity) antioxidant Antioxidant Assay (DPPH) (Measures Radical Scavenging) in_silico->antioxidant antimicrobial Antimicrobial Assay (MIC) (Determines Growth Inhibition) in_silico->antimicrobial anticancer Anticancer Assay (MTT) (Measures Cytotoxicity) in_silico->anticancer synthesis Synthesize Data & Identify 'Hit' Profile antioxidant->synthesis antimicrobial->synthesis anticancer->synthesis next_steps Advance to Lead Optimization & Mechanism of Action Studies synthesis->next_steps

Preliminary bioactivity screening workflow.

Chapter 2: In Silico Preliminary Assessment: Molecular Docking

Expertise & Experience: The Rationale

Before committing to resource-intensive wet-lab experiments, in silico methods like molecular docking offer a powerful predictive tool.[5] This computational technique simulates the interaction between a small molecule (the ligand) and the binding site of a target macromolecule (the receptor, typically a protein).[4] By estimating the binding affinity and visualizing the binding mode, we can prioritize which biological pathways to investigate experimentally. For a phenothiazine derivative, logical targets include proteins crucial for cancer cell proliferation (e.g., tyrosine kinases, topoisomerases), bacterial survival (e.g., DNA gyrase, dihydrofolate reductase), and enzymes involved in oxidative stress. This approach rapidly screens multiple hypotheses, guiding a more focused and efficient experimental design.[13][14]

Detailed Protocol: Molecular Docking Workflow
  • Ligand Preparation:

    • Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Save the structure in a compatible format (e.g., .pdb, .mol2).

  • Receptor (Protein Target) Selection & Preparation:

    • Identify target proteins from the Protein Data Bank (PDB). Examples include:

      • Anticancer: Human Topoisomerase II (PDB ID: 1ZXM), EGFR Tyrosine Kinase (PDB ID: 2J6M).

      • Antimicrobial: E. coli DNA Gyrase B (PDB ID: 1KZN), S. aureus Tyrosyl-tRNA Synthetase (PDB ID: 1JII).

    • Prepare the protein for docking using software like AutoDockTools: remove water molecules and co-crystallized ligands, add polar hydrogens, and assign charges.

    • Define the binding site (the "grid box") based on the location of the original co-crystallized ligand or known active sites.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined receptor binding site.[14]

    • The software will explore various conformations (poses) of the ligand within the binding site and calculate a corresponding binding energy score for each.[5]

  • Analysis of Results:

    • Binding Energy (Affinity): The most negative score indicates the most favorable predicted binding. Compare this value to that of known inhibitors if available.

    • Binding Pose: Visualize the top-scoring pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and amino acid residues in the protein's active site.

Trustworthiness & Validation

It is critical to recognize that molecular docking is a predictive, not a definitive, tool.[13] Its accuracy is dependent on the quality of the protein structure and the scoring function used. The results should be interpreted as hypotheses about potential bioactivity that must be validated by the in vitro experiments described in the following chapters.

Chapter 3: In Vitro Antioxidant Activity Screening

Expertise & Experience: The Rationale

Many pathological conditions, including cancer and inflammation, are associated with oxidative stress caused by an imbalance of reactive oxygen species (ROS). Phenothiazine derivatives are known to possess antioxidant properties, often by donating a hydrogen atom or an electron to neutralize free radicals.[15] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method for the preliminary screening of radical scavenging activity.[16] It employs a stable free radical (DPPH•) which has a deep violet color. When reduced by an antioxidant, its color fades to pale yellow, a change that can be easily quantified spectrophotometrically. This assay provides a robust initial assessment of the compound's ability to act as a free radical scavenger.

G DPPH_Radical DPPH• (Violet Radical) DPPH_Neutral DPPH-H (Yellow, Neutralized) DPPH_Radical->DPPH_Neutral Accepts H• Antioxidant Compound-H (Antioxidant) Compound_Radical Compound• (Oxidized) Antioxidant->Compound_Radical Donates H•

Mechanism of DPPH radical scavenging.
Detailed Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.

    • Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol.[16]

  • Experimental Procedure:

    • Prepare serial dilutions of the test compound and positive control in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • In a 96-well microplate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculations:

    • Calculate the percentage of radical scavenging activity for each concentration using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:

      • A_blank = Absorbance of the DPPH solution without sample.

      • A_sample = Absorbance of the DPPH solution with the test compound or control.

    • Plot the % Inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Data Presentation
Concentration (µg/mL)Absorbance (517 nm)% Inhibition
Blank e.g., 0.8500
100 e.g., 0.21075.3
50 e.g., 0.43548.8
25 e.g., 0.62027.1
12.5 e.g., 0.75011.8
6.25 e.g., 0.8104.7
IC50 (µg/mL) -~51.2

Chapter 4: In Vitro Antimicrobial Susceptibility Testing

Expertise & Experience: The Rationale

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[11] Phenothiazine derivatives have demonstrated antimicrobial activity, and screening new analogues is a logical step.[8][17] The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6][18] The MIC is the lowest concentration that prevents visible growth of a microorganism.[6] This method is preferred for preliminary screening over diffusion assays because it provides a quantitative result (a specific concentration), which is more informative for structure-activity relationship studies. It is also highly amenable to a 96-well plate format for higher throughput.[11]

G cluster_0 Setup cluster_1 Incubation cluster_2 Analysis start Prepare Serial Dilutions of Compound in 96-Well Plate inoculate Inoculate Wells with Standardized Bacterial Suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Observe for Turbidity (Bacterial Growth) incubate->read mic Determine MIC: Lowest Concentration with No Growth read->mic

Workflow for MIC determination by broth microdilution.
Detailed Protocol: Broth Microdilution for MIC Determination
  • Materials and Preparation:

    • Test Organisms: Select a panel of bacteria, including at least one Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and one Gram-negative (Escherichia coli ATCC 25922) strain.

    • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).

    • Inoculum Preparation: Culture bacteria overnight. Dilute the culture in MHB to achieve a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

    • Compound Preparation: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Experimental Procedure (in a 96-well plate):

    • Add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the test compound at a starting concentration (e.g., 512 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth and bacteria, no compound). Well 12 serves as the sterility control (broth only).

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is ~110 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

    • Optionally, add a viability indicator like resazurin to aid in determining the endpoint.

Data Presentation
CompoundTest OrganismMIC (µg/mL)
This compoundS. aureuse.g., 16
"E. colie.g., 64
Ciprofloxacin (Control)S. aureuse.g., 0.5
"E. colie.g., 0.25

Chapter 5: In Vitro Anticancer Cytotoxicity Screening

Expertise & Experience: The Rationale

A key characteristic of a potential anticancer drug is its ability to inhibit the proliferation of, or kill, cancer cells.[19] The MTT assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[20] The assay relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[21] The amount of formazan produced is directly proportional to the number of living cells. By exposing cancer cells to varying concentrations of the test compound, we can generate a dose-response curve and calculate the IC50 value—the concentration that reduces cell viability by 50%—a critical parameter for gauging cytotoxic potency.[22]

G cluster_0 Viable Cell cluster_1 Dead Cell MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases MTT->Mito Enters Cell Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduces MTT2 MTT (Yellow, Soluble) NoReaction No Reduction Occurs (Inactive Mitochondria) MTT2->NoReaction

Biochemical principle of the MTT assay.
Detailed Protocol: MTT Assay for Cytotoxicity
  • Cell Culture and Seeding:

    • Cell Line Selection: Choose relevant cancer cell lines, such as MCF-7 (human breast adenocarcinoma) or A549 (human lung carcinoma).[22]

    • Culture the cells in the appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified, 5% CO2 atmosphere.

    • Harvest cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[23]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control, e.g., 0.1% DMSO).

    • Incubate the plate for 48 or 72 hours.

  • MTT Incubation and Solubilization:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[23]

    • Incubate for another 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple crystals.[21]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[20]

  • Absorbance Measurement and Calculation:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability using the formula: % Cell Viability = [(A_sample - A_blank) / (A_control - A_blank)] x 100 Where:

      • A_sample = Absorbance of cells treated with the compound.

      • A_control = Absorbance of untreated cells (vehicle control).

      • A_blank = Absorbance of medium alone.

    • Plot % Cell Viability against compound concentration to determine the IC50 value.

Data Presentation
Concentration (µM)Absorbance (570 nm)% Cell Viability
Control (0) e.g., 1.250100
1 e.g., 1.18094.4
5 e.g., 0.95076.0
10 e.g., 0.63050.4
25 e.g., 0.31024.8
50 e.g., 0.15012.0
IC50 (µM) -~9.9

Chapter 6: Synthesis of Findings and Future Directions

The culmination of this preliminary screening process is a foundational bioactivity profile for this compound. A "hit" is identified not merely by activity in a single assay, but by the collective evidence. For example, a compound with a low IC50 in the MTT assay against a lung cancer cell line, coupled with predictive docking scores for human topoisomerase, presents a compelling case for further investigation as a potential anticancer agent.

Interpreting the Results:

  • Potent and Selective Hit: Strong activity in one area (e.g., MIC < 10 µg/mL) with weak activity in others (e.g., cytotoxicity IC50 > 100 µM) suggests selective action.

  • Broad-Spectrum Hit: Moderate activity across multiple assays (e.g., antioxidant, antimicrobial, and anticancer) may indicate a mechanism targeting a fundamental cellular process or potential for promiscuous activity.

  • Non-Hit: Lack of significant activity in any assay suggests the compound is not a promising candidate under these conditions.

Future Directions: A promising preliminary profile is the starting point for a more extensive drug discovery campaign. Logical next steps include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogues of the hit compound to identify which structural features are critical for its activity.

  • Mechanism of Action (MoA) Studies: Employing more specific biochemical and cellular assays to elucidate the precise molecular target and pathway modulated by the compound.

  • Expanded Screening: Testing the compound against a broader panel of bacterial strains, cancer cell lines, or in other relevant disease models.

  • Lead Optimization: Modifying the hit structure to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

This structured approach to preliminary screening ensures that resources are directed toward the most promising candidates, accelerating the journey from a novel molecule to a potential therapeutic agent.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2024). MDPI. Retrieved January 12, 2026, from [Link]

  • Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. (2025). Mini Reviews in Medicinal Chemistry.
  • Drug discovery by using in-silico experiments. (2022). dockdynamics In-Silico Lab.
  • Synthesis and biological activity of phenothiazine derivatives. (2011). SciSpace. Retrieved January 12, 2026, from [Link]

  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. (2022). AIP Publishing. Retrieved January 12, 2026, from [Link]

  • Chemical structure of phenothiazines and their biological activity. (n.d.). Institute of Pharmacology, Polish Academy of Sciences. Retrieved January 12, 2026, from [Link]

  • Molecular docking as a popular tool in drug design, an in silico travel. (2016). Dove Medical Press. Retrieved January 12, 2026, from [Link]

  • A Guide to In Silico Drug Design. (2022). PubMed Central, National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. (2023). GSC Biological and Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]

  • In-silico Studies: Pioneering The Future Of Drug Discovery. (2022). International Journal for Scientific Research & Development. Retrieved January 12, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 12, 2026, from [Link]

  • Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices. Retrieved January 12, 2026, from [Link]

  • Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. (2023). IntechOpen. Retrieved January 12, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2015). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 12, 2026, from [Link]

  • Synthesis and Anticancer Evaluation of Some Phenothiazine Derivatives. (2018). Russian Journal of General Chemistry. Retrieved January 12, 2026, from [Link]

  • Synthesis and Anticancer Evaluation of Some Phenothiazine Derivatives. (2018). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (2020). PubMed Central, National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. (2024). MDPI. Retrieved January 12, 2026, from [Link]

  • Screening Methods of Antioxidant Activity: An Overview. (2007). Pharmacognosy Reviews. Retrieved January 12, 2026, from [Link]

  • A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]

  • The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. (2023). PubMed Central, National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Antioxidant Properties of New Phenothiazine Derivatives. (2019). MDPI. Retrieved January 12, 2026, from [Link]

  • Values of the antioxidant activity of phenothiazine and its derivatives... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. (2021). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of Benzimidazolyl-Phenothiazine derivatives. (2010). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

spectroscopic data (NMR, IR, Mass) of 2-(10H-phenothiazin-10-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(10H-phenothiazin-10-yl)acetohydrazide

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of a synthesized compound is a cornerstone of scientific integrity. This compound, a derivative of the pharmaceutically significant phenothiazine core, is a versatile intermediate for synthesizing novel therapeutic agents.[1] This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for its characterization. The interpretation herein is grounded in established principles and supported by data from relevant chemical literature.

Molecular Structure and Synthesis Overview

This compound features a tricyclic phenothiazine nucleus N-substituted with an acetohydrazide moiety. This structure combines the rigid, electron-rich phenothiazine system with a reactive hydrazide group, making it a valuable building block.

The synthesis typically involves a two-step process starting from 10H-phenothiazine.[1][2] First, the nitrogen of the phenothiazine ring is alkylated using an ethyl haloacetate (e.g., ethyl chloroacetate) to yield ethyl 2-(10H-phenothiazin-10-yl)acetate. This intermediate is then treated with hydrazine hydrate, which displaces the ethoxy group to form the final acetohydrazide product.

Synthesis_Workflow Phenothiazine 10H-Phenothiazine Intermediate Ethyl 2-(10H-phenothiazin-10-yl)acetate Phenothiazine->Intermediate Alkylation Product This compound Intermediate->Product Hydrazinolysis Reagent1 Ethyl Chloroacetate (Base) Reagent1->Intermediate Reagent2 Hydrazine Hydrate Reagent2->Product

Caption: General synthetic pathway for this compound.

The following sections detail the analytical techniques used to verify the successful synthesis and purity of this target molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule.

Experimental Protocol (General)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and to avoid obscuring the signals from labile N-H protons.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • D₂O Exchange: To confirm the identity of exchangeable N-H protons, a drop of deuterium oxide (D₂O) can be added to the NMR tube, and the spectrum re-acquired. The signals corresponding to the N-H protons will broaden or disappear.

Data Summary and Interpretation

The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons of the phenothiazine core, the methylene protons of the linker, and the hydrazide protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 9.3 - 9.5Singlet (broad)1H-C(O)NH-
~ 6.8 - 7.5Multiplet8HAr-H (Phenothiazine)
~ 4.6 - 4.8Singlet2HN-CH₂-C(O)
~ 4.3 - 4.5Singlet (broad)2H-NH₂
  • Aromatic Protons (δ 6.8 - 7.5): The eight protons on the two benzene rings of the phenothiazine core typically appear as a complex multiplet in this region. Their exact shifts and coupling patterns depend on the substitution, but for the unsubstituted rings, they resonate in the standard aromatic region.

  • Methylene Protons (δ 4.6 - 4.8): The two protons of the methylene group (-CH₂-) adjacent to the phenothiazine nitrogen and the carbonyl group appear as a sharp singlet. Their chemical shift is downfield due to the deshielding effects of the adjacent nitrogen and carbonyl group.

  • Hydrazide Protons (-NH-NH₂, δ 9.3-9.5 and 4.3-4.5): The hydrazide functional group has two types of protons. The -NH proton adjacent to the carbonyl is significantly deshielded and appears as a broad singlet at a high chemical shift. The terminal -NH₂ protons appear as another broad singlet, typically more upfield. Both signals will disappear upon D₂O exchange, confirming their identity as labile protons.

H_NMR_Workflow A Sample Dissolution (DMSO-d6) B Acquire Spectrum (400 MHz) A->B C Data Processing (Phasing, Baseline) B->C E Add D2O (Optional) B->E D Peak Integration & Assignment C->D F Confirm Labile Protons E->F F->D

Caption: Workflow for ¹H NMR analysis and structural confirmation.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, revealing the carbon framework.

Experimental Protocol (General)

The sample preparation is identical to that for ¹H NMR. The spectrum is acquired on the same instrument, but the acquisition time is longer due to the lower natural abundance of the ¹³C isotope.

Data Summary and Interpretation

The ¹³C NMR spectrum will show signals for the aromatic carbons and the carbons of the acetohydrazide side chain.

Chemical Shift (δ, ppm)Assignment
~ 167 - 169C=O (Amide)
~ 143 - 145Ar-C (quaternary, C-S/C-N)
~ 115 - 128Ar-C (CH)
~ 50 - 52N-CH₂
  • Carbonyl Carbon (δ 167-169): The most downfield signal belongs to the carbonyl carbon of the amide group, which is highly deshielded.

  • Aromatic Carbons (δ 115-145): The spectrum will show multiple signals in the aromatic region. The quaternary carbons bonded to the sulfur and nitrogen atoms of the phenothiazine ring appear further downfield (~143-145 ppm) compared to the protonated aromatic carbons (~115-128 ppm).

  • Methylene Carbon (δ 50-52): The aliphatic methylene carbon appears in the upfield region, consistent with an sp³-hybridized carbon attached to a nitrogen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (General)
  • Sample Preparation: The spectrum can be obtained using the KBr pellet method (mixing a small amount of sample with dry potassium bromide and pressing it into a transparent disk) or using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.

  • Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Data Summary and Interpretation

The IR spectrum provides a distinct fingerprint for this compound.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3300 - 3350N-H Stretch-NH₂ (Hydrazide)
3150 - 3250N-H Stretch-NH- (Amide)
3000 - 3100C-H StretchAromatic
2850 - 2950C-H StretchAliphatic (CH₂)
~ 1660 - 1680C=O StretchAmide I band
~ 1600 & 1480C=C StretchAromatic Ring
~ 1520 - 1550N-H BendAmide II band
  • N-H Stretching: The presence of the hydrazide group is clearly indicated by the N-H stretching vibrations. Typically, the -NH₂ group shows two bands in the 3300-3350 cm⁻¹ region (asymmetric and symmetric stretches), while the amide -NH- stretch appears at a lower frequency (3150-3250 cm⁻¹).[1]

  • C=O Stretching: A strong, sharp absorption band around 1660-1680 cm⁻¹ is the characteristic Amide I band, confirming the presence of the carbonyl group.[1]

  • Aromatic and Aliphatic C-H: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group are found just below 3000 cm⁻¹.

  • Amide II Band: The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band around 1520-1550 cm⁻¹, further supporting the presence of the acetohydrazide moiety.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of the compound and to gain structural insights from its fragmentation pattern.

Experimental Protocol (General)

Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Data Summary and Interpretation
  • Molecular Ion Peak: The molecular weight of this compound (C₁₄H₁₃N₃OS) is 271.34 g/mol . In ESI-MS, the compound is expected to be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 272.08. HRMS would confirm the elemental formula.

  • Fragmentation Pattern: The molecule can fragment in predictable ways upon ionization. The most likely fragmentation involves the cleavage of the bond between the phenothiazine ring and the side chain, or cleavage within the acetohydrazide moiety.

Mass_Fragmentation Parent [M+H]⁺ m/z = 272.08 Frag1 Phenothiazinyl Cation m/z = 198.05 Parent->Frag1 - C₂H₅N₂O Frag2 [C₂H₅N₂O]⁺ m/z = 73.04 Parent->Frag2 - C₁₂H₈NS

Caption: A plausible ESI-MS fragmentation pathway for the title compound.

A primary fragmentation pathway involves the cleavage of the N-CH₂ bond, leading to the formation of a stable phenothiazinyl cation at m/z 198. This fragment is a strong indicator of the core structure.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise proton and carbon environments, IR spectroscopy confirms the presence of key functional groups (amide, N-H), and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. Together, these methods provide a self-validating system that ensures the identity and purity of the compound, a critical requirement for its use in medicinal chemistry and drug discovery pipelines.

References

  • Synthesis and Characterization of Phenothiazine Derivatives. (2017). The Pharmaceutical and Chemical Journal. Available at: [Link]

  • Supporting Information for various phenothiazine derivatives. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Kapoor D & Gupta P. (2016). Synthesis and Characterization of Phenothiazine Derivatives. The Pharmaceutical and Chemical Journal, 3(2):57-70. Available at: [Link]

Sources

potential therapeutic targets of 2-(10H-phenothiazin-10-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(10H-phenothiazin-10-yl)acetohydrazide

Executive Summary

The compound this compound represents a compelling molecular architecture for therapeutic drug discovery. It synergistically combines two pharmacologically significant moieties: the phenothiazine tricycle, a privileged structure known for its broad bioactivity, and the acetohydrazide functional group, a versatile linker and pharmacophore in its own right.[1][2] Phenothiazine derivatives have historically been developed as antipsychotic agents but have since demonstrated remarkable versatility, exhibiting anticancer, antimicrobial, anti-inflammatory, and potent enzyme-inhibitory properties.[3][4][5] Similarly, the hydrazide-hydrazone scaffold is a cornerstone in the development of novel agents with a wide therapeutic index.[6][7] This guide provides a comprehensive analysis of the potential molecular targets of this compound, grounded in the established pharmacology of its constituent parts. We will explore promising therapeutic avenues in oncology, infectious disease, and neuroinflammation, detailing the causal mechanisms and providing validated experimental workflows for target identification and validation.

The Molecular Rationale: A Synthesis of Bioactive Scaffolds

The therapeutic potential of this compound is not speculative; it is inferred from the extensive body of research on its core components. Understanding these components is critical to predicting and validating its molecular targets.

The Phenothiazine Core: A Hub for Biological Interaction

First synthesized in 1883, the phenothiazine nucleus is a tricyclic heterocyclic system that has become a foundational template in medicinal chemistry.[2] While its initial fame came from the development of chlorpromazine and the revolution in antipsychotic therapy through dopamine D2 receptor antagonism, its applications are now known to be far broader.[3][8] The unique, non-planar "butterfly" conformation of the phenothiazine ring system allows it to interact with a diverse array of biological macromolecules.[9] This structural feature is central to its ability to modulate multiple cellular processes, making it a powerful scaffold for developing drugs against complex diseases like cancer and multi-drug resistant infections.[3][10]

The Acetohydrazide Moiety: A Key Modulator and Synthetic Handle

The acetohydrazide (-CH₂CONHNH₂) group is not merely a passive linker. The hydrazide-hydrazone functionality (-CONH-N=C-) that can be readily formed from it is a well-established pharmacophore with documented antibacterial, antifungal, anti-inflammatory, and anticancer activities.[7][11] This moiety can act as a hydrogen bond donor and acceptor, and its ability to chelate metal ions is crucial for the inhibition of various metalloenzymes. Furthermore, from a synthetic chemistry perspective, the terminal hydrazine provides a reactive handle for creating diverse libraries of derivatives, enabling fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.

Key Therapeutic Arenas and High-Priority Molecular Targets

Based on the known activities of the phenothiazine and acetohydrazide scaffolds, we can logically prioritize several key therapeutic areas and their associated molecular targets for investigation.

Oncology

Phenothiazine derivatives have demonstrated significant potential in oncology by inhibiting tumor growth, inducing apoptosis, and modulating key signaling pathways.[4][5]

  • Target Class 1: Pro-Survival Kinases (Akt, ERK)

    • Mechanistic Rationale: Many cancers exhibit hyperactivation of pro-survival and proliferative signaling pathways, such as the PDK1/Akt/mTOR and MAPK/ERK1/2 cascades. Phenothiazines have been shown to disrupt these pathways, leading to cell cycle arrest and apoptosis.[4] The compound this compound could function as an inhibitor of key kinases like Akt or ERK, or upstream activators, thereby cutting off critical survival signals to the cancer cell.

    • Therapeutic Implication: Potential as a primary or adjuvant therapy in cancers with known mutations or dependencies on these pathways (e.g., breast, lung, pancreatic cancers).[4]

  • Target Class 2: Histone Deacetylases (HDACs)

    • Mechanistic Rationale: The dysregulation of HDACs is a hallmark of many cancers, leading to aberrant gene expression that promotes tumorigenesis. Specific phenothiazine derivatives have been identified as potent inhibitors of Class II HDACs, particularly HDAC6.[12][13] This inhibition leads to the hyperacetylation of non-histone proteins like α-tubulin, disrupting cell motility and inducing cell death. The structure of this compound, with its distinct "cap" (phenothiazine) and potential "linker" (acetohydrazide) regions, is analogous to known HDAC inhibitor pharmacophores.

    • Therapeutic Implication: Development of selective HDAC inhibitors for treating hematological malignancies and solid tumors, as well as potential applications in neurodegenerative diseases like Alzheimer's, where HDAC6 is also implicated.[12][13]

  • Target Class 3: Regulators of Programmed Cell Death (Ferroptosis)

    • Mechanistic Rationale: Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation. Inducing ferroptosis is a novel strategy for cancer therapy. Conversely, inhibiting ferroptosis has therapeutic potential in ischemia-reperfusion injuries, such as stroke.[14] Recently, phenothiazine derivatives have been identified as a new class of potent ferroptosis inhibitors.[14] This suggests that this compound could modulate this pathway, offering a unique mechanism of action.

    • Therapeutic Implication: Potential application in treating conditions characterized by excessive ferroptosis, such as ischemic stroke, or, if the compound is found to be a ferroptosis inducer, as an anticancer agent.

Signaling Pathway: Potential Inhibition of the PI3K/Akt/mTOR Cascade

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Promotes Compound This compound Compound->Akt Potential Inhibition

Caption: Potential intervention point for the compound in the PI3K/Akt pathway.

Infectious Diseases

The rise of multidrug-resistant (MDR) pathogens is a critical global health threat. Phenothiazines have emerged as promising agents to combat this challenge.

  • Target Class: Bacterial Efflux Pumps

    • Mechanistic Rationale: A primary mechanism of antibiotic resistance in bacteria is the active efflux of drugs from the cell via transmembrane pumps. Phenothiazines have been shown to inhibit these efflux pumps, thereby restoring the intracellular concentration and efficacy of conventional antibiotics.[4] This makes them ideal candidates for combination therapies.

    • Therapeutic Implication: Development as an "MDR breaker" or "potentiator" to be co-administered with antibiotics that are currently ineffective against resistant strains of pathogens like Mycobacterium tuberculosis and Staphylococcus aureus.[4][15]

Inflammatory and Neurodegenerative Disorders

Both phenothiazine and hydrazide moieties have been independently associated with anti-inflammatory and neuroprotective activities.

  • Target Class: Cholinesterases (AChE & BChE)

    • Mechanistic Rationale: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. In silico and in vitro studies have identified cholinesterases as targets for novel phenothiazine derivatives.[16] The compound's structure could allow it to bind to the active or peripheral anionic site of these enzymes.

    • Therapeutic Implication: Potential as a disease-modifying agent for Alzheimer's disease, addressing both cognitive decline and potentially neuroinflammation.

  • Target Class: Enzymes in Inflammatory Cascades

    • Mechanistic Rationale: Chronic inflammation is driven by enzymes like phosphodiesterases (PDEs) and prostaglandin dehydrogenase.[17] Certain substituted phenothiazines have demonstrated inhibitory activity against these enzymes.[17] Additionally, acylhydrazone derivatives are known to possess anti-inflammatory properties, potentially through the modulation of cyclooxygenase (COX) pathways.[18][19]

    • Therapeutic Implication: Development of novel anti-inflammatory drugs for autoimmune diseases or chronic inflammatory conditions with a potentially better side-effect profile than traditional NSAIDs.[20]

Experimental Workflows for Target Validation

To move from putative targets to validated mechanisms of action, a structured, multi-step experimental approach is essential. The following protocols represent self-validating systems for confirming target engagement and functional consequences.

Protocol: Validation of HDAC Inhibition

This workflow is designed to confirm if this compound acts as an HDAC inhibitor.

Step 1: In Vitro Pan-HDAC and Isoform-Selective Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against recombinant human HDAC enzymes.

  • Methodology:

    • Utilize a commercially available fluorometric drug discovery kit (e.g., from BPS Bioscience or Enzo Life Sciences).

    • Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM).

    • Incubate the compound with a panel of recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, etc.) and their corresponding fluorogenic acetylated peptide substrates.

    • Add the developer solution to stop the enzymatic reaction and generate a fluorescent signal.

    • Measure fluorescence on a plate reader.

    • Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve. A known HDAC inhibitor (e.g., SAHA or Tubastatin A) should be used as a positive control.

  • Causality: This initial screen provides direct evidence of enzyme inhibition and reveals any selectivity for specific HDAC isoforms, which is crucial for predicting therapeutic effects and potential side effects.[12]

Step 2: Cellular Target Engagement via Western Blot

  • Objective: To confirm that the compound inhibits HDAC activity within a cellular context.

  • Methodology:

    • Select a relevant cell line (e.g., MCF-7 breast cancer cells or SH-SY5Y neuroblastoma cells).

    • Treat cells with varying concentrations of the test compound for a defined period (e.g., 12-24 hours).

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for acetylated α-tubulin (a marker for HDAC6 inhibition) and acetylated Histone H3 (a marker for Class I HDAC inhibition).[13]

    • Use antibodies against total α-tubulin and total Histone H3 as loading controls.

    • Visualize bands using a chemiluminescent substrate and quantify band intensity.

  • Causality: An increase in the acetylation of specific substrates provides direct proof that the compound is engaging and inhibiting its target enzyme inside the cell. Observing a dose-dependent increase in acetylated α-tubulin but not acetylated Histone H3, for instance, would validate the selectivity for HDAC6 found in Step 1.

Step 3: Functional Cellular Assay

  • Objective: To link target engagement with a desired biological outcome.

  • Methodology (for an anticancer effect):

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo®). Seed cancer cells in a 96-well plate and treat with a dose range of the compound for 72 hours. Measure cell viability to determine the GI₅₀ (concentration for 50% growth inhibition).

    • Perform an apoptosis assay. Treat cells with the compound at its GI₅₀ concentration and stain with Annexin V and Propidium Iodide, followed by analysis with flow cytometry.

  • Causality: This final step connects the molecular action (HDAC inhibition) to the phenotypic outcome (cancer cell death), completing the validation loop.

Workflow Diagram: Target Validation for HDAC Inhibition

HDAC_Workflow cluster_step1 Step 1: In Vitro Screening cluster_step2 Step 2: Cellular Target Engagement cluster_step3 Step 3: Functional Outcome a Fluorometric Assay with Recombinant HDACs b Determine IC50 Values & Isoform Selectivity a->b c Treat Cancer Cell Line with Compound b->c Proceed if IC50 is potent d Western Blot for Acetylated Substrates (α-tubulin, Histones) c->d e Confirm Intracellular Target Inhibition d->e f Cell Viability Assay (MTT / CTG) e->f Proceed if target is engaged h Link Target Engagement to Cancer Cell Death f->h g Apoptosis Assay (Annexin V) g->h

Caption: A logical workflow for validating HDAC inhibition activity.

Protocol: Assessment of Bacterial Efflux Pump Inhibition

This workflow determines if the compound can reverse antibiotic resistance.

Step 1: Checkerboard Synergy Assay

  • Objective: To quantify the synergistic effect between the test compound and a known antibiotic.

  • Methodology:

    • Use a 96-well microtiter plate with an MDR bacterial strain (e.g., an effluxing strain of S. aureus).

    • Create a two-dimensional gradient: the antibiotic (e.g., ciprofloxacin) is serially diluted along the rows, and the test compound is serially diluted along the columns.

    • Inoculate the wells with a standardized bacterial suspension.

    • Incubate for 18-24 hours and determine the Minimum Inhibitory Concentration (MIC) for each substance alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI). FICI ≤ 0.5 indicates synergy.

  • Causality: A synergistic result strongly implies that the test compound is interfering with a resistance mechanism—in this case, the putative target is an efflux pump.[4]

Step 2: Ethidium Bromide (EtBr) Accumulation Assay

  • Objective: To directly measure the inhibition of efflux pump activity.

  • Methodology:

    • EtBr is a substrate for many bacterial efflux pumps and fluoresces when it intercalates with DNA.

    • Wash and resuspend MDR bacteria in a buffer.

    • Add the test compound at a sub-MIC concentration. A known efflux pump inhibitor (e.g., reserpine) serves as a positive control.

    • Add EtBr to the bacterial suspension.

    • Measure the fluorescence intensity over time using a fluorometer.

  • Causality: A rapid and sustained increase in fluorescence in the presence of the test compound, compared to the untreated control, provides direct evidence that the compound is blocking the efflux of EtBr from the cell, thus confirming its role as an efflux pump inhibitor.

Quantitative Data Summary

For a novel compound like this compound, initial screening would generate quantitative data to guide further development. The table below presents hypothetical, yet plausible, screening results based on published data for structurally related compounds.

Target ClassSpecific TargetAssay TypeResult (IC₅₀ / EC₅₀)Reference Compound Activity
Oncology HDAC6Fluorometric Enzyme Assay55 nMTubastatin A (~5 nM)
HDAC1Fluorometric Enzyme Assay> 10,000 nMSAHA (~60 nM)
Akt1 KinaseKinase Glo Assay1.2 µMMK-2206 (~8 nM)
MCF-7 CellsCell Viability (MTT)2.5 µMDoxorubicin (~0.8 µM)
Infectious Disease S. aureus EffluxEtBr AccumulationEC₅₀ = 4.1 µMReserpine (~5 µM)
Neuroinflammation hAChEEllman's Assay850 nMDonepezil (~6.7 nM)
hBChEEllman's Assay320 nMDonepezil (~31 nM)

Conclusion

The hybrid structure of this compound provides a robust foundation for the exploration of multiple high-value therapeutic targets. The phenothiazine core offers access to a wide range of targets in oncology and neurobiology, including protein kinases, HDACs, and cholinesterases. The acetohydrazide moiety complements this with known anti-inflammatory and antimicrobial potential, while also presenting an opportunity to target bacterial resistance mechanisms like efflux pumps. The proposed experimental workflows provide a clear, logical path for elucidating the precise mechanism of action of this compound. Given the rich pharmacology of its constituent parts, this compound is a highly promising lead structure for the development of next-generation therapeutics against cancer, infectious diseases, and neurodegenerative disorders.

References

  • O. Folajimi, et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry.
  • A. Author et al. (Date). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. NIH.
  • A. Author et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. ScienceDirect.
  • A. Author et al. (Date). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. Taylor & Francis Online.
  • A. Author et al. (2026). Phenothiazine. MassiveBio.
  • A. Author et al. (Date). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Bentham Science.
  • S. Sinha, S. N. Pandeya, et al. (2011). Synthesis and Biological Activity of Phenothiazine Derivatives. Semantic Scholar.
  • A. Author et al. (2021). Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. PubMed.
  • A. Author et al. (Date). Available online through. ResearchGate.
  • A. Author et al. (Date). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Journal of Critical Reviews.
  • S. Nagy, et al. (1996). Antitumor activity of phenothiazine-related compounds. PubMed.
  • A. Author et al. (Date). Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. Europe PMC.
  • A. Author et al. (2012). Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. ResearchGate.
  • A. Author et al. (Date). Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]. Hindawi.
  • A. Author et al. (Date). Antimicrobial activity of 10h-phenothiazine-1-carboxyllic acid hydrazide derivatives. ResearchGate.
  • A. Author et al. (Date). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry.
  • A. Author et al. (Date). [Derivatives of 2-phenothiazin-2'-yl-cinchoninic acid with analgesic and anti-inflammatory activity]. PubMed.
  • A. Author et al. (Date). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central.
  • A. Author et al. (Date). 10H-Phenothiazines: a new class of enzyme inhibitors for inflammatory diseases. PubMed.
  • A. Author et al. (Date). Phenothiazines as Anti-Cancer Agents: SAR Overview and Synthetic Strategies. ResearchGate.
  • A. Author et al. (Date). Phenothiazine derivatives as anticancer compounds. ResearchGate.
  • A. Author et al. (Date). Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. MDPI.
  • A. Author et al. (Date). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. PubMed.
  • A. Author et al. (2023). Phenothiazines as anti-cancer agents: SAR overview and synthetic strategies. PubMed.
  • S. Kumar, et al. (2019). (PDF) Synthesis, characterization and antimicrobial activity of Benzimidazolyl-Phenothiazine derivatives. ResearchGate.
  • A. Verma, et al. (2019). Novel Acetohydrazide Pyrazole Derivatives. Asian Publication Corporation.
  • A. Author et al. (2022). Acylhydrazones and Their Biological Activity: A Review. MDPI.
  • A. Author et al. (Date). This compound. ChemicalBook.
  • A. Author et al. (Date). Phenothiazine. Wikipedia.
  • A. Author et al. (Date). Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. PubMed Central.
  • A. Author et al. (Date). Novel Phenothiazine/Donepezil-like Hybrids Endowed with Antioxidant Activity for a Multi-Target Approach to the Therapy of Alzheimer's Disease. PubMed Central.
  • A. Author et al. (2021). Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model. PubMed.
  • A. Author et al. (2022). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. PubMed Central.
  • A. Author et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central.

Sources

literature review on phenothiazine-based hydrazide compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Phenothiazine-Based Hydrazide Compounds: Synthesis, Biological Activity, and Structure-Activity Relationship

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of phenothiazine-based hydrazide compounds, a class of molecules garnering significant interest in medicinal chemistry. We will dissect the rationale behind their design, detail their synthesis, explore their multifaceted biological activities, and analyze the key structural features that govern their potency. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising chemical scaffold.

The Strategic Fusion of Two Pharmacophores: Phenothiazine and Hydrazide

In the landscape of drug discovery, the concept of a "privileged scaffold" is paramount. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a fertile ground for developing novel therapeutic agents. The phenothiazine nucleus, a tricyclic heterocyclic system with the formula S(C₆H₄)₂NH, is a quintessential example of such a scaffold.[1] Its journey began with the development of antipsychotic drugs like chlorpromazine, which revolutionized psychiatry, and has since expanded into a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The inherent bioactivity of phenothiazines is often attributed to their unique, butterfly-like conformation and their ability to interact with various biological macromolecules.

Complementing the phenothiazine core, the hydrazide-hydrazone moiety (-CONH-N=CH-) is another powerful pharmacophore.[5] Hydrazones are known for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, and antitumor effects.[5][6][7] The azometine proton (-NHN=CH-) is a key structural feature, making these compounds valuable intermediates for synthesizing various heterocyclic systems.[5][7]

The strategic combination of the phenothiazine scaffold with a hydrazide-hydrazone linker creates hybrid molecules with the potential for synergistic or novel biological activities. This guide delves into the synthesis and therapeutic promise of these intriguing compounds.

Synthesis of Phenothiazine-Based Hydrazides: A Generalized Workflow

The construction of phenothiazine-based hydrazide compounds typically follows a reliable and versatile multi-step synthetic pathway. The core strategy involves first functionalizing the nitrogen atom of the phenothiazine ring, followed by the introduction of the hydrazide, and finally, condensation to form the target hydrazone.

A common synthetic route proceeds as follows:

  • N-Alkylation: The phenothiazine nitrogen is first alkylated, typically using an ethyl haloacetate (e.g., ethyl chloroacetate), to introduce an ester functional group.[8]

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate (N₂H₄·H₂O) to convert the ester into a more reactive acetohydrazide intermediate.[8] This step creates the key nucleophilic hydrazide moiety.

  • Condensation: The phenothiazine acetohydrazide is condensed with a variety of substituted aromatic or heteroaromatic aldehydes (or ketones). This reaction forms the final hydrazone product, incorporating the characteristic azometine (-N=CH-) linkage.[5][8]

This modular approach allows for the creation of a large library of derivatives by simply varying the aldehyde used in the final step, which is crucial for structure-activity relationship (SAR) studies.

G PTZ Phenothiazine Ester Ethyl 2-(10H-phenothiazin-10-yl)acetate PTZ->Ester Ethyl Chloroacetate, Base Hydrazide 2-(10H-phenothiazin-10-yl)acetohydrazide (Key Intermediate) Ester->Hydrazide Hydrazine Hydrate, Ethanol Hydrazone N'-(substituted)-2-(10H-phenothiazin-10-yl)acetohydrazide (Final Product) Hydrazide->Hydrazone Glacial Acetic Acid, Reflux Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Hydrazone

Caption: General Synthetic Workflow for Phenothiazine-Based Hydrazide Compounds.

Experimental Protocol: Synthesis of N'-(4-fluorobenzylidene)-2-(10H-phenothiazin-10-yl)acetohydrazide

This protocol provides a representative, step-by-step methodology for the synthesis of a phenothiazine-based hydrazide compound.[8]

Step 1: Synthesis of Ethyl 2-(10H-phenothiazin-10-yl)acetate

  • Dissolve 10H-phenothiazine (0.1 mol) in 100 mL of dry acetone in a round-bottom flask.

  • Add anhydrous potassium carbonate (K₂CO₃) (0.2 mol) to the solution.

  • To this stirring suspension, add ethyl chloroacetate (0.11 mol) dropwise.

  • Reflux the reaction mixture for 12-15 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, filter the mixture to remove K₂CO₃ and wash the residue with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.

  • Recrystallize the product from ethanol to yield pure Ethyl 2-(10H-phenothiazin-10-yl)acetate.

Step 2: Synthesis of this compound

  • Dissolve the synthesized ester (0.05 mol) in 150 mL of absolute ethanol.

  • Add hydrazine hydrate (0.1 mol) to the solution.

  • Reflux the mixture for 8-10 hours. The formation of a solid precipitate indicates product formation.

  • Cool the reaction mixture to room temperature and filter the precipitate.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the key hydrazide intermediate.

Step 3: Synthesis of N'-(4-fluorobenzylidene)-2-(10H-phenothiazin-10-yl)acetohydrazide

  • Take an equimolar mixture of the phenothiazine acetohydrazide (0.01 mol) and 4-fluorobenzaldehyde (0.01 mol) in 50 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the solution in an ice bath to induce precipitation.

  • Filter the resulting solid, wash with a small amount of cold ethanol, and dry.

  • Recrystallize the final product from a suitable solvent (e.g., ethanol or methanol) to achieve high purity.

  • Characterize the final compound using FTIR, ¹H NMR, and Mass Spectrometry.

A Spectrum of Biological Activities

The fusion of the phenothiazine and hydrazide moieties results in compounds with a wide range of biological activities. The following sections detail their potential as antimicrobial, antioxidant, and anticancer agents.

Antimicrobial Activity

The rise of drug-resistant pathogens presents a critical global health challenge, necessitating the development of new antimicrobial agents.[9] Phenothiazine-hydrazide derivatives have demonstrated promising activity against a variety of pathogenic bacteria and fungi.[9][10]

Mechanism of Action: The antimicrobial effects of these compounds are believed to be multifactorial. Phenothiazines themselves can disrupt bacterial cell membranes, and some derivatives are known to promote the production of reactive oxygen species (ROS), leading to oxidative damage and cell death.[4][11] Furthermore, they have been shown to inhibit efflux pumps, which are proteins that bacteria use to expel antibiotics, thereby potentially reversing multidrug resistance.[4][12] The hydrazone moiety also contributes significantly to the antimicrobial profile.

G cluster_0 Phenothiazine-Hydrazide Compound cluster_1 Bacterial Cell Compound PTZ-Hydrazide Membrane Cell Membrane Disruption Compound->Membrane ROS ROS Production Compound->ROS Efflux Efflux Pump Inhibition Compound->Efflux Death Bacterial Cell Death Membrane->Death ROS->Death Efflux->Death ↑ Intracellular Antibiotic Conc.

Caption: Proposed Antimicrobial Mechanisms of Phenothiazine-Hydrazide Compounds.

Antimicrobial Data Summary:

Compound ClassTest OrganismActivity MetricResultReference
Substituted phenothiazinesS. aureus, E. coli, P. aeruginosaMICNoteworthy Inhibition[9]
ChlorpromazineAcinetobacter baumannii (MDR)MIC0.05 - 0.6 g/L[11]
ThioridazineMycobacterium tuberculosis (MDR)MICEffective at clinical conc.[12]
Hydrazide-hydrazonesS. aureus, E. coliMIC6.25 - 12.5 µg/mL[10]
Antioxidant Properties

Oxidative stress, caused by an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Phenothiazine and its derivatives are recognized for their antioxidant capabilities.[13][14] This activity is largely due to the electron-rich nature of the phenothiazine ring system, which can donate an electron or hydrogen atom to neutralize reactive free radicals.[15]

Mechanism of Action: The primary antioxidant mechanism involves scavenging free radicals. The nitrogen and sulfur heteroatoms in the tricyclic core are key to this activity. Upon donating an electron, the phenothiazine forms a stable radical cation, preventing the propagation of radical chain reactions. Voltammetry studies have confirmed the interaction of phenothiazine derivatives with oxygen and its radicals.[13][14]

G PTZ Phenothiazine Core (Electron Donor) Radical Free Radical (e.g., R•) PTZ_Radical Stable PTZ Radical Cation (PTZ•+) PTZ->PTZ_Radical e- donation Neutralized Neutralized Molecule (RH) Radical->Neutralized H• abstraction

Caption: Radical Scavenging Mechanism of the Phenothiazine Core.

Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of the test compound in methanol or DMSO.

  • Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution has a deep violet color.

  • In a 96-well plate, add various concentrations of the test compound to different wells.

  • Add the DPPH solution to each well to initiate the reaction. Include a control well with only DPPH and the solvent.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

  • Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPPH radicals).

Anticancer Activity

The search for more effective and less toxic anticancer agents is a cornerstone of modern medicinal chemistry.[16] Phenothiazine derivatives have emerged as a promising class of compounds with significant antitumor properties.[16][17][18] Their activity spans multiple cancer cell lines, and their mechanisms often involve the modulation of key cellular signaling pathways.[18][19]

Mechanism of Action: The anticancer effects of phenothiazines are diverse. They are known to inhibit protein kinase C (PKC), an enzyme involved in cell proliferation and signaling.[20] Many derivatives induce apoptosis (programmed cell death) and can cause cell cycle arrest.[21] Critically, some phenothiazines can also reverse multidrug resistance (MDR) in cancer cells, often by inhibiting P-glycoprotein, an efflux pump that expels chemotherapeutic drugs from the cell.[3][16] This makes them attractive candidates for use in combination therapy.

Cytotoxicity Data Summary (IC₅₀ values):

Compound TypeCell LineIC₅₀ ValueReference
10-[4-(phthalimido)butyl]-10H-phenothiazineHEp-27.8 µg/mL[17]
10H-1,9-diazaphenothiazineMelanoma C-323.83 µM[18]
3,6-diazaphenothiazine-triazole hybridColorectal Caco-20.25 µM[18]
7,8-dihydroxychlorpromazineProtein Kinase C8.3 µM[20]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. For phenothiazine-based hydrazides, several structural features have been identified as key determinants of their potency.

  • Substitution at C2: The C2 position on the phenothiazine ring is a critical site for modification. The presence of an electron-withdrawing group, such as trifluoromethyl (-CF₃) or chlorine (-Cl), generally enhances antipsychotic and cytotoxic activity.[22][23][24] This is thought to be due to favorable van der Waals interactions with the side chain, which promotes a conformation that mimics dopamine, allowing for dopamine receptor blockade.[22][25]

  • The N10 Side Chain: The nature and length of the alkyl chain at the N10 position are important. For neuroleptic activity, a three-carbon chain separating the ring nitrogen from the terminal amine is often optimal.[23] This spacing is crucial for proper interaction with the target receptor.

  • The Hydrazone Moiety: The substituent on the aromatic ring of the hydrazone portion (derived from the aldehyde) provides a site for fine-tuning the compound's properties. Different substituents can modulate lipophilicity, electronic properties, and steric bulk, thereby influencing cell permeability and target binding. For example, the introduction of a hydrophilic carboxylate group has been shown to produce potent analgesic derivatives.[5]

Conclusion and Future Directions

Phenothiazine-based hydrazide compounds represent a highly versatile and promising scaffold in medicinal chemistry. The combination of the privileged phenothiazine nucleus with the pharmacologically active hydrazone moiety yields molecules with a broad spectrum of biological activities, including potent antimicrobial, antioxidant, and anticancer effects. The modular and efficient synthetic routes allow for the generation of diverse chemical libraries amenable to systematic SAR studies.

Future research in this area should focus on:

  • Lead Optimization: Systematically modifying the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • Mechanism Deconvolution: Conducting further studies to fully elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Evaluation: Progressing the most promising candidates from in vitro assays to preclinical animal models to assess their therapeutic potential and safety in a biological system.

  • Combination Therapies: Investigating the synergistic effects of these compounds when used in conjunction with existing antibiotics or chemotherapeutic agents, particularly given their potential to reverse multidrug resistance.

The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutic agents to combat a range of challenging diseases.

References

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • The Pharmaceutical and Chemical Journal. (2017). Synthesis and Characterization of Phenothiazine Derivatives. The Pharmaceutical and Chemical Journal, 4(2), 86-91. [Link]

  • AIP Conference Proceedings. (2023). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Conference Proceedings, 2783, 050002. [Link]

  • Voronova, O., Zhuravkov, S., Korotkova, E., Artamonov, A., & Plotnikov, E. (2022). Antioxidant Properties of New Phenothiazine Derivatives. Antioxidants, 11(7), 1371. [Link]

  • Motohashi, N., et al. (1991). Antitumor activity of phenothiazine-related compounds. Anticancer Research, 11(5), 1931-1935. [Link]

  • Gaidhane, M. K., et al. (2017). Synthesis of Substituted Phenothiazines derivatives, Antioxidant, P-Glycoprotein, Cyp Enzyme Activity, HIA and BBB Prediction. Der Pharma Chemica, 9(12), 64-71. [Link]

  • Jeleń, M., et al. (2021). Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. Molecules, 26(11), 3375. [Link]

  • Rojas-Espinosa, O., et al. (2021). Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. Journal of Applied Microbiology, 131(3), 1166-1178. [Link]

  • Basile, L., et al. (2021). Phenothiazines as anti-cancer agents: SAR overview and synthetic strategies. Bioorganic & Medicinal Chemistry, 45, 116315. [Link]

  • Wikipedia. Phenothiazine. [Link]

  • Al-Blewi, F. F., et al. (2024). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Molecules, 29(5), 1083. [Link]

  • Motohashi, N. (1991). Antitumor properties of phenothiazines. Cancer Investigation, 9(3), 305-319. [Link]

  • ResearchGate. (n.d.). Phenothiazines with anticancer properties. [Link]

  • ResearchGate. (n.d.). Values of the antioxidant activity of phenothiazine and its derivatives... [Link]

  • Voronova, O., et al. (2022). Antioxidant Properties of New Phenothiazine Derivatives. Antioxidants, 11(7), 1371. [Link]

  • Haugland, R. P., et al. (1992). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Molecular Pharmacology, 41(4), 655-665. [Link]

  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences of the United States of America, 72(5), 1899-1903. [Link]

  • Kumar, S., & Narasimhan, B. (2012). A review exploring biological activities of hydrazones. Journal of Pharmacy Research, 5(8), 4295-4300. [Link]

  • Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry. [Link]

  • Slideshare. (n.d.). SAR of phenothiazine.pptx. [Link]

  • Feinberg, A., & Snyder, S. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences of the United States of America, 72, 1899-1903. [Link]

  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences of the United States of America, 72(5), 1899-1903. [Link]

  • Farcas, A., et al. (2001). Chemical structure of phenothiazines and their biological activity. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 56(8), 603-608. [Link]

  • ResearchGate. (n.d.). Phenothiazine Derivatives as Antioxidants for Engine Oils. [Link]

  • Onyebuchi, E. A., et al. (2024). Phenothiazines: Nrf2 activation and antioxidant effects. Journal of Biochemical and Molecular Toxicology, e23661. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 297-313. [Link]

  • IOSR Journal of Pharmacy. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy, 10(9), 20-30. [Link]

  • Amaral, L., & Molnar, J. (2001). Antimicrobial activity of phenothiazines. Current Drug Targets, 2(4), 349-361. [Link]

  • Szendi, K., et al. (2020). Possible Biological and Clinical Applications of Phenothiazines. Biomedicines, 8(8), 271. [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(21), 6437. [Link]

Sources

Methodological & Application

detailed synthesis protocol for 2-(10H-phenothiazin-10-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2-(10H-phenothiazin-10-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a key intermediate in the development of novel pharmaceutical agents. The synthesis is a robust two-step process commencing with the N-alkylation of 10H-phenothiazine followed by hydrazinolysis of the resulting ester. This guide offers a detailed methodology, mechanistic insights, characterization data, and critical safety protocols, designed to ensure reproducibility and safety for researchers in organic and medicinal chemistry.

Introduction: The Significance of the Phenothiazine Scaffold

Phenothiazine is a privileged heterocyclic scaffold that forms the core of a multitude of biologically active compounds.[1] First synthesized in 1883, its derivatives rose to prominence with the discovery of the antipsychotic properties of chlorpromazine in the 1950s.[2] The unique, non-planar "butterfly" conformation of the phenothiazine ring system and its electron-rich nature allow for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including antipsychotic, antiemetic, antihistaminic, and more recently, anticancer effects.[1][2][3]

The target molecule, this compound, serves as a crucial precursor for creating extensive libraries of derivatives, often through condensation of the hydrazide moiety with various aldehydes and ketones to form Schiff bases.[4] This guide details a reliable and scalable synthesis route, empowering researchers to access this versatile building block for drug discovery and development programs.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved in two sequential steps, starting from commercially available 10H-phenothiazine.

  • Step 1: N-Alkylation. Phenothiazine is deprotonated at the nitrogen atom using a strong base, followed by nucleophilic substitution with ethyl chloroacetate to yield the intermediate, ethyl 2-(10H-phenothiazin-10-yl)acetate.

  • Step 2: Hydrazinolysis. The ethyl ester intermediate is then converted to the final acetohydrazide product by reaction with hydrazine hydrate.

The complete reaction scheme is illustrated below:

Step1_Workflow start Start setup Set up a flame-dried, three-neck flask under an inert atmosphere (Argon or N₂). start->setup add_ptz Add Phenothiazine and anhydrous THF. setup->add_ptz cool Cool the mixture to 0 °C in an ice bath. add_ptz->cool add_nah Add Sodium Hydride (60% dispersion) portion-wise. cool->add_nah stir1 Stir at 0 °C for 1 hour. Observe H₂ evolution and color change. add_nah->stir1 add_ester Add Ethyl Chloroacetate dropwise via a syringe. stir1->add_ester react Allow to warm to room temperature and stir for 12 hours. add_ester->react quench Carefully quench the reaction with cold distilled water. react->quench extract Extract the aqueous layer with Diethyl Ether (2x). quench->extract wash Wash the combined organic layers with brine. extract->wash dry Dry over anhydrous Na₂SO₄. wash->dry concentrate Concentrate in vacuo to obtain crude product. dry->concentrate purify Purify via column chromatography (optional) or recrystallization. concentrate->purify end Obtain pure Ethyl 2-(10H-phenothiazin-10-yl)acetate purify->end

Caption: Workflow for the synthesis of the ester intermediate.

Detailed Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen or argon inlet. Flame-dry the apparatus and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add 10H-phenothiazine (10.0 g, 50.2 mmol) and 100 mL of anhydrous THF. Stir the suspension.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (2.4 g of 60% dispersion in mineral oil, 60.2 mmol, 1.2 eq) in small portions over 15 minutes.

    • Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution. The reaction mixture will typically turn from a suspension to a colored solution (often yellow or green) as the phenothiazine anion forms. [5]4. Stirring: Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.

  • Alkylation: Dissolve ethyl chloroacetate (7.4 g, 60.2 mmol, 1.2 eq) in 20 mL of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 4:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow addition of 50 mL of cold distilled water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a solid or viscous oil, can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield a white or pale yellow solid. [4]

Step 2: Synthesis of this compound

This step involves the nucleophilic acyl substitution of the ester with hydrazine. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating under reflux. Ethanol is an excellent solvent as both the ester and hydrazine hydrate are soluble in it at elevated temperatures.

Workflow Diagram:

Step2_Workflow start Start dissolve Dissolve Ethyl 2-(10H-phenothiazin-10-yl)acetate in absolute ethanol. start->dissolve add_hydrazine Add excess Hydrazine Hydrate. dissolve->add_hydrazine reflux Reflux the mixture for 6-8 hours. add_hydrazine->reflux monitor Monitor reaction completion by TLC. reflux->monitor cool Cool the reaction mixture to room temperature, then in an ice bath. monitor->cool precipitate Collect the precipitated solid by vacuum filtration. cool->precipitate wash Wash the solid with cold ethanol and then cold water. precipitate->wash dry Dry the product under vacuum. wash->dry end Obtain pure this compound dry->end

Caption: Workflow for the synthesis of the final product.

Detailed Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ethyl 2-(10H-phenothiazin-10-yl)acetate (10.0 g, 35.0 mmol) from Step 1 in 150 mL of absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (8.8 g of 80% solution, ~175 mmol, 5.0 eq) to the solution.

    • Causality Note: A large excess of hydrazine is used to ensure the reaction goes to completion and to minimize the formation of side products.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting ester spot.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. A white solid should precipitate. Further cool the flask in an ice bath for 1 hour to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol, followed by cold distilled water to remove any excess hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the resulting white crystalline solid in a vacuum oven at 50-60 °C to a constant weight. The product is typically of high purity and may not require further purification.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundFormM.P. (°C)¹H NMR (DMSO-d₆, δ ppm)IR (KBr, cm⁻¹)
Ethyl 2-(10H-phenothiazin-10-yl)acetate White/Pale Yellow Solid98-1017.15-7.25 (m, 4H, Ar-H), 6.90-7.00 (m, 4H, Ar-H), 4.75 (s, 2H, N-CH₂), 4.15 (q, 2H, O-CH₂), 1.20 (t, 3H, CH₃)~1750 (C=O, ester), ~1590, 1460 (C=C, aromatic)
This compound White Crystalline Solid168-1719.30 (s, 1H, -CONH-), 7.10-7.20 (m, 4H, Ar-H), 6.85-6.95 (m, 4H, Ar-H), 4.60 (s, 2H, N-CH₂), 4.25 (s, 2H, -NH₂)~3300, 3200 (N-H), ~1650 (C=O, amide I), ~1600 (N-H bend), ~1580, 1470 (C=C, aromatic)

Note: NMR and IR data are approximate and should be compared with spectra obtained from the synthesized material.

Safety and Handling

Adherence to strict safety protocols is mandatory. All operations should be performed inside a certified chemical fume hood.

  • 10H-Phenothiazine: May cause skin and eye irritation. It is light-sensitive and should be stored accordingly. [6]* Sodium Hydride: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere. Mineral oil dispersion reduces pyrophoricity but requires careful handling.

  • Ethyl Chloroacetate: Lachrymator and toxic. Avoid inhalation and skin contact.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. [7][8]Can be fatal if inhaled or absorbed through the skin. [7]Causes severe skin burns and eye damage. [9]Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. Work in a well-ventilated fume hood is essential. [8][10]* Waste Disposal: Quench any residual sodium hydride carefully with isopropanol followed by methanol and then water. Neutralize hydrazine-containing waste before disposal according to institutional guidelines.

References

  • The Pharmaceutical and Chemical Journal. (2017). Synthesis and Characterization of Phenothiazine Derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Popa, M., et al. (2020). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. PMC. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature. [Link]

  • Walczak, M. A., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central. [Link]

  • IOSR Journal of Pharmacy. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. [Link]

  • ResearchGate. (2008). Synthesis of N-alkaloidacyl derivatives of phenothiazine. [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. [Link]

  • ResearchGate. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. [Link]

  • Sciencemadness.org. (2025). Safety precautions for hydrazine hydrate. [Link]

Sources

Application Notes and Protocols for Antimicrobial Studies of 2-(10H-Phenothiazin-10-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Phenothiazines, a class of compounds historically recognized for their neuroleptic properties, have emerged as promising candidates in the search for new anti-infective agents. This comprehensive guide focuses on 2-(10H-phenothiazin-10-yl)acetohydrazide , a derivative of the core phenothiazine structure. We provide a detailed exploration of its synthesis, putative mechanisms of antimicrobial action, and robust, step-by-step protocols for its evaluation in antimicrobial studies. This document is intended to empower researchers to investigate the potential of this and related compounds, fostering the development of next-generation antimicrobial therapeutics.

Introduction: The Antimicrobial Potential of the Phenothiazine Scaffold

Phenothiazine and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1] While their initial applications were in the realm of antipsychotic medications, a growing body of evidence underscores their significant antimicrobial properties.[1][2] These compounds have demonstrated activity against a wide range of pathogens, including multidrug-resistant bacteria, fungi, and protozoa.[3][4] The unique tricyclic structure of phenothiazine allows for extensive chemical modification, enabling the fine-tuning of its pharmacological and toxicological profiles. The introduction of an acetohydrazide moiety at the N-10 position of the phenothiazine ring, yielding this compound, presents an intriguing avenue for antimicrobial drug discovery. The hydrazide group can act as a versatile pharmacophore, potentially enhancing the compound's interaction with microbial targets.

Synthesis of this compound

The synthesis of the title compound is a straightforward two-step process, commencing with the readily available 10H-phenothiazine.

Protocol 2.1: Synthesis of Ethyl 2-(10H-phenothiazin-10-yl)acetate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10H-phenothiazine (1 equivalent) in a suitable anhydrous solvent such as acetone or N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K2CO3) (1.5 equivalents) to the solution to act as a base.

  • Alkylation: To the stirring suspension, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure ethyl 2-(10H-phenothiazin-10-yl)acetate.

Protocol 2.2: Synthesis of this compound
  • Reaction Setup: Dissolve the synthesized ethyl 2-(10H-phenothiazin-10-yl)acetate (1 equivalent) in ethanol in a round-bottom flask.

  • Hydrazinolysis: Add hydrazine hydrate (5 equivalents) to the solution.

  • Reflux: Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, this compound, will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure acetohydrazide derivative.

Caption: Synthesis of this compound.

Putative Mechanisms of Antimicrobial Action

The antimicrobial activity of phenothiazines is believed to be multifactorial, contributing to their efficacy against a broad spectrum of microbes and potentially mitigating the development of resistance.

  • Disruption of Cell Membrane Integrity: Phenothiazines can intercalate into the bacterial cell membrane, leading to a loss of structural integrity and function. This can disrupt essential processes such as respiration and nutrient transport, ultimately leading to cell death.

  • Inhibition of Efflux Pumps: A significant mechanism of antibiotic resistance in bacteria is the active efflux of drugs from the cell via membrane-bound transporter proteins. Phenothiazines have been shown to inhibit these efflux pumps, thereby restoring the efficacy of conventional antibiotics when used in combination.[2]

  • Generation of Reactive Oxygen Species (ROS): Some phenothiazine derivatives can induce the production of ROS within microbial cells.[5] This oxidative stress can damage cellular components, including DNA, proteins, and lipids, leading to cytotoxicity.

  • Inhibition of Biofilm Formation: Bacterial biofilms are a major challenge in clinical settings, as they provide a protected environment for bacteria to evade host defenses and antibiotic treatment. Certain phenothiazines have demonstrated the ability to inhibit biofilm formation in various pathogenic bacteria.[5]

Caption: Putative antimicrobial mechanisms of phenothiazines.

Protocols for Antimicrobial Susceptibility Testing

The following protocols are standardized methods for evaluating the antimicrobial efficacy of this compound.

Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inocula, adjusted to 0.5 McFarland standard

  • Sterile DMSO (for dissolving the compound)

  • Positive control (standard antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth and DMSO without compound)

  • Growth control (broth with inoculum)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is not inhibitory to the microorganisms (typically ≤1%).

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of the test microorganism in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted inoculum to each well containing the compound dilutions, the positive control, and the growth control. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.

Protocol 4.2: Determination of Minimum Bactericidal Concentration (MBC)

This method determines the lowest concentration of the compound that kills 99.9% of the initial microbial population.

Procedure:

  • Subculturing from MIC plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-inoculate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in no colony formation or a ≥99.9% reduction in CFU compared to the initial inoculum count.

Data Presentation: Expected Antimicrobial Activity

While specific data for this compound is not yet widely published, the following table presents representative MIC values for other phenothiazine derivatives against common pathogens to provide a reference for expected activity.

Phenothiazine DerivativeStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
Chlorpromazine12.5 - 5050 - 200>20025 - 100[3][5]
Thioridazine8 - 3264 - 256>25616 - 64[1][2]
Trifluoperazine16 - 64128 - 512>51232 - 128[2]
Promethazine50 - 200100 - 400>400100 - 200[5]

Note: These values are illustrative and the actual activity of this compound must be determined experimentally.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel antimicrobial agents. Its straightforward synthesis and the known multifaceted antimicrobial mechanisms of the parent phenothiazine class provide a strong rationale for its investigation. The protocols detailed in this guide offer a robust framework for researchers to systematically evaluate its antimicrobial potential. Future studies should focus on determining its spectrum of activity, elucidating its precise mechanism of action, and exploring its efficacy in combination with existing antibiotics to combat drug-resistant infections.

References

  • Amaral, L., & Spengler, G. (2019). Do phenothiazines possess antimicrobial and efflux inhibitory properties?. FEMS Microbiology Letters, 366(21), fnz235. [Link]

  • Didwagh, S. S., & Piste, P. B. (2013). Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research, 5(4), 171-174. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Design, synthesis and antimicrobial activity of some derivatives on the basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. Molecules, 22(1), 133. [Link]

  • Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini reviews in medicinal chemistry. [Link]

  • Kenia, H., Shivkumar, B., Kotnal, R. B., Ramesha, A., Devadiga, P., Simpi, C. C., & Chandrashekar, V. M. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy, 10(9), 54-62. [Link]

  • Kumar, S., Gupta, V. D., Seth, A. K., Yadav, Y. C., Sahoo, U., Ghelani, T. K., ... & Dhanya, B. (2010). Synthesis, characterization and antimicrobial activity of Benzimidazolyl-Phenothiazine derivatives. International Journal of Pharmaceutical Research, 2(2), 45-50. [Link]

  • Molnar, J., Hevér, A., Fakla, I., Fischer, J., Ocsovszki, I., & Aszalos, A. (1997). Anti-plasmid activity of phenothiazines, imipramine and promethazine. International journal of antimicrobial agents, 9(1), 45-50. [Link]

  • Ronco, T., Klitgaard, J. K., & Nielsen, J. B. (2024). Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials. Antibiotics, 13(5), 441. [Link]

  • Sayaji, S. D., & Pravina, B. P. (2013). Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research, 5(4), 171-174. [Link]

  • Sharma, D., & Narasimhan, B. (2021). Synthesis and antimicrobial activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl) pyrimidines. Journal of the Indian Chemical Society, 98(12), 100224. [Link]

  • The Pharmaceutical and Chemical Journal. (2017). Synthesis and Characterization of Phenothiazine Derivatives. The Pharmaceutical and Chemical Journal, 4(2), 106-111. [Link]

  • Tyski, S., Grzybowska, W., & Zareba, T. (1992). In vitro antimicrobial activity of 18 phenothiazine derivatives: structure-activity relationship. APMIS. Supplementum, 30, 40-43. [Link]

  • Valdés-Rangel, M. A., González-Hernández, V., Ochoa-Zarzosa, A., López-Meza, J. E., & Pérez-Ramos, J. (2021). Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. Journal of applied microbiology, 131(3), 1163–1175. [Link]

Sources

Application Notes & Protocols for the Quantification of 2-(10H-phenothiazin-10-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(10H-phenothiazin-10-yl)acetohydrazide is a derivative of phenothiazine, a heterocyclic compound that forms the core of a major class of antipsychotic and antihistaminic drugs.[1] The unique structural combination of the phenothiazine nucleus with an acetohydrazide moiety suggests a rich potential for novel pharmacological activities. As with any compound under investigation for pharmaceutical development, the establishment of robust, accurate, and precise analytical methods for its quantification is a cornerstone of quality control, pharmacokinetic studies, and formulation development.

This document provides detailed application notes and step-by-step protocols for two common and reliable analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[2][3]

Physicochemical Properties and Analytical Considerations

The analytical strategy is informed by the physicochemical properties of the target molecule. The core phenothiazine structure is strongly chromophoric, making it an excellent candidate for UV-Vis detection.[4] While the exact UV absorption maximum (λmax) for this compound is not widely published, data from closely related N-substituted phenothiazine derivatives show significant absorbance in the 250-280 nm range. For instance, 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide exhibits absorption bands at 234 nm and 280 nm.[4] The parent 10H-phenothiazine shows maxima at 252 nm and 316 nm.[4] Based on this, a wavelength of approximately 254 nm, a common wavelength for phenothiazine analysis, is a logical starting point for method development. The acetohydrazide group may slightly modify the spectral properties. The solubility of phenothiazine derivatives can vary, but they are generally soluble in organic solvents like methanol, acetonitrile, and ethanol, which are suitable for both HPLC and UV-Vis analysis.[1]

Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is a powerful separation technique that is highly specific, sensitive, and precise, making it the gold standard for the analysis of pharmaceutical compounds.[4][5][6] The method separates the analyte from potential impurities or degradation products based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard of known concentration.

I. Instrumentation and Chromatographic Conditions

This protocol is designed for a standard HPLC system equipped with a UV detector.

ParameterRecommended ConditionRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis or PDA DetectorStandard equipment for pharmaceutical analysis ensuring precise gradient delivery, reproducible injections, stable column temperature, and sensitive detection.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention and separation for moderately nonpolar compounds like phenothiazine derivatives. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA mixture of acetonitrile and water is a common mobile phase for reverse-phase chromatography. The addition of formic acid helps to control the pH, ensuring consistent ionization of the analyte and leading to better peak shape and reproducibility.
Gradient 0-15 min: 40% B to 90% B15-17 min: 90% B17-18 min: 90% B to 40% B18-25 min: 40% B (equilibration)A gradient elution is proposed to ensure that the analyte is well-resolved from any potential early or late-eluting impurities. The re-equilibration step is crucial for reproducible retention times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Column Temp. 30 °CMaintaining a constant column temperature is critical for stable retention times and reproducible results.
Detection (λ) 254 nmThis wavelength is a common choice for phenothiazine derivatives, offering good sensitivity. A photodiode array (PDA) detector can be used to scan for the optimal wavelength during method development.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Acetonitrile:Water (50:50, v/v)This mixture is compatible with the mobile phase and should provide good solubility for the analyte.
II. Standard and Sample Preparation Protocol
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation: The preparation will depend on the matrix. For a bulk drug substance, prepare a solution in the diluent at a concentration expected to fall within the calibration range. For formulated products, a suitable extraction procedure will be necessary to isolate the analyte from excipients. This extraction method must be validated for recovery.

III. HPLC Analysis Workflow

Caption: HPLC analysis workflow from preparation to data analysis.

IV. Method Validation Protocol (ICH Q2(R1) Framework)

The developed HPLC method must be validated to demonstrate its suitability for its intended purpose.[2][3]

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (formulation excipients), and spiked samples. Assess for any interfering peaks at the retention time of the analyte.No significant interference at the analyte's retention time. Peak purity analysis (if using PDA detector) should pass.
Linearity Analyze at least five concentrations of the working standard solutions (e.g., 1, 10, 25, 50, 100 µg/mL) in triplicate. Plot a graph of mean peak area versus concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.As per linearity, accuracy, and precision.
Accuracy Perform recovery studies by spiking a placebo blend with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be measured with acceptable precision and accuracy. RSD at this concentration should be ≤ 10%.
Robustness Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and observe the effect on the results.The results should remain unaffected by small, deliberate variations in method parameters. System suitability parameters should still be met.

Method 2: Quantification by UV-Visible Spectrophotometry

Principle: This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. It is a simpler, faster, and more economical method than HPLC, suitable for the quantification of the pure substance or in simple formulations where excipients do not interfere.[7][8]

I. Instrumentation and Conditions
ParameterRecommended ConditionRationale
Spectrophotometer Double-beam UV-Vis SpectrophotometerA double-beam instrument corrects for fluctuations in the light source, providing a more stable baseline.
Wavelength (λmax) Determine by scanning a dilute solution (e.g., 10 µg/mL) from 200-400 nm. Expected to be ~254-280 nm.The wavelength of maximum absorbance provides the highest sensitivity and minimizes deviations from Beer-Lambert's law.
Solvent/Blank Methanol or EthanolThese solvents are transparent in the UV range and are good solvents for phenothiazine derivatives. The same solvent must be used for the blank and all solutions.
Cuvettes 1 cm matched quartz cuvettesQuartz is transparent in the UV region, and using matched cuvettes ensures consistency in the path length.
II. Standard and Sample Preparation Protocol
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent (e.g., Methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the solvent to achieve concentrations for the calibration curve (e.g., 2, 4, 6, 8, 10, 12 µg/mL).

  • Sample Preparation: Prepare a solution of the sample in the same solvent, ensuring the final concentration falls within the linear range of the calibration curve. Filtration may be necessary if excipients are insoluble.

III. UV-Vis Analysis Workflow

Caption: UV-Vis spectrophotometry analysis workflow.

IV. Method Validation Protocol (ICH Q2(R1) Framework)

Similar to the HPLC method, the UV-Vis spectrophotometric method must be validated.[9][10]

Validation ParameterProtocolAcceptance Criteria
Specificity Scan the analyte, a placebo solution, and a mixture. The absorption spectrum of the analyte in the sample should be identical to the standard, and the placebo should show no significant absorbance at the analytical wavelength.Placebo absorbance at λmax should be negligible (< 2% of the analyte's absorbance at the target concentration).
Linearity Measure the absorbance of at least five concentrations of the working standard solutions (e.g., 2, 4, 6, 8, 10, 12 µg/mL) in triplicate. Plot a graph of mean absorbance versus concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range Established by confirming linearity, accuracy, and precision within the specified concentration interval.As per linearity, accuracy, and precision.
Accuracy Perform recovery studies by analyzing a placebo spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120%).Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.Intermediate Precision (Inter-day): Repeat the analysis on a different day.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD and LOQ Determined from the standard deviation of the blank responses or the standard deviation of the y-intercept of the regression line.As per standard definitions and the sensitivity requirements of the assay.
Robustness Evaluate the effect of small variations, such as different instruments or analysts.The results should remain consistent under varied conditions.

Conclusion

The choice between the HPLC-UV and UV-Vis spectrophotometry methods will depend on the specific application. The HPLC-UV method offers superior specificity and is the preferred method for analyzing complex mixtures, stability samples, and for impurity profiling. The UV-Vis method is a rapid, cost-effective alternative for the routine analysis of the pure drug substance or simple dosage forms where interference from other components is not a concern. Both methods, when properly validated according to ICH guidelines, will provide reliable and accurate quantitative data for this compound, supporting its journey through the drug development pipeline.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. 2022;27(21):7595. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Design of new phenothiazine derivatives as visible light photoinitiators. Polym. Chem. 2021;12:256-266. [Link]

  • Synthesis and Characterization of Phenothiazine Derivatives. The Pharmaceutical and Chemical Journal. 2017;4(2):98-103. [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy and Biological Sciences. 2020;15(5):56-63. [Link]

  • Structure-induced optoelectronic properties of phenothiazine-based materials. J. Mater. Chem. C. 2020;8:14383-14413. [Link]

  • A NEW PHENOTHIAZINE BLUE LIGHT EMITTER. SYNTHESIS, STRUCTURE AND PHOTOPHYSICAL PROPERTIES. Revue Roumaine de Chimie. 2016;61(11-12):917-923. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Development and Validation of a Simple UV-Vis Spectrophotometric Method for the Quantitative Determination of Amoxicillin in Pharmaceutical Dosage. AlQalam Journal of Medical and Applied Sciences. 2023;6(1):1-6. [Link]

  • Development and validation of UV-visible spectrophotometric method for estimation of rifapentine in bulk and dosage form. Der Pharma Chemica. 2013;5(2):251-255. [Link]

  • Phenothiazine. Wikipedia. [Link]

  • Analytical method development and validation of UV-visible spectrophotometric method for the estimation of CNS stimulant drug in bulk. International Journal of Pharmaceutical Chemistry and Analysis. 2023;10(2):133-136. [Link]

  • Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation. Ancient Science of Life. 2013;32(4):242-246. [Link]

Sources

Application Notes and Protocols for 2-(10H-phenothiazin-10-yl)acetohydrazide as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the utilization of 2-(10H-phenothiazin-10-yl)acetohydrazide as a versatile fluorescent probe. The protocols and scientific rationale detailed herein are designed to empower researchers in leveraging this molecule for the sensitive detection and imaging of biological analytes.

Introduction: The Power of the Phenothiazine-Hydrazide Conjugate

This compound is a specialized fluorescent probe that marries the advantageous photophysical properties of the phenothiazine core with the reactive potential of a hydrazide moiety. The phenothiazine structure, a tricyclic aromatic system containing nitrogen and sulfur, is an excellent fluorophore known for its electron-donating capabilities, which are fundamental to the design of "turn-on" or ratiometric fluorescent sensors.[1][2] These probes are instrumental in the fields of environmental analysis and bioassays due to their high sensitivity and specificity.[3][4][5]

The true utility of this particular probe, however, lies in its terminal acetohydrazide group. Hydrazides are well-established reactive handles for the covalent labeling of molecules containing aldehyde or ketone functionalities.[6] This dual-nature makes this compound a powerful tool for two primary applications:

  • Direct Detection of Aldehyde-Containing Analytes: The probe can react with small molecules that possess an aldehyde group, leading to a change in its fluorescent properties.

  • Labeling of Biomolecules: It can be used to tag biomolecules, such as glycoproteins, that have been chemically modified to present aldehyde groups. This allows for the visualization and tracking of these tagged molecules in biological systems.

This guide will provide detailed protocols for both of these key applications.

Mechanism of Action: A Tale of Two States

The fluorescence of the phenothiazine core is highly sensitive to its chemical environment. In its free, unreacted state, the this compound molecule may exhibit a certain level of fluorescence. However, upon reaction with an aldehyde or ketone, it forms a stable hydrazone bond. This conjugation can significantly alter the electronic properties of the fluorophore, often leading to a "turn-on" fluorescent response or a noticeable shift in the emission wavelength. This change is the basis for its use as a fluorescent probe.

Probe This compound (Low Fluorescence) Product Hydrazone Adduct (High Fluorescence) Probe->Product Covalent Bonding Analyte Aldehyde/Ketone Containing Molecule Analyte->Product

Caption: Reaction mechanism of the fluorescent probe with an analyte.

Photophysical Properties

While the precise photophysical data for the unmodified this compound is not extensively published, data from similar phenothiazine derivatives can provide a strong estimate. Phenothiazine-based probes typically exhibit excitation wavelengths in the range of 350-450 nm and emission wavelengths from 450-600 nm.[7][8] A significant Stokes shift (the difference between the maximum excitation and emission wavelengths) is a common and advantageous feature of these probes, minimizing self-quenching and improving signal-to-noise ratios.[1]

PropertyEstimated ValueSignificance
Excitation Max (λex) ~380 - 420 nmSuitable for standard fluorescence microscopy setups.
Emission Max (λem) ~480 - 550 nmEmission in the visible green-yellow spectrum.
Stokes Shift >100 nmLarge shift reduces spectral overlap and enhances detection.
Quantum Yield Moderate to HighEfficient conversion of absorbed light into emitted fluorescence.

Note: These values are estimates based on related compounds and should be experimentally verified for the specific application.

Protocol 1: Detection of Aldehydes in Solution

This protocol provides a general framework for the detection of aldehydes in a solution-based assay.

A. Materials

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Aldehyde-containing analyte of interest

  • Fluorescence spectrophotometer

B. Procedure

  • Probe Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in a tightly sealed vial at -20°C, protected from light.

  • Analyte Solution Preparation: Prepare a series of dilutions of the aldehyde-containing analyte in PBS.

  • Reaction Setup: In a microplate or cuvette, add the analyte solution.

  • Probe Addition: Add the this compound stock solution to a final concentration of 10-50 µM. The final DMSO concentration should be kept below 1% to avoid solvent effects.

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a spectrophotometer with excitation and emission wavelengths optimized for the probe-analyte adduct (start with λex ~400 nm and λem ~520 nm and scan for maxima).

Protocol 2: Fluorescent Labeling of Cell Surface Glycoproteins

This protocol details the use of this compound to label glycoproteins on the surface of living cells for imaging applications. The principle involves the mild oxidation of sialic acid residues on glycoproteins to generate aldehyde groups, which then react with the hydrazide probe.

cluster_0 Oxidation Step cluster_1 Labeling Step Glycoprotein Cell Surface Glycoprotein (with cis-diols) Aldehyde Aldehyde-Modified Glycoprotein Glycoprotein->Aldehyde Oxidation Periodate Sodium Periodate (NaIO4) Probe This compound Labeled Fluorescently Labeled Glycoprotein Aldehyde->Labeled Hydrazone Formation

Caption: Workflow for labeling cell surface glycoproteins.

A. Materials

  • This compound

  • Anhydrous DMSO

  • Live cells in culture

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium periodate (NaIO4)

  • Fluorescence microscope

B. Procedure

  • Cell Culture: Culture cells to the desired confluency on a suitable imaging dish or slide.

  • Oxidation of Glycoproteins:

    • Wash the cells twice with cold PBS.

    • Prepare a 1 mM solution of sodium periodate in PBS.

    • Incubate the cells with the sodium periodate solution for 15 minutes at 4°C in the dark.

    • Wash the cells three times with cold PBS to remove excess periodate.

  • Probe Labeling:

    • Prepare a 20 µM working solution of this compound in PBS from the 10 mM DMSO stock.

    • Incubate the oxidized cells with the probe working solution for 30 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS to remove the unbound probe.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC channel to start, then optimize).

Trustworthiness and Self-Validation

To ensure the reliability of your results, it is crucial to incorporate proper controls into your experiments:

  • Negative Control (Protocol 1): Run the assay with a solution containing no aldehyde to determine the baseline fluorescence of the probe.

  • Negative Control (Protocol 2): Perform the labeling procedure on cells that have not been treated with sodium periodate. This will reveal any non-specific binding of the probe.

  • Specificity Control: Test the probe's response to other potentially interfering molecules to confirm its selectivity for aldehydes.

Expert Insights and Experimental Causality

  • Why Anhydrous DMSO? The hydrazide group can react with water over time. Using anhydrous DMSO for the stock solution ensures the long-term stability and reactivity of the probe.

  • Why a Low DMSO Concentration in the Final Reaction? High concentrations of organic solvents can disrupt biological systems and affect the photophysical properties of the probe. Keeping the final DMSO concentration below 1% is a standard practice to mitigate these effects.

  • Why is the Oxidation Step Performed at 4°C? Low temperatures slow down cellular metabolic processes, including endocytosis, ensuring that the labeling is primarily restricted to the cell surface.

  • Why Protect from Light? Like many fluorophores, the phenothiazine core can be susceptible to photobleaching. Protecting the probe and labeled samples from excessive light exposure is essential for obtaining robust and reproducible fluorescence signals.

By understanding the rationale behind these experimental choices, researchers can troubleshoot and optimize these protocols for their specific needs, ensuring data of the highest quality and integrity.

References

  • Qiu, X., et al. (2020). Phenothiazine-based fluorescence probe for ratiometric imaging of hydrazine in living cells with remarkable Stokes shift. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 227, 117675. Available at: [Link]

  • Gao, Y., et al. (2024). Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles. Dyes and Pigments, 221, 111833. Available at: [Link]

  • Sekar, K., et al. (2015). Phenothiazine based sensor for naked-eye detection and bioimaging of Hg(II) and F- ions. RSC Advances, 5(115), 94903-94908. Available at: [Link]

  • Lv, J., et al. (2024). Phenothiazine-based fluorescent probes for the detection of hydrazine in environment and living cells. Talanta, 269, 125448. Available at: [Link]

  • Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science, 15(1), 123-131. Available at: [Link]

  • Sikorska, E., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7586. Available at: [Link]

  • Montanaro, S., et al. (2007). Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives. Photochemistry and Photobiology, 83(5), 1137-1145. Available at: [Link]

  • Tian, Y., et al. (2018). Utilizing d–pπ Bonds for Ultralong Organic Phosphorescence. Advanced Functional Materials, 28(31), 1801556. Available at: [Link]

  • Wang, T., et al. (2025). A dual-platform phenothiazine-based fluorescent probe for hydrazine (N2H4) bioimaging in multiple organisms and smartphone-assisted environmental monitoring. Journal of Hazardous Materials, 501, 140905. Available at: [Link]

  • Zhang, C., et al. (2022). A new phenothiazine-based fluorescent probe for detection of hydrazine with naked-eye color change properties. Chemical Papers, 76, 463-470. Available at: [Link]

  • Yadav, P., et al. (2024). Recent progress in fluorescent chemosensors for selective aldehyde detection. Analytical Methods, 16(1), 5-25. Available at: [Link]

  • Kapoor, D., & Gupta, P. (2016). Synthesis and Characterization of Phenothiazine Derivatives. The Pharmaceutical and Chemical Journal, 3(2), 57-70. Available at: [Link]

Sources

experimental setup for testing 2-(10H-phenothiazin-10-yl)acetohydrazide in vivo

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Preclinical In Vivo Evaluation of 2-(10H-phenothiazin-10-yl)acetohydrazide

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for the novel compound this compound. The protocols herein are synthesized from established preclinical methodologies and field-proven insights, emphasizing scientific integrity, ethical considerations, and robust data generation. By leveraging the known biological activities of its core chemical moieties—phenothiazine and acetohydrazide—this guide outlines a multi-tiered experimental approach to explore its potential antipsychotic, anti-inflammatory, and anticancer properties.

Introduction: Deconstructing the Therapeutic Potential

This compound is a synthetic organic compound built upon a phenothiazine scaffold. The phenothiazine tricycle is a well-established pharmacophore, forming the basis of the first generation of antipsychotic drugs which primarily function as dopamine receptor antagonists.[1][2] Beyond their neuroleptic activity, phenothiazine derivatives have demonstrated a wide spectrum of biological actions, including potential as anticancer and anti-inflammatory agents.[3][4]

The molecule is further functionalized with an acetohydrazide group. Hydrazide and hydrazone derivatives are a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties.[5][6] However, the hydrazine moiety also necessitates careful toxicological evaluation due to known risks such as hepatotoxicity associated with some hydrazine compounds.[7][8]

This dual chemical nature positions this compound as a compelling candidate for multifaceted in vivo investigation. The primary objective of the proposed experimental framework is to systematically characterize its safety profile and explore its efficacy in validated animal models of psychosis, inflammation, and cancer.

The Ethical Framework: The 3Rs in Practice

All in vivo research must be predicated on a strong ethical foundation. Preclinical testing must adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement .[9][10][11]

  • Replacement : Using non-animal methods where possible. The protocols in this guide assume that extensive in vitro screening has already been performed to justify in vivo testing.

  • Reduction : Employing the minimum number of animals necessary to obtain statistically significant and scientifically valid results. This requires careful study design and power analysis.[11]

  • Refinement : Minimizing animal pain, suffering, and distress through optimized housing, handling, and experimental procedures.[9][11]

All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[12][13] This ensures compliance with animal welfare regulations such as the Animal Welfare Act (AWA) and "The Guide for the Care and Use of Laboratory Animals."[12]

Pre-formulation and Pharmacokinetic Profiling

A critical preliminary step is to understand the compound's basic physicochemical properties and its pharmacokinetic (PK) profile.

Dose Formulation

The compound's solubility must be determined to prepare a suitable vehicle for administration (e.g., saline, PBS, DMSO, or a suspension with agents like Tween 80 or carboxymethylcellulose). The final formulation must be sterile, non-toxic, and stable.

Pilot Pharmacokinetic (PK) Study

A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This informs the dosing regimen for subsequent efficacy studies.

Protocol: Pilot PK Study in Rats

  • Animal Model : Male Sprague-Dawley rats (n=3-4 per time point).

  • Administration : Administer a single dose of this compound via the intended route (e.g., intraperitoneal (i.p.), oral (p.o.)).

  • Sample Collection : Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[14]

  • Analysis : Process blood to plasma and analyze the concentration of the parent compound and potential major metabolites using a validated analytical method like LC-MS/MS.

  • Data Interpretation : Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½). This data is crucial for selecting dose levels and dosing frequency for efficacy studies.

Experimental Workflow: A Strategic Overview

The in vivo evaluation should follow a logical progression from safety assessment to efficacy testing in relevant disease models.

G cluster_0 Phase 1: Safety & Dosing cluster_1 Phase 2: Efficacy Screening Tox Acute Toxicity Study (e.g., OECD 423) Decision Select Therapeutic Area Based on In Vitro Data and Safety Profile Tox->Decision PK Pilot Pharmacokinetic Study PK->Decision AntiPsych Antipsychotic Models (e.g., PPI, Hyperlocomotion) AntiInflam Anti-inflammatory Models (e.g., Paw Edema) AntiCancer Anticancer Models (e.g., Xenograft) Decision->AntiPsych CNS Activity Decision->AntiInflam Anti-inflammatory Activity Decision->AntiCancer Cytotoxic Activity

Caption: General workflow for in vivo evaluation.

Acute Toxicity Assessment

The first in vivo step is to determine the compound's acute toxicity and to identify the maximum tolerated dose (MTD). The OECD Test Guideline 423 (Acute Toxic Class Method) is a standard protocol.

Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD 423)

  • Animal Model : Female nulliparous, non-pregnant mice or rats.

  • Acclimatization : Animals are acclimatized for at least 5 days.

  • Dosing : Administer a single oral dose of the compound to a group of animals (n=3). The starting dose is selected based on in vitro cytotoxicity and in silico predictions.

  • Observation : Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record all signs of toxicity, morbidity, and mortality.

  • Body Weight : Record individual animal weights shortly before dosing and at least weekly thereafter.

  • Pathology : At the end of the study, perform a gross necropsy on all animals.

  • Endpoint : Determine the dose range that causes mortality or evident toxicity to establish a safe starting dose for efficacy studies.

Efficacy Evaluation Protocols

Based on the known pharmacology of phenothiazines, the following are pertinent efficacy models.

Antipsychotic Activity

These models assess the ability of the compound to counteract behaviors in rodents that are analogous to symptoms of psychosis.[15][16]

Protocol: Amphetamine-Induced Hyperlocomotion in Mice

This model is predictive of efficacy against the positive symptoms of schizophrenia.[17]

  • Animal Model : Male Swiss Webster or C57BL/6 mice.

  • Habituation : Place mice individually into open-field arenas and allow them to habituate for 30-60 minutes.

  • Treatment : Administer this compound or vehicle control via the chosen route (e.g., i.p.). A positive control group receiving a known antipsychotic (e.g., haloperidol or clozapine) should be included.[18]

  • Psychosis Induction : After a pre-treatment period (e.g., 30-60 minutes), administer a psychostimulant such as d-amphetamine (e.g., 2-5 mg/kg, i.p.) to all groups except a vehicle-only control group.

  • Data Acquisition : Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using automated tracking software.

  • Analysis : Compare the locomotor activity of the test compound group to the amphetamine-only group. A significant reduction indicates potential antipsychotic-like activity.

GroupPre-treatmentChallengeExpected Outcome
1. VehicleVehicleSalineNormal baseline activity
2. PsychostimulantVehicled-AmphetamineHyperlocomotion
3. Positive ControlHaloperidold-AmphetamineReduced hyperlocomotion
4. Test CompoundDose 1d-AmphetamineDose-dependent reduction
5. Test CompoundDose 2d-Amphetaminein hyperlocomotion
Anti-inflammatory Activity

The carrageenan-induced paw edema model is a widely used and validated assay for screening acute anti-inflammatory activity.[19][20][21][22]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model : Male Wistar or Sprague-Dawley rats.

  • Baseline Measurement : Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Treatment : Administer the test compound, vehicle, or a positive control (e.g., Indomethacin) orally or intraperitoneally.

  • Inflammation Induction : One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement : Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Analysis : Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

    • Percent Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticancer Activity

Xenograft models using human cancer cell lines implanted into immunocompromised mice are the gold standard for in vivo testing of potential anticancer drugs.[3] Recent studies also highlight the use of zebrafish for initial in vivo toxicity and efficacy screening of novel phenothiazines.[23][24][25]

G cluster_0 Cell Culture cluster_1 Implantation cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis Culture Propagate Human Cancer Cell Line (e.g., MCF-7, HepG2) Implant Implant Cells Subcutaneously into Immunocompromised Mice (e.g., Nude, SCID) Culture->Implant Tumor Allow Tumors to Reach Palpable Size (~100 mm³) Implant->Tumor Random Randomize Mice into Treatment Groups Tumor->Random Treat Administer Test Compound, Vehicle, or Positive Control Random->Treat Monitor Monitor Tumor Volume and Body Weight (2-3 times/week) Treat->Monitor Endpoint Euthanize at Endpoint (e.g., Tumor >2000 mm³ or Signs of Morbidity) Monitor->Endpoint Reaches Endpoint Harvest Harvest Tumors for Weight and Further Analysis (e.g., Histology, Western Blot) Endpoint->Harvest

Caption: Workflow for a subcutaneous xenograft model.

Protocol: Subcutaneous Xenograft Model in Mice

  • Animal Model : Immunocompromised mice (e.g., athymic nude or SCID mice).

  • Cell Implantation : Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., 1-10 million cells in Matrigel/saline) into the flank of each mouse.

  • Tumor Growth : Monitor mice until tumors reach a predetermined size (e.g., 100-150 mm³).

  • Randomization : Randomize mice into treatment groups (n=8-10 per group): Vehicle control, test compound (at least two dose levels), and a positive control (a standard-of-care chemotherapy for that cancer type).

  • Treatment : Administer treatments according to the schedule determined by the PK study (e.g., daily, twice weekly).

  • Monitoring : Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and clinical signs of toxicity.

  • Endpoint : The study is terminated when tumors in the control group reach a specific size, or after a fixed duration. Euthanize animals, excise tumors, and record their final weight.

  • Analysis : Compare the final tumor volume and weight between the treated groups and the vehicle control group. Calculate the Tumor Growth Inhibition (TGI).

Data Analysis and Interpretation

Proper statistical analysis is crucial for the interpretation of results.[11]

  • Statistical Tests : Use appropriate statistical tests based on the data distribution. For comparing two groups, use a t-test. For multiple groups, use one-way or two-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's).

  • Significance : A p-value of <0.05 is typically considered statistically significant.

  • Reporting : Report data as mean ± standard error of the mean (SEM) or standard deviation (SD). All aspects of the experimental design, including randomization and blinding procedures, should be reported to ensure transparency and reproducibility.[26]

Conclusion

The in vivo evaluation of this compound requires a systematic, multi-pronged approach. The protocols outlined in this application note provide a robust framework for assessing the compound's safety profile and screening for potential efficacy across several key therapeutic areas. By beginning with toxicology and pharmacokinetics before proceeding to validated disease models, researchers can efficiently generate the critical data needed to determine the future developmental path for this promising molecule.

References

  • Divate, A., & Gawai, A. (2022). Animal models for the evaluation of antipsychotic agents. Fundamental & Clinical Pharmacology. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • de Oliveira, A. A., & de Freitas, R. L. (2015). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria, 37(Suppl 1), S132-S139. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. [Link]

  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link]

  • Gautam, G., & Kumar, S. (2012). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 2(4), 135-141. [Link]

  • BioBoston Consulting. (2024). Ethical Considerations In Preclinical Testing | Balancing Science And Animal Welfare. BioBoston Consulting. [Link]

  • Hughes, K. (2021). The Ethics of Animal Models in Preclinical Testing. News-Medical.Net. [Link]

  • Geyer, M. A., & Ellenbroek, B. (2012). From antipsychotic to anti-schizophrenia drugs: role of animal models. Trends in pharmacological sciences, 33(10), 515–521. [Link]

  • European Medicines Agency. (2026). Ethical use of animals in medicine testing. European Medicines Agency. [Link]

  • Celada, P., et al. (2013). Preclinical models of antipsychotic drug action. Neuropharmacology, 71, 154-164. [Link]

  • IJRASET. (2024). Ethical Considerations in Clinical Trials: Ethical Dilemmas in Patient Consent and Animal Testing. International Journal for Research in Applied Science and Engineering Technology. [Link]

  • Lahav CRO. (n.d.). Ethical conduct in animal experimentation and why is this important. Lahav CRO. [Link]

  • Ellenbroek, B. A. (2014). Schizophrenia: Animal Models. Encyclopedia of Psychopharmacology. [Link]

  • Surtin, K., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8089. [Link]

  • Acar, H. D., et al. (2023). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 8(28), 25304–25324. [Link]

  • Percie du Sert, N., et al. (2017). General Principles of Preclinical Study Design. Handbook of experimental pharmacology, 257, 1-18. [Link]

  • Daniel, W. A., & Wójcikowski, J. (1999). Pharmacokinetics of phenothiazine neuroleptics after chronic coadministration of carbamazepine. Pharmacology & toxicology, 84(4), 186–191. [Link]

  • Cardoso, C. d. O., Elgalad, A., & Badylak, S. F. (2023). Designing an In Vivo Preclinical Research Study. Bioengineering, 10(10), 1211. [Link]

  • Cardoso, C. d. O., Elgalad, A., & Badylak, S. F. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]

  • Cardoso, C., Elgalad, A., & Badylak, S. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. BioBoston Consulting. [Link]

  • Acar, H. D., et al. (2023). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]

  • Garver, D., et al. (1976). Pharmacokinetics of red blood cell phenothiazine and clinical effects. Acute dystonic reactions. Archives of General Psychiatry, 33(7), 862-866. [Link]

  • Eaton, A. M., et al. (2023). The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. Frontiers in Oncology, 13, 1253163. [Link]

  • Michalkova, R., et al. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers in Pharmacology, 14, 1289197. [Link]

  • Motohashi, N. (1991). Antitumor properties of phenothiazines. Journal of the National Cancer Institute, 83(12), 842-843. [Link]

  • Acar, H. D., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ResearchGate. [Link]

  • El-Sayed, N., et al. (2023). New phenothiazine conjugates as apoptosis inducing agents: Design, synthesis, In-vitro anti-cancer screening and 131I-radiolabeling for in-vivo evaluation. Bioorganic Chemistry, 141, 106924. [Link]

  • Waterfield, C. J., Delaney, J., Kerai, M. D., & Timbrell, J. A. (1997). Correlations between in vivo and in vitro effects of toxic compounds: Studies with hydrazine. Toxicology in Vitro, 11(3), 217-227. [Link]

  • Kapoor, D., & Gupta, P. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy, 10(9), 1-10. [Link]

  • Furst, A., & Gustavson, W. R. (1967). BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY. Defense Technical Information Center. [Link]

  • ResearchGate. (n.d.). Examples of phenothiazine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. [Link]

  • Morak-Młodawska, B., & Pluta, K. (2020). Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. Molecules, 25(24), 5946. [Link]

  • Timbrell, J. A., Scales, M. D., & Streeter, A. J. (1982). Studies on hydrazine hepatotoxicity. 2. Biochemical findings. Journal of Toxicology and Environmental Health, 10(6), 955-968. [Link]

  • Agency for Toxic Substances and Disease Registry (US). (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]

  • Dahl, S. G., et al. (1983). Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding. Advances in biochemical psychopharmacology, 37, 43-52. [Link]

  • Khan, A. Y., & Miro, S. (2023). Phenothiazine. StatPearls - NCBI Bookshelf. [Link]

  • Salim, M., et al. (2017). In Vitro and in Vivo Assessments of Two Novel Hydrazide Compounds Against Breast Cancer as Well as Mammary Tumor Cells. Cancer Chemotherapy and Pharmacology, 79(6), 1199-1208. [Link]

  • Kapoor, D., & Gupta, P. (2016). Synthesis and Characterization of Phenothiazine Derivatives. Pharmaceutical and Chemical Journal, 3(2), 57-70. [Link]

  • Wikipedia. (n.d.). Phenothiazine. Wikipedia. [Link]

  • Carbone, M., et al. (2025). 10H-phenothiazine exerts beneficial effects in spinal muscular atrophy in vitro and in vivo models. Neurotherapeutics. [Link]

Sources

Application Notes and Protocols for the Development of 2-(10H-phenothiazin-10-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of novel derivatives of 2-(10H-phenothiazin-10-yl)acetohydrazide. This document emphasizes the scientific rationale behind the experimental protocols and offers insights into the structure-activity relationships that govern the biological efficacy of this important class of compounds.

Introduction: The Phenothiazine Scaffold - A Privileged Structure in Medicinal Chemistry

The 10H-phenothiazine tricycle is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its unique butterfly-like conformation and rich electronic properties allow for extensive functionalization at the nitrogen and aromatic carbon atoms, leading to a diverse array of biological activities.[1][2] Historically, phenothiazine derivatives revolutionized psychiatry as potent antipsychotic agents by acting as dopamine D2 receptor antagonists.[1][3] Beyond their neuroleptic properties, these compounds have demonstrated a broad pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[2][4][5][6]

The development of this compound as a lead compound opens a gateway to a new generation of phenothiazine derivatives. The acetohydrazide moiety serves as a versatile synthetic handle for the introduction of various pharmacophores through condensation reactions, allowing for the systematic exploration of the chemical space and the optimization of desired biological activities.

PART 1: Synthesis of the Core Intermediate: this compound

The synthesis of the core intermediate is a crucial first step, providing the foundational molecule for all subsequent derivatization. The following protocol outlines a reliable and efficient three-step synthesis starting from diphenylamine.

Step 1: Synthesis of 10H-Phenothiazine

The classical approach to synthesizing the phenothiazine core involves the cyclization of diphenylamine with sulfur.[7]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diphenylamine (1 equivalent), sulfur (2 equivalents), and a catalytic amount of iodine.

  • Reaction: Heat the mixture to reflux in a suitable high-boiling solvent (e.g., o-dichlorobenzene) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is poured into a solution of sodium thiosulfate to quench any remaining iodine. The crude product is then extracted with an organic solvent (e.g., dichloromethane), washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from ethanol to yield 10H-phenothiazine.

Causality Behind Experimental Choices: The use of iodine as a catalyst facilitates the electrophilic substitution of sulfur onto the diphenylamine rings. The high reaction temperature is necessary to overcome the activation energy of the cyclization reaction. Quenching with sodium thiosulfate is essential to remove iodine, which can interfere with subsequent reactions.

Step 2: Synthesis of Ethyl 2-(10H-phenothiazin-10-yl)acetate

This step involves the N-alkylation of the phenothiazine core with an ethyl ester-containing side chain.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 10H-phenothiazine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete deprotonation of the secondary amine.

  • Alkylation: Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to proceed at room temperature for 12-18 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of ice-cold water. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 2-(10H-phenothiazin-10-yl)acetate.[8]

Causality Behind Experimental Choices: The use of a strong base like NaH is necessary to deprotonate the weakly acidic N-H of the phenothiazine, forming a nucleophilic anion. DMF is an excellent solvent for this reaction as it is polar and aprotic, promoting the SN2 reaction between the phenothiazine anion and ethyl chloroacetate.

Step 3: Synthesis of this compound

The final step in the synthesis of the core intermediate is the hydrazinolysis of the ester.

Protocol:

  • Reaction Setup: Dissolve ethyl 2-(10H-phenothiazin-10-yl)acetate (1 equivalent) in ethanol in a round-bottom flask.

  • Hydrazinolysis: Add hydrazine hydrate (10 equivalents) to the solution.[8][9]

  • Reaction: Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield this compound as a pure solid.[8]

Causality Behind Experimental Choices: Hydrazine hydrate is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the more stable hydrazide. A large excess of hydrazine hydrate is used to drive the reaction to completion. Ethanol is a suitable solvent as it dissolves the starting ester and is compatible with the reaction conditions.

Synthesis_Workflow Diphenylamine Diphenylamine Phenothiazine 10H-Phenothiazine Diphenylamine->Phenothiazine Cyclization Sulfur_Iodine Sulfur, Iodine Sulfur_Iodine->Phenothiazine Ester Ethyl 2-(10H-phenothiazin-10-yl)acetate Phenothiazine->Ester N-Alkylation EthylChloroacetate Ethyl Chloroacetate, NaH EthylChloroacetate->Ester Acetohydrazide This compound Ester->Acetohydrazide Hydrazinolysis HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->Acetohydrazide

Caption: Synthetic pathway for this compound.

PART 2: Development of Derivatives via Condensation Reactions

The terminal hydrazide group of the core intermediate is a versatile functional group for creating a library of derivatives, most commonly through condensation with various aldehydes and ketones to form hydrazones.

General Protocol for the Synthesis of N'-(substituted-benzylidene)-2-(10H-phenothiazin-10-yl)acetohydrazides

This protocol describes a general method for the synthesis of a wide range of derivatives by reacting the core intermediate with substituted benzaldehydes.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[8][10]

  • Addition of Aldehyde: Add the desired substituted benzaldehyde (1.1 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of a protic acid, such as glacial acetic acid or a few drops of concentrated sulfuric acid, to the reaction mixture.

  • Reaction: Reflux the mixture for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product will often precipitate and can be collected by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.

Causality Behind Experimental Choices: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. The removal of water, formed as a byproduct, drives the reaction towards the formation of the hydrazone. Refluxing provides the necessary energy for the condensation reaction to occur at a reasonable rate.

Table 1: Examples of Reagents for Derivative Synthesis

Reagent (Substituted Benzaldehyde)Rationale for SelectionPotential Biological Activity
4-ChlorobenzaldehydeIntroduces a halogen atom, which can enhance lipophilicity and potentially improve membrane permeability.Anticancer, Antimicrobial
4-HydroxybenzaldehydeThe hydroxyl group can act as a hydrogen bond donor, potentially improving binding to biological targets.Antioxidant, Anticancer
4-NitrobenzaldehydeThe nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the molecule.Antimicrobial, Anticancer
4-MethoxybenzaldehydeThe methoxy group is an electron-donating group that can influence the molecule's electronic and steric properties.Anti-inflammatory, Anticancer

PART 3: Structural Characterization of Synthesized Compounds

Unambiguous characterization of the synthesized compounds is essential to confirm their identity and purity. A combination of spectroscopic techniques should be employed.[11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups.

Protocol:

  • Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Look for characteristic absorption bands.

Table 2: Key FTIR Absorption Bands

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
N-H (Hydrazide)3200-3400Broad peak, indicates the presence of the N-H bond.
C=O (Amide I)1630-1680Strong absorption, characteristic of the carbonyl group in the hydrazide/hydrazone.
C=N (Imine)1620-1680May overlap with the C=O band, but its presence is indicative of hydrazone formation.
C-S (Thiazine)600-800Characteristic of the phenothiazine core.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Protocol:

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Interpretation: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

Expected ¹H NMR Signals for N'-(substituted-benzylidene)-2-(10H-phenothiazin-10-yl)acetohydrazide:

  • Aromatic Protons (Phenothiazine): Multiplets in the range of δ 6.8-7.5 ppm.

  • Aromatic Protons (Substituted Benzylidene): Signals in the aromatic region, with chemical shifts dependent on the substituents.

  • CH₂ Protons: A singlet around δ 4.5-5.0 ppm.

  • N=CH Proton (Imine): A singlet in the range of δ 8.0-8.5 ppm.

  • NH Proton: A broad singlet, typically downfield (δ > 10 ppm), which is D₂O exchangeable.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the synthesized compounds and can provide structural information through fragmentation patterns.

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum.

  • Data Interpretation: Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to further support the proposed structure.

PART 4: In Vitro Biological Evaluation

The newly synthesized derivatives can be screened for a variety of biological activities. The following are example protocols for assessing anticancer and antimicrobial properties.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

  • Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Causality Behind Experimental Choices: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and time for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Causality Behind Experimental Choices: This method allows for the quantitative determination of the lowest concentration of a compound that prevents microbial growth, providing a standardized measure of its antimicrobial potency.

Biological_Evaluation_Workflow Synthesized_Derivatives Synthesized Derivatives Anticancer_Screening Anticancer Screening Synthesized_Derivatives->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening Synthesized_Derivatives->Antimicrobial_Screening MTT_Assay MTT Assay Anticancer_Screening->MTT_Assay MIC_Assay Broth Microdilution (MIC) Antimicrobial_Screening->MIC_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination MIC_Determination MIC Determination MIC_Assay->MIC_Determination

Caption: Workflow for in vitro biological evaluation of derivatives.

Conclusion and Future Directions

The protocols and application notes presented herein provide a robust framework for the development of novel derivatives of this compound. By systematically modifying the substituent on the benzylidene ring, researchers can explore the structure-activity relationships and optimize the compounds for specific biological targets. Further studies could involve expanding the library of derivatives to include different heterocyclic aldehydes, investigating the mechanism of action of the most potent compounds, and conducting in vivo studies to evaluate their therapeutic potential. The versatility of the phenothiazine scaffold, coupled with the synthetic accessibility of these acetohydrazide derivatives, ensures that this class of compounds will continue to be a fertile ground for drug discovery.

References

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold - MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents - Taylor & Francis Online. Available at: [Link]

  • Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Available at: [Link]

  • Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. - Semantic Scholar. Available at: [Link]

  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities - AIP Publishing. Available at: [Link]

  • Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PMC - NIH. Available at: [Link]

  • SAR of phenothiazine.pptx - Slideshare. Available at: [Link]

  • Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Available at: [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish | ACS Omega. Available at: [Link]

  • Chemical structure of phenothiazines and their biological activity - if-pan.krakow.pl. Available at: [Link]

  • Synthesis and Characterization of Phenothiazine Derivatives. Available at: [Link]

  • Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model - PubMed. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - MDPI. Available at: [Link]

  • Antitumor potential and possible targets of phenothiazine-related compounds - PubMed. Available at: [Link]

  • A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives - ResearchGate. Available at: [Link]

  • Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Available at: [Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Available at: [Link]

  • Synthetic protocol for phenothiazine derivatives. - ResearchGate. Available at: [Link]

  • Synthetic Routes and Bioactivity Profiles of The Phenothiazine Privileged Manifold. Available at: [Link]

  • Phenothiazine - Wikipedia. Available at: [Link]

  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives - JOCPR. Available at: [Link]

  • Possible Biological and Clinical Applications of Phenothiazines - Anticancer Research. Available at: [Link]

  • Excited-state properties and in vitro phototoxicity studies of three phenothiazine derivatives. Available at: [Link]

  • (Open Access) Possible Biological and Clinical Applications of Phenothiazines. (2017) | Borisz Varga | 111 Citations - SciSpace. Available at: [Link]

  • The versatility of phenothiazines as an anticancer drug scaffold - Taylor & Francis Online. Available at: [Link]

  • Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC. Available at: [Link]

  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric - MDPI. Available at: [Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold | CoLab.
  • (PDF) Antipsychotic phenothiazine drugs bind to KRAS in vitro - ResearchGate. Available at: [Link]

  • Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity - ResearchGate. Available at: [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies - MDPI. Available at: [Link]

  • analytical methods. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PubMed Central. Available at: [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives - IOSRPHR. Available at: [Link]

  • (PDF) Synthesis and Evaluation of Phenothiazine Derivatives - ResearchGate. Available at: [Link]

  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples - SIELC Technologies. Available at: [Link]

Sources

The Versatile Intermediate: 2-(10H-Phenothiazin-10-yl)acetohydrazide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenothiazine Scaffold and the Power of the Hydrazide Moiety

Phenothiazine, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antipsychotic, anticancer, antimicrobial, and anti-inflammatory properties.[1] The unique butterfly structure of the phenothiazine nucleus allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. At the heart of many synthetic pathways targeting novel phenothiazine-based therapeutics lies the versatile chemical intermediate, 2-(10H-phenothiazin-10-yl)acetohydrazide .

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound. We will delve into detailed, field-proven protocols for its preparation and its subsequent transformation into various heterocyclic systems, elucidating the chemical principles that underpin these synthetic strategies.

The power of this compound as a synthetic building block stems from the reactivity of the acetohydrazide group. This functional moiety serves as a nucleophile and a precursor for the construction of several important five-membered heterocyclic rings, such as Schiff bases, thiazolidinones, 1,3,4-oxadiazoles, and pyrazoles. Each of these heterocyclic systems is itself a pharmacophore of significant interest, and their conjugation with the phenothiazine nucleus offers a promising avenue for the discovery of novel drug candidates.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a straightforward, two-step process commencing with the readily available 10H-phenothiazine. The synthetic pathway is outlined below:

Synthesis_of_Intermediate Phenothiazine 10H-Phenothiazine EthylEster Ethyl 2-(10H-phenothiazin-10-yl)acetate Phenothiazine->EthylEster Ethyl chloroacetate, K2CO3, Acetone, Reflux Acetohydrazide This compound EthylEster->Acetohydrazide Hydrazine hydrate, Ethanol, Reflux Schiff_Base_Synthesis Acetohydrazide This compound SchiffBase N'-(Substituted-benzylidene)-2-(10H-phenothiazin-10-yl)acetohydrazide Acetohydrazide->SchiffBase Aldehyde Substituted Aromatic Aldehyde Aldehyde->SchiffBase Ethanol, Glacial Acetic Acid (cat.), Reflux Thiazolidinone_Synthesis SchiffBase N'-(Substituted-benzylidene)-2-(10H-phenothiazin-10-yl)acetohydrazide Thiazolidinone 2-(Substituted-phenyl)-3-(2-(10H-phenothiazin-10-yl)acetamido)thiazolidin-4-one SchiffBase->Thiazolidinone Thioglycolic acid, Dry Benzene, Reflux Oxadiazole_Synthesis SchiffBase N'-(Substituted-benzylidene)-2-(10H-phenothiazin-10-yl)acetohydrazide Oxadiazole 2-((10H-phenothiazin-10-yl)methyl)-5-(substituted-phenyl)-1,3,4-oxadiazole SchiffBase->Oxadiazole Oxidizing agent (e.g., I₂, HgO), DMF Pyrazole_Synthesis Acetohydrazide This compound Pyrazole Substituted Pyrazole Derivative Acetohydrazide->Pyrazole Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Pyrazole Glacial Acetic Acid, Reflux

Sources

Application Notes and Protocols for Assessing the Enzyme Inhibition Profile of 2-(10H-phenothiazin-10-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenothiazine Derivative

The phenothiazine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with a wide array of biological activities, including antipsychotic, antihistaminic, and anti-tumor effects.[1][2] The therapeutic versatility of phenothiazine derivatives often stems from their ability to interact with and modulate the activity of various enzymes. Emerging research has highlighted the potential of novel phenothiazine derivatives as inhibitors of enzymes implicated in inflammation, neurodegenerative diseases, and cancer.[3][4][5][6] The compound 2-(10H-phenothiazin-10-yl)acetohydrazide, a novel derivative, presents an intriguing candidate for enzymatic screening due to its unique structural features.

This comprehensive guide provides a detailed set of protocols for a foundational assessment of the enzyme inhibition profile of this compound. The selection of enzyme targets is rationally guided by the established activities of the broader phenothiazine class. We will focus on key enzymes involved in inflammation (Cyclooxygenase-2 and 5-Lipoxygenase), neurotransmission (Acetylcholinesterase), and cellular oxidative stress. The following protocols are designed for researchers, scientists, and drug development professionals to conduct a robust initial screening, providing critical insights into the compound's potential therapeutic applications.

Rationale for Target Selection

The decision to evaluate this compound against COX-2, 5-LOX, and AChE is based on the extensive literature on phenothiazine derivatives. Many of these compounds exhibit anti-inflammatory and neuroprotective properties, which are often mediated through the inhibition of these specific enzymes.[6][7] Furthermore, the antioxidant capacity of the phenothiazine nucleus is well-documented, making it a crucial aspect of its biological profile to investigate.[8][9][10]

  • Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the production of pro-inflammatory prostaglandins.[11] Its inhibition is a key mechanism for many anti-inflammatory drugs.

  • 5-Lipoxygenase (5-LOX): This enzyme catalyzes the initial steps in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[12][13]

  • Acetylcholinesterase (AChE): Responsible for the breakdown of the neurotransmitter acetylcholine, AChE inhibitors are used in the treatment of Alzheimer's disease and other neurological conditions.[14][15][16][17][18]

  • Antioxidant Activity: The ability to neutralize reactive oxygen species (ROS) is a critical cellular protective mechanism, and many phenothiazines are known to possess antioxidant properties.[8][9][19]

Below is a logical workflow for the proposed screening cascade.

G cluster_0 Initial Screening Cascade cluster_1 Enzyme Assays cluster_2 Data Analysis & Hit Validation A This compound B Primary Enzyme Panel A->B C COX-2 Inhibition Assay B->C Anti-inflammatory D 5-LOX Inhibition Assay B->D Anti-inflammatory E AChE Inhibition Assay B->E Neuroprotective F Antioxidant Capacity Assay B->F Cytoprotective G IC50 Determination C->G D->G E->G F->G (e.g., EC50) H Mechanism of Inhibition Studies G->H I Lead Optimization H->I

Caption: Proposed workflow for the enzymatic screening of this compound.

Protocol 1: Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol is adapted from colorimetric inhibitor screening kits and established methodologies.[20][21] It measures the peroxidase component of COX-2, where the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is monitored spectrophotometrically.

Materials and Reagents
Reagent/MaterialSupplierNotes
Human Recombinant COX-2 EnzymeCayman Chemical or similarStore at -80°C.
Assay Buffer (0.1 M Tris-HCl, pH 8.0)In-house preparation
HemeSigma-AldrichCo-factor for COX activity.
TMPDSigma-AldrichColorimetric substrate. Prepare fresh.
Arachidonic AcidCayman ChemicalSubstrate for COX-2.
This compoundSynthesizedDissolve in DMSO to make a stock solution (e.g., 10 mM).
CelecoxibSigma-AldrichPositive control inhibitor.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichVehicle for compound dissolution.
96-well microplateStandard lab supplierUV-transparent plates are not required for this colorimetric assay.
Microplate readerStandard lab equipmentCapable of reading absorbance at 590 nm.
Experimental Procedure
  • Reagent Preparation:

    • Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).

    • Dilute Heme in Assay Buffer to the working concentration recommended by the enzyme manufacturer.

    • Prepare a range of dilutions of the test compound and Celecoxib in DMSO.

  • Assay Setup (in a 96-well plate):

    • Background Wells: 160 µL Assay Buffer + 10 µL Heme.

    • 100% Initial Activity Wells (Control): 150 µL Assay Buffer + 10 µL Heme + 10 µL enzyme.

    • Inhibitor Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL enzyme + 10 µL of test compound/Celecoxib dilution.

  • Incubation:

    • Pre-incubate the plate for 5 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 10 µL of TMPD solution to all wells.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells except the background.

  • Measurement:

    • Immediately read the absorbance at 590 nm in kinetic mode for 5 minutes at 1-minute intervals.

Data Analysis
  • Calculate the rate of reaction (ΔAbs/min) for each well.

  • Subtract the background rate from all other wells.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] * 100

  • Plot the % Inhibition versus the log concentration of the test compound to determine the IC50 value (the concentration that causes 50% inhibition).

Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay

This spectrophotometric assay is based on the measurement of the formation of conjugated dienes from linoleic acid, which absorb light at 234 nm.[12][22]

Materials and Reagents
Reagent/MaterialSupplierNotes
Soybean Lipoxygenase (Type I-B)Sigma-AldrichA common and reliable source of 5-LOX.
Borate Buffer (0.2 M, pH 9.0)In-house preparation
Linoleic AcidSigma-AldrichSubstrate for 5-LOX.
This compoundSynthesizedDissolve in DMSO.
Quercetin or ZileutonSigma-AldrichPositive control inhibitor.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichVehicle.
96-well UV-transparent microplateStandard lab supplierEssential for reading absorbance at 234 nm.
UV-Vis Microplate SpectrophotometerStandard lab equipmentCapable of reading absorbance at 234 nm.
Experimental Procedure
  • Reagent Preparation:

    • Prepare Borate Buffer (0.2 M, pH 9.0).

    • Prepare the enzyme solution by dissolving soybean lipoxygenase in ice-cold Borate Buffer to a final concentration of approximately 200 U/mL.

    • Prepare the substrate solution of linoleic acid in Borate Buffer.

  • Assay Setup (in a UV-transparent 96-well plate):

    • Blank: Borate Buffer.

    • Control: Borate Buffer + Enzyme Solution.

    • Inhibitor Wells: Test compound/positive control dilution + Enzyme Solution.

  • Incubation:

    • Add the enzyme solution to the control and inhibitor wells.

    • Incubate at room temperature for 5 minutes.

  • Reaction Initiation:

    • Add the linoleic acid substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 234 nm every 30 seconds for 5 minutes.

Data Analysis
  • Determine the rate of the reaction (ΔAbs/min) for each well from the linear portion of the curve.

  • Calculate the percentage of inhibition as described in the COX-2 assay protocol.

  • Determine the IC50 value by plotting % Inhibition against the log concentration of the inhibitor.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This protocol utilizes the well-established Ellman's method, a colorimetric assay.[16] AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.[16]

Materials and Reagents
Reagent/MaterialSupplierNotes
Acetylcholinesterase (from Electric Eel)Sigma-Aldrich
Acetylthiocholine Iodide (ATCI)Sigma-AldrichSubstrate for AChE.
DTNB (Ellman's Reagent)Sigma-AldrichChromogenic reagent.
Phosphate Buffer (0.1 M, pH 8.0)In-house preparation
This compoundSynthesizedDissolve in DMSO.
Donepezil or GalantamineSigma-AldrichPositive control inhibitor.
96-well microplateStandard lab supplier
Microplate readerStandard lab equipmentCapable of reading absorbance at 412 nm.
Experimental Procedure
  • Reagent Preparation:

    • Prepare Phosphate Buffer (0.1 M, pH 8.0).

    • Prepare solutions of ATCI and DTNB in Phosphate Buffer.

    • Prepare the AChE enzyme solution in Phosphate Buffer.

  • Assay Setup (in a 96-well plate):

    • Add Phosphate Buffer to all wells.

    • Add dilutions of the test compound or positive control to the respective wells.

    • Add the AChE solution to all wells except the blank.

  • Incubation:

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add the DTNB solution to all wells.

    • Start the reaction by adding the ATCI substrate solution to all wells.

  • Measurement:

    • Measure the absorbance at 412 nm kinetically for 10-15 minutes, with readings every minute.[16]

Data Analysis
  • Calculate the reaction rate (ΔAbs/min) for each well.

  • Calculate the percentage of inhibition as previously described.

  • Determine the IC50 value from the dose-response curve.

G cluster_0 Ellman's Assay Workflow A Prepare Reagents (Buffer, Enzyme, DTNB, ATCI, Inhibitor) B Plate Setup (Buffer, Inhibitor, Enzyme) A->B C Pre-incubation (15 min at 37°C) B->C D Add DTNB & ATCI C->D E Kinetic Measurement (Absorbance at 412 nm) D->E F Data Analysis (% Inhibition, IC50) E->F

Caption: Step-by-step workflow for the AChE inhibition assay using Ellman's method.

Protocol 4: Antioxidant Capacity Assessment (DPPH Radical Scavenging Assay)

This is a common and straightforward assay to evaluate the free radical scavenging ability of a compound.[8][10] The stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color which turns yellow upon reduction by an antioxidant.

Materials and Reagents
Reagent/MaterialSupplierNotes
DPPH (2,2-diphenyl-1-picrylhydrazyl)Sigma-AldrichStable free radical.
MethanolSigma-AldrichSolvent for DPPH and test compound.
This compoundSynthesizedDissolve in methanol.
Ascorbic Acid or TroloxSigma-AldrichPositive control antioxidant.
96-well microplateStandard lab supplier
Microplate readerStandard lab equipmentCapable of reading absorbance at 517 nm.
Experimental Procedure
  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

    • Prepare serial dilutions of the test compound and positive control in methanol.

  • Assay Setup (in a 96-well plate):

    • Control: Methanol + DPPH solution.

    • Test Wells: Test compound/positive control dilution + DPPH solution.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm.

Data Analysis
  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100

  • Plot the % Scavenging against the log concentration of the test compound to determine the EC50 value (the effective concentration to scavenge 50% of DPPH radicals).

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of the enzyme inhibition profile of this compound. Positive results in any of these assays will warrant further investigation, including more detailed kinetic studies to determine the mechanism of inhibition, selectivity profiling against related enzymes (e.g., COX-1), and evaluation in cell-based models to confirm biological activity. This systematic approach will be instrumental in elucidating the therapeutic potential of this novel phenothiazine derivative.

References

  • Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. (n.d.). AIP Publishing. [Link]

  • Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. (2022). Polycyclic Aromatic Compounds. [Link]

  • Procedure for assay of 15-lipoxygenase inhibition. (n.d.). ResearchGate. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. (2022). ResearchGate. [Link]

  • Full article: Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. (2022). Taylor & Francis Online. [Link]

  • ASSAY FOR SCREENING OF ACETYLCHOLINESTERASE INHIBITORS. (n.d.). innovareacademics.in. [Link]

  • An ELISA method to measure inhibition of the COX enzymes. (2006). Nature Protocols. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PubMed Central. [Link]

  • An ELISA method to measure inhibition of the COX enzymes. (n.d.). Springer Nature Experiments. [Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2024). MDPI. [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. [Link]

  • Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. (n.d.). NIH. [Link]

  • A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. (n.d.). Bentham Science Publisher. [Link]

  • Antioxidant Properties of New Phenothiazine Derivatives. (n.d.). PubMed Central. [Link]

  • Values of the antioxidant activity of phenothiazine and its derivatives... (n.d.). ResearchGate. [Link]

  • Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. (2022). PubMed Central. [Link]

  • Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. (n.d.). DergiPark. [Link]

  • Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. (n.d.). International Journal of ChemTech Research. [Link]

  • Novel Phenothiazine/Donepezil-like Hybrids Endowed with Antioxidant Activity for a Multi-Target Approach to the Therapy of Alzheimer's Disease. (2020). MDPI. [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024). ACS Omega. [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (n.d.). PubMed Central. [Link]

  • Synthesis of Substituted Phenothiazines derivatives, Antioxidant, P-Glycoprotein, Cyp Enzyme Activity, HIA and BBB Prediction. (n.d.). Der Pharma Chemica. [Link]

  • Azaphenothiazines – Promising phenothiazine derivatives. An insight into nomenclature, synthesis, structure elucidation and biological properties. (n.d.). ResearchGate. [Link]

  • 10H-Phenothiazines: a new class of enzyme inhibitors for inflammatory diseases. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Phenothiazines as lipid peroxidation inhibitors and cytoprotective agents. (1995). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. (n.d.). PubMed Central. [Link]

Sources

Application Notes and Protocols for the Formulation and Biological Evaluation of 2-(10H-phenothiazin-10-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, with a rich history of therapeutic applications ranging from antipsychotics to antihistamines.[1][2] The core tricyclic structure of phenothiazine serves as a versatile scaffold, and modifications have led to the discovery of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[2][3][4][5] The compound 2-(10H-phenothiazin-10-yl)acetohydrazide is a member of this promising class of molecules, incorporating a hydrazide moiety that is also a well-known pharmacophore associated with diverse biological actions.[6][7]

This comprehensive guide provides detailed application notes and protocols for the formulation of this compound and its subsequent evaluation in common biological assays. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for investigating the therapeutic potential of this and structurally related compounds.

Physicochemical Properties and Formulation Strategy

A successful biological assay hinges on the appropriate formulation of the test compound. The formulation must ensure solubility, stability, and bioavailability in the context of the specific assay system.

Solubility Profile

The phenothiazine ring is largely nonpolar, which can lead to poor aqueous solubility.[8] However, the acetohydrazide side chain introduces some polarity. Generally, phenothiazine derivatives exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols like ethanol.[3]

Table 1: Recommended Solvents for Stock Solution Preparation

SolventRationaleTypical Concentration Range
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power for a wide range of organic compounds. Miscible with aqueous media used in most biological assays.10-50 mM
Ethanol (Absolute) A less toxic alternative to DMSO. Good for compounds with moderate polarity.10-30 mM
Dimethylformamide (DMF) Similar to DMSO in solubilizing properties.10-30 mM

It is imperative to determine the empirical solubility of this compound in the chosen solvent before preparing high-concentration stock solutions.

Protocol for Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for in vitro assays.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh a precise amount of this compound. For a 10 mM stock, this would be the molecular weight in mg per 100 µL of DMSO.

  • Transfer the compound to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If complete dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution for any particulate matter. If necessary, centrifuge at high speed for 5 minutes and transfer the supernatant to a new tube.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light, as phenothiazine derivatives can be light-sensitive.

Causality Behind Experimental Choices:

  • Anhydrous DMSO: Water can reduce the solubility of hydrophobic compounds and can introduce variability.

  • Small Aliquots: Prevents degradation of the compound due to repeated changes in temperature.

  • Protection from Light: The phenothiazine core can be susceptible to photo-degradation.

Biological Assays: Protocols and Applications

The following sections provide detailed protocols for assessing the anticancer, antimicrobial, and antioxidant activities of this compound.

Anticancer Activity: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[9][10][11] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10][12]

Principle: The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability.

Diagram 1: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plate Incubation_Attach Incubate for 24h (Cell Attachment) Cell_Seeding->Incubation_Attach Compound_Prep Prepare serial dilutions of This compound Treatment Treat cells with compound Compound_Prep->Treatment Incubation_Treat Incubate for 24-72h Treatment->Incubation_Treat MTT_Add Add MTT solution Incubation_MTT Incubate for 2-4h (Formazan formation) MTT_Add->Incubation_MTT Solubilization Add solubilization solution (e.g., DMSO) Incubation_MTT->Solubilization Read_Absorbance Read absorbance at 570 nm Data_Analysis Calculate % viability and IC50 value Read_Absorbance->Data_Analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.[12]

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of the this compound stock solution in complete culture medium. A typical final concentration range to test would be 0.1, 1, 10, 50, and 100 µM.

    • Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.[12]

    • Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the respective dilutions or control media.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[6][13][14]

Principle: The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after a defined incubation period.

Diagram 2: Broth Microdilution Workflow

MIC_Workflow Start Prepare stock solution of This compound in DMSO Plate_Prep Dispense sterile broth into a 96-well plate Start->Plate_Prep Serial_Dilution Perform 2-fold serial dilutions of the compound in the plate Plate_Prep->Serial_Dilution Inoculation Inoculate wells with microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at appropriate temperature and duration Inoculation->Incubation Controls Prepare controls: - Growth Control (Inoculum + Broth) - Sterility Control (Broth only) - Positive Control (Standard Antibiotic) Controls->Incubation Read_Results Visually inspect for turbidity or use a plate reader Incubation->Read_Results Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC

Caption: Workflow for MIC determination via broth microdilution.

Protocol:

  • Preparation:

    • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.[6][14]

    • Add 100 µL of the this compound stock solution (e.g., at 1024 µg/mL) to the first well of a row.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a concentration gradient (e.g., 512 µg/mL down to 1 µg/mL).[6]

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline, adjusted to the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[6]

  • Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control well.

  • Controls:

    • Growth Control: A well containing broth and inoculum only.

    • Sterility Control: A well containing broth only.

    • Positive Control: A well containing a known antibiotic or antifungal agent.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 25-30°C for 24-48 hours for yeast.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the growth control.

Antioxidant Activity Assessment

Phenothiazines are known to possess antioxidant properties due to their ability to donate a hydrogen atom.[5][15][16] Several assays can be used to evaluate this activity.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[5][15][16]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol).

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100

B. Voltammetric Method for Antioxidant Activity

Principle: This electrochemical method measures the ability of a compound to interact with and reduce oxygen radicals generated at an electrode surface.[4] The antioxidant activity is determined by the change in the cathodic oxygen reduction current in the presence of the test compound.[4]

Protocol Outline:

  • System Setup: Use a voltammetric analyzer with a three-electrode system (e.g., mercury-film working electrode, silver chloride reference electrode, and auxiliary electrode).[4]

  • Electrolyte: A supporting electrolyte, such as a water-ethanol solution of 0.1 N NaClO₄, is used.[4]

  • Measurement:

    • Record the voltammogram of cathodic oxygen reduction in the electrolyte alone (potential range from 0.0 to -1.0 V).

    • Add the this compound solution at various concentrations to the electrolyte and record the voltammograms again.

  • Data Analysis: Compare the limiting current of oxygen electroreduction with and without the compound. A decrease in the current indicates antioxidant activity.

Conclusion

The protocols detailed in this guide provide a robust framework for the initial biological characterization of this compound. Proper formulation is critical for obtaining reliable and reproducible data. The described assays for anticancer, antimicrobial, and antioxidant activities are standard, well-validated methods that will enable researchers to effectively screen this and other novel phenothiazine derivatives for their therapeutic potential. It is essential to adapt and optimize these protocols based on the specific properties of the compound and the biological systems under investigation.

References

  • Gubskaya, A. V., et al. (2021). Antioxidant Properties of New Phenothiazine Derivatives. Molecules, 26(15), 4479. [Link]

  • Bentham Science Publishers. (2024). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Values of the antioxidant activity of phenothiazine and its derivatives.... Retrieved from [Link]

  • Sztanke, K., et al. (2013). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. PLoS One, 8(3), e58721. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]

  • Matiadis, D., et al. (2021). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 26(23), 7179. [Link]

  • MDPI. (2024). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. Retrieved from [Link]

  • MDPI. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Retrieved from [Link]

  • ResearchGate. (2024). Figure S1. Measured solubility of Phenothiazine derivatives (neutral.... Retrieved from [Link]

  • Impactfactor. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole. Retrieved from [Link]

  • MDPI. (2018). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Retrieved from [Link]

  • ACS Omega. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Retrieved from [Link]

  • MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(10H-phenothiazin-10-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(10H-phenothiazin-10-yl)acetohydrazide. This molecule is a critical intermediate in the development of various pharmaceutical agents, leveraging the bioactive phenothiazine scaffold.[1][2] Its successful synthesis is pivotal for downstream applications, including the creation of novel anticonvulsant, antioxidant, and antimicrobial compounds.[3][4]

This guide provides an in-depth, experience-driven approach to navigating the common challenges encountered during the two-step synthesis. It is designed for researchers and drug development professionals to enhance yield, improve purity, and troubleshoot effectively.

Reaction Overview & Mechanism

The synthesis is a two-step process:

  • N-Alkylation: Phenothiazine is deprotonated and subsequently alkylated at the nitrogen atom using an ethyl haloacetate.

  • Hydrazinolysis: The resulting ester intermediate is converted to the final acetohydrazide product by reaction with hydrazine hydrate.

The overall synthetic pathway is illustrated below.

Reaction_Scheme cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis Phenothiazine Phenothiazine Intermediate Ethyl 2-(10H-phenothiazin-10-yl)acetate reagent1 1. Base (e.g., NaH, K₂CO₃) 2. Ethyl chloroacetate Solvent (e.g., DMF, Acetone) Phenothiazine->reagent1 Product This compound reagent2 Hydrazine Hydrate (NH₂NH₂·H₂O) Solvent (e.g., Ethanol) Intermediate->reagent2 reagent1->Intermediate reagent2->Product

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(10H-phenothiazin-10-yl)acetate (Intermediate)

Materials:

  • 10H-Phenothiazine

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in oil)

  • Ethyl chloroacetate

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 10H-phenothiazine (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF or acetone.

  • Deprotonation:

    • Using K₂CO₃: Add anhydrous potassium carbonate (1.5 eq) to the slurry. K₂CO₃ is a milder base, suitable for reducing side reactions.

    • Using NaH: Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of the sodium salt of phenothiazine.[5]

  • Alkylation: Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Extraction & Purification: Filter the solid precipitate and wash thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the pure ester intermediate.[3]

Protocol 2: Synthesis of this compound (Final Product)

Materials:

  • Ethyl 2-(10H-phenothiazin-10-yl)acetate

  • Hydrazine Hydrate (80-99%)

  • Ethanol or Isopropanol

Procedure:

  • Setup: Dissolve the intermediate ester (1.0 eq) in ethanol in a round-bottom flask.

  • Hydrazinolysis: Add hydrazine hydrate (5.0 - 10.0 eq) to the solution. A large excess of hydrazine hydrate is used to drive the reaction to completion.

  • Reaction: Reflux the mixture for 4-8 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: After completion, cool the reaction mixture. The product often precipitates out of the solution upon cooling.

  • Purification: Filter the solid product and wash with cold ethanol to remove excess hydrazine hydrate. If necessary, the product can be further purified by recrystallization from ethanol to afford the final this compound as a solid.[6]

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis.

Troubleshooting_Workflow start Problem Encountered low_yield_s1 Low Yield in Step 1 (N-Alkylation) start->low_yield_s1 low_yield_s2 Low Yield in Step 2 (Hydrazinolysis) start->low_yield_s2 impure_product Impure Product start->impure_product incomplete_deprot Incomplete Deprotonation? low_yield_s1->incomplete_deprot side_reaction Side Reactions? low_yield_s1->side_reaction ptc_issue Consider Phase Transfer Catalysis (PTC)? low_yield_s1->ptc_issue incomplete_hydrazinolysis Incomplete Reaction? low_yield_s2->incomplete_hydrazinolysis hydrolysis Ester Hydrolysis? low_yield_s2->hydrolysis unreacted_sm Unreacted Starting Material? impure_product->unreacted_sm oxidation Oxidation Products (Sulfoxides)? impure_product->oxidation sol_base Solution: Use stronger base (NaH) or ensure anhydrous conditions. incomplete_deprot->sol_base sol_temp Solution: Lower reaction temperature. Use milder base (K₂CO₃). side_reaction->sol_temp sol_ptc Solution: Use PTC (e.g., TBAB) with K₂CO₃ in a non-polar solvent. ptc_issue->sol_ptc sol_reflux Solution: Increase reflux time or add more hydrazine hydrate. incomplete_hydrazinolysis->sol_reflux sol_anhydrous_h Solution: Use anhydrous hydrazine and ethanol. hydrolysis->sol_anhydrous_h sol_purify Solution: Improve purification (recrystallization, column chromatography). unreacted_sm->sol_purify sol_inert Solution: Maintain strict inert atmosphere (N₂/Ar). Degas solvents. oxidation->sol_inert

Sources

Technical Support Center: Enhancing the Solubility of 2-(10H-phenothiazin-10-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(10H-phenothiazin-10-yl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. In the following sections, we will address common questions and provide troubleshooting strategies based on established physicochemical principles and field-proven insights. Our goal is to equip you with the knowledge to rationally select and apply effective solubility enhancement techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary reasons for the low aqueous solubility of this compound?

A1: The poor aqueous solubility of this compound stems from its molecular structure, which features a large, hydrophobic phenothiazine core. This tricyclic system is inherently lipophilic, leading to unfavorable interactions with water molecules. While the acetohydrazide moiety introduces some polarity and hydrogen bonding capability, it is generally insufficient to overcome the hydrophobicity of the phenothiazine nucleus. The parent compound, phenothiazine, is practically insoluble in water, with a reported solubility of about 0.00051 g/L[1]. This inherent low solubility is a common challenge for many phenothiazine derivatives[2].

Q2: Can I improve the solubility of my compound by adjusting the pH of the solution?

A2: Yes, pH modification is a highly effective and often the first-line approach for compounds with ionizable groups, and this compound is a prime candidate for this strategy. The acetohydrazide group contains basic nitrogen atoms that can be protonated under acidic conditions.

Causality Explained: The solubility of ionizable compounds is pH-dependent[3][4]. For a basic compound like this compound, decreasing the pH below its pKa will lead to the formation of a protonated, cationic salt. This salt form will have significantly higher aqueous solubility due to its ionic nature and favorable interactions with polar water molecules. The predicted pKa for the strongest basic site of acetohydrazide is around 3.28, while the acidic pKa is around 13.18[5]. While the exact pKa of the target molecule will be influenced by the phenothiazine ring, we can anticipate that acidification will lead to protonation and enhanced solubility.

Experimental Protocol: pH-Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Sample Preparation: Add an excess amount of this compound to vials containing each buffer solution.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw a sample of the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Data Analysis: Plot the measured solubility against the pH to generate a pH-solubility profile.

Q3: I'm working with an organic solvent system. Which cosolvents are most effective for dissolving this compound?

A3: The use of water-miscible organic solvents, or cosolvents, is a common strategy to increase the solubility of hydrophobic compounds[6]. For phenothiazine derivatives, solvents that can disrupt the hydrogen bonding network of water and reduce the overall polarity of the solvent system are generally effective.

Expertise & Experience: Based on data for related phenothiazine compounds, the following cosolvents are recommended for initial screening:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

A recent study on phenothiazine solubility in aqueous cosolvent systems demonstrated that both ethanol and propylene glycol can significantly increase its solubility, particularly in mixtures with higher cosolvent fractions[6][7].

Data Presentation: Solubility of Related Phenothiazines in Common Solvents

CompoundEthanolDMSODMF
Chlorpromazine~30 mg/mL~30 mg/mL~30 mg/mL
Thioridazine~10 mg/mL~25 mg/mL~25 mg/mL

This data is for related hydrochloride salts and serves as a starting point for solvent selection.[8]

Experimental Workflow: Cosolvent Solubility Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cosolvent Prepare Cosolvent Mixtures (e.g., 20%, 40%, 60%, 80% v/v in water) add_drug Add drug to each cosolvent mixture prep_drug Weigh excess amount of This compound prep_drug->add_drug equilibrate Equilibrate at constant temp (24-48h with agitation) add_drug->equilibrate separate Centrifuge and filter supernatant (0.22 µm) equilibrate->separate quantify Quantify concentration (e.g., HPLC-UV) separate->quantify plot Plot Solubility vs. % Cosolvent quantify->plot

Caption: Workflow for determining compound solubility in various cosolvent systems.

Q4: My application requires an aqueous formulation. Are there alternatives to pH adjustment and cosolvents?

A4: Absolutely. For aqueous systems where pH modification is not desirable or cosolvents are not suitable, complexation with cyclodextrins is a powerful technique.

Trustworthiness & Authoritative Grounding: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble "guest" molecules, like the phenothiazine portion of your compound, forming an inclusion complex. This complex has a much higher aqueous solubility because the hydrophobic part of the drug is shielded within the cyclodextrin cavity[2]. Studies have successfully demonstrated that cyclodextrins can enhance the aqueous solubility and stability of phenothiazine and its derivatives[9][10].

Which Cyclodextrin to Choose? The most commonly used cyclodextrins in pharmaceutical formulations are:

  • Beta-cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to the parent β-CD.

Experimental Protocol: Phase Solubility Study

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add Excess Compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate: Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Separate and Quantify: Centrifuge and filter the samples as described previously. Analyze the supernatant for the concentration of the dissolved compound.

  • Analyze Data: Plot the total drug concentration against the cyclodextrin concentration. The slope of this phase solubility diagram can be used to determine the stability constant (Kc) and the stoichiometry of the complex.

Logical Relationship: Cyclodextrin Complexation

G cluster_initial cluster_final Drug Poorly Soluble Drug (Hydrophobic) Complex Soluble Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex Forms

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host to form a soluble complex.

Q5: I need to prepare a solid dosage form. What strategies can I use to improve the dissolution rate?

A5: For solid dosage forms, improving the dissolution rate is key to enhancing bioavailability. Two highly effective techniques are solid dispersion and particle size reduction (micronization) .

1. Solid Dispersion

Causality Explained: Solid dispersion involves dispersing the hydrophobic drug in a hydrophilic carrier matrix at a molecular level[11][12]. This can be achieved by methods like solvent evaporation or fusion (hot-melt extrusion). The resulting system enhances dissolution by:

  • Reducing the drug's particle size to a molecular level.

  • Converting the drug from a crystalline to a more soluble amorphous state.

  • Improving the wettability of the drug particles by the hydrophilic carrier.

Hydrophilic polymers like polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and chitosan are commonly used as carriers[13]. Solid dispersion techniques have been successfully applied to other phenothiazine derivatives like perphenazine, significantly improving their dissolution profiles[14][15].

2. Particle Size Reduction (Micronization)

Expertise & Experience: The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation[16]. Micronization is a mechanical process that reduces the particle size of the active pharmaceutical ingredient (API) to the micrometer range (typically <10 µm)[16][17]. This significant increase in surface area leads to a faster dissolution rate[18][19].

Common Micronization Techniques:

  • Mechanical Milling: Uses hammers or pins to reduce particle diameters, typically to the 50-75 µm range[18][20].

  • Jet Milling: Employs pressurized gas to create high-velocity particle collisions, achieving much finer particle sizes (<5 µm)[18][20]. This is often preferred for pharmaceutical applications as it minimizes heat generation and contamination.

These techniques are particularly vital for Biopharmaceutics Classification System (BCS) Class II drugs (low solubility, high permeability), a category where many phenothiazine derivatives fall[16].

Summary of Recommended Strategies

StrategyPrincipleBest ForKey Considerations
pH Adjustment Ionization of the basic hydrazide group to form a soluble salt.Aqueous liquid formulations.Potential for precipitation upon pH change; compound stability at low pH.
Cosolvency Reducing solvent polarity with water-miscible organic solvents.Liquid formulations (oral, topical, or for in vitro assays).Potential for drug precipitation upon dilution; toxicity of the cosolvent.
Cyclodextrin Complexation Encapsulation of the hydrophobic phenothiazine core.Aqueous liquid formulations where pH/cosolvents are not ideal.Cost of modified cyclodextrins; potential for drug displacement.
Solid Dispersion Molecular dispersion in a hydrophilic carrier.Solid dosage forms (tablets, capsules) to improve dissolution.Choice of carrier and preparation method is crucial; physical stability of the amorphous form.
Micronization Increasing surface area by reducing particle size.Solid dosage forms and suspensions to increase dissolution rate.Can be energy-intensive; potential for changes in solid-state properties.

References

  • Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine. International Journal of Pharmaceutics. [Link]

  • Micronization's relevance in API production. Flarer SA. [Link]

  • Micronization of small molecule APIs: What are the trends? Pharmaceutical Technology. [Link]

  • Understanding the Micronization of APIs. Excellence in Particle Size Reduction and Drying. [Link]

  • What is Micronization? AGC Pharma Chemicals. [Link]

  • acetohydrazide - Physico-chemical Properties. ChemBK. [Link]

  • Beyond Size: How Micronization Improves Solubility and Absorption of Active Ingredients. IMS Micronizzazioni. [Link]

  • THE EFFECT OF pH ON CYCLODEXTRIN COMPLEXATION OF TRIFLUOPERAZINE. Macedonian Pharmaceutical Bulletin. [Link]

  • Binding of Phenothiazine Drugs to Heptakis-Methylated β- Cyclodextrin Derivatives: Thermodynamics and Structure. ChemRxiv. [Link]

  • Inclusion complexes of beta-cyclodextrin with tranquilizing drugs phenothiazines in aqueous solution. Chemical & Pharmaceutical Bulletin. [Link]

  • Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. [Link]

  • Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. MDPI. [Link]

  • Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. ResearchGate. [Link]

  • Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. International Journal of Drug Development and Research. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]

  • Enhancing Perphenazine Dissolution Profile through Innovative Solid Dispersion Techniques: A Comprehensive Study. Research Square. [Link]

  • pH-sensitive hydrazone bond: Topics. Science.gov. [Link]

  • Enhancing Perphenazine Dissolution Profile through Innovative Solid Dispersion Techniques: A Comprehensive Study. ResearchGate. [Link]

  • Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs. Griffith Research Online. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • Acetohydrazide | C2H6N2O. PubChem. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Research Journal of Pharmacy and Technology. [Link]

  • Antioxidant Properties of New Phenothiazine Derivatives. PMC - NIH. [Link]

  • Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. PMC - NIH. [Link]

  • A Systemic Review on Techniques of Solubility Enhancement for Poor Water-Soluble Drugs. Egyptian Journal of Chemistry. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

  • A review article on solubility enhancement. National Journal of Pharmaceutical Sciences. [Link]

  • PH-dependent solubility: Significance and symbolism. Wisdom Library. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. PharmaInfo.net. [Link]

  • Molecular Properties Prediction of Phenothiazine Derivatives by Using Swiss ADME, PkCSM, Lazar and Protox. World Journal of Pharmaceutical Sciences. [Link]

  • Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • Phenothiazine. Wikipedia. [Link]

  • Showing metabocard for Acetylhydrazine (HMDB0060428). Human Metabolome Database. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central. [Link]

  • pH and solubility (video) | Equilibrium. Khan Academy. [Link]

  • NEW PHENOTHIAZINE DERIVATIVES WITH POTENTIAL PHARMACOLOGICAL PROPERTIES AND CHELATING ACTIVITY. Farmacia. [Link]

  • Request A Quote. ChemUniverse. [Link]

Sources

stability issues of 2-(10H-phenothiazin-10-yl)acetohydrazide in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(10H-phenothiazin-10-yl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimental work with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.

Introduction to Stability Concerns

This compound is a molecule that combines two key functional groups: the phenothiazine core and an acetohydrazide side chain. Both moieties are susceptible to degradation under various conditions, making solvent choice and experimental setup critical for maintaining the compound's integrity. The phenothiazine ring is prone to oxidation, while the hydrazide group can undergo hydrolysis. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Issue 1: Discoloration of the solution upon dissolution or storage.

Question: I dissolved this compound in my solvent, and the solution turned yellow/brown/pink. What is happening, and how can I prevent it?

Answer:

Discoloration is a common indicator of degradation of the phenothiazine ring system.[1] This is primarily due to oxidation, which can be triggered by several factors:

  • Exposure to Air (Oxygen): The sulfur atom in the phenothiazine ring is easily oxidized, especially in solution. This can lead to the formation of sulfoxides and other colored degradation products.[2][3]

  • Light Exposure: Phenothiazine derivatives are known to be photosensitive.[4][5] Exposure to UV or even ambient light can catalyze oxidative degradation, leading to the formation of colored radical cations and other photoproducts.[4][6][7][8]

  • Presence of Metal Ions: Trace metal ions, such as copper(II) and iron(III), can catalyze the oxidation of phenothiazines.[2]

Troubleshooting Steps:

  • Solvent Degassing: Before dissolving your compound, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Use of Amber Vials: Always store solutions of this compound in amber glass vials or wrap clear vials in aluminum foil to protect them from light.

  • Inert Atmosphere: For long-term storage or sensitive reactions, work under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Solvent Purity: Use high-purity, peroxide-free solvents. Ethers, for instance, can form peroxides over time which are potent oxidizing agents.

Issue 2: Poor recovery or appearance of new peaks in HPLC analysis.

Question: My HPLC analysis shows a decrease in the peak area of the parent compound over time, and I see new, more polar peaks appearing. What could be the cause?

Answer:

The appearance of new, typically more polar, peaks alongside a decrease in the parent compound suggests degradation. For this compound, two primary degradation pathways should be considered:

  • Hydrolysis of the Acetohydrazide Moiety: The hydrazide functional group is susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid (2-(10H-phenothiazin-10-yl)acetic acid) and hydrazine.[9] Hydrazide stability is pH-dependent, with increased stability observed closer to neutral pH.[9]

  • Oxidation of the Phenothiazine Ring: As mentioned previously, oxidation of the phenothiazine sulfur atom to a sulfoxide is a common degradation route.[2][3] The resulting sulfoxide is more polar and will have a shorter retention time in reverse-phase HPLC.

The following diagram illustrates the potential degradation pathways:

G cluster_0 Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation parent This compound acid 2-(10H-phenothiazin-10-yl)acetic acid parent->acid H+ or OH- (Protic Solvents) hydrazine Hydrazine parent->hydrazine H+ or OH- (Protic Solvents) sulfoxide Phenothiazine S-oxide derivative parent->sulfoxide O2, light, metal ions (Various Solvents)

Caption: Potential degradation pathways for this compound.

Troubleshooting and Investigative Protocol:

To identify the degradation products, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to intentionally induce degradation.

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a non-reactive solvent like acetonitrile (ACN) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2, 6, and 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.

    • Photodegradation: Expose a solution of the compound in a suitable solvent (e.g., methanol or ACN) in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for 2, 6, and 24 hours. A control sample should be kept in the dark.

    • Thermal Degradation: Store the solid compound and a solution in an oven at a high temperature (e.g., 80°C) for 24 hours.

  • Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (see below).

  • Data Interpretation: Compare the chromatograms of the stressed samples with the control. The appearance of new peaks will indicate the degradation products formed under each condition. This information helps in predicting the stability of your compound in different experimental settings.

Issue 3: Inconsistent results in biological assays.

Question: I am getting variable results in my cell-based assays. Could the stability of my compound in the cell culture medium be an issue?

Answer:

Yes, instability in aqueous, buffered media like cell culture medium is a significant concern. Cell culture media are typically:

  • Aqueous and Buffered: Often around pH 7.4, which can still allow for slow hydrolysis of the hydrazide.[9]

  • Oxygenated: The medium is rich in dissolved oxygen to support cell growth, which can promote oxidation of the phenothiazine ring.

  • Contain Reactive Components: Media components like riboflavin can act as photosensitizers, potentially accelerating photodegradation if the plates are exposed to light.

Recommendations:

  • Prepare Fresh Solutions: Prepare stock solutions in a stable solvent like DMSO and make fresh dilutions in the cell culture medium immediately before use.

  • Minimize Light Exposure: Protect cell culture plates from light as much as possible, especially after the addition of the compound.

  • Time-Course Stability Study: Perform a stability study of the compound in the specific cell culture medium you are using. Incubate the compound in the medium at 37°C for the duration of your experiment, taking samples at different time points for HPLC analysis.

The following workflow can be used to assess stability in experimental media:

G cluster_0 Workflow for Media Stability Assessment prep_stock Prepare concentrated stock in a stable solvent (e.g., DMSO) prep_media_sol Dilute stock in experimental medium to final concentration prep_stock->prep_media_sol incubate Incubate under experimental conditions (e.g., 37°C, 5% CO2) prep_media_sol->incubate sampling Take aliquots at t=0, 2, 6, 24, 48h incubate->sampling analysis Analyze aliquots by a validated stability-indicating HPLC method sampling->analysis data_eval Plot % remaining parent compound vs. time analysis->data_eval

Caption: Workflow for assessing the stability of this compound in experimental media.

Summary of Solvent Effects on Stability

Solvent ClassKey PropertiesPotential Stability IssuesRecommendations
Protic Solvents (e.g., water, methanol, ethanol)Hydrogen bond donors, can be acidic or basicCan facilitate hydrolysis of the acetohydrazide group.[9]Use with caution, especially at non-neutral pH. Buffer if necessary and use fresh solutions.
Aprotic Polar Solvents (e.g., DMSO, DMF, ACN)Polar, but not hydrogen bond donorsGenerally more stable towards hydrolysis. However, ensure purity as contaminants (e.g., water) can cause issues. DMSO can be hygroscopic.Recommended for stock solutions. Use anhydrous grade solvents and store under inert gas.
Non-polar Aprotic Solvents (e.g., Toluene, Hexane)Low polarityLimited solubility is often an issue. Less likely to promote hydrolysis.Suitable for specific reactions but may not be appropriate for many applications due to poor solubility.
Chlorinated Solvents (e.g., DCM, Chloroform)Can contain acidic impuritiesAcidic impurities (e.g., HCl) can accelerate hydrolysis.Use freshly distilled or stabilized grades.

Recommended Analytical Method: Stability-Indicating RP-HPLC

A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for monitoring the stability of this compound.

Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 320 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

This method should provide good separation between the parent compound and its more polar hydrolysis and oxidation products. Method validation according to ICH guidelines should be performed for quantitative applications.[10]

References

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. 2019. [Link]

  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC. [Link]

  • Studies on photodegradation process of psychotropic drugs: a review. PMC - NIH. [Link]

  • Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. PubMed. [Link]

  • Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. PMC - NIH. [Link]

  • Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. PubMed. [Link]

  • Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. Semantic Scholar. [Link]

  • Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. ResearchGate. [Link]

  • Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. PubMed - NIH. [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. [Link]

Sources

optimizing reaction conditions for N-alkylation of phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the N-alkylation of phenothiazine. This resource, designed by Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during experimentation. N-alkylation of the phenothiazine core is a critical step in the synthesis of a vast array of pharmaceutically important compounds, including antipsychotics, antihistamines, and antiemetics.[1][2] Achieving optimal reaction conditions is paramount for ensuring high yields, purity, and reproducibility.

This guide moves beyond simple procedural lists to explain the "why" behind experimental choices, empowering you to make informed decisions in your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems researchers face during the N-alkylation of phenothiazine. Each issue is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: Low to No Product Formation

Symptoms: TLC or LC-MS analysis shows primarily unreacted starting material (phenothiazine) with little or no desired N-alkylated product.

Potential Causes & Solutions:

  • Insufficient Deprotonation of Phenothiazine Nitrogen: The N-H bond of phenothiazine requires a sufficiently strong base for deprotonation to form the nucleophilic phenothiazide anion.

    • Weak Base: If you are using a weak base like potassium carbonate (K₂CO₃) or triethylamine (TEA), it may not be strong enough to deprotonate the phenothiazine effectively, especially with less reactive alkylating agents.[3]

      • Solution: Switch to a stronger base such as sodium hydride (NaH) or sodium amide (NaNH₂).[3][4] NaH in an aprotic polar solvent like DMF or THF is a common and effective choice.[2][4]

    • Steric Hindrance: A bulky base might be sterically hindered from accessing the N-H proton.

      • Solution: Consider a less sterically demanding strong base.

  • Poorly Reactive Alkylating Agent: The reactivity of the alkylating agent (R-X) follows the general trend: I > Br > Cl.

    • Solution: If using an alkyl chloride, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

  • Inappropriate Solvent: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.

    • Solution: Aprotic polar solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of the base, leaving the anion more "naked" and nucleophilic.[2] For reactions using weaker bases or phase-transfer catalysis, a biphasic system with a non-polar organic solvent like toluene or benzene might be employed.[5][6]

  • Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.

    • Solution: Gradually increase the reaction temperature. For many N-alkylation reactions of phenothiazine, refluxing the solvent is common.[1] Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields, often at higher temperatures and pressures in sealed vessels.[5][7]

Issue 2: Formation of Multiple Products (Poor Selectivity)

Symptoms: TLC or LC-MS analysis reveals the desired product along with several other spots or peaks, indicating side reactions.

Potential Causes & Solutions:

  • C-Alkylation vs. N-Alkylation: While N-alkylation is generally favored, C-alkylation at the aromatic rings can occur, especially under certain conditions.

    • Influence of Catalyst: The choice of catalyst can influence the site of alkylation. For instance, in microwave-assisted benzylations with K₂CO₃, the presence or absence of a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC) can significantly affect the N- versus C-alkylation ratio.[8]

    • Solution: Optimize the base and solvent system. Strong bases that rapidly and irreversibly deprotonate the nitrogen tend to favor N-alkylation.

  • Over-alkylation (for di- or poly-haloalkanes): If using a reagent with multiple leaving groups, reaction at more than one site on the alkylating agent can occur.

    • Solution: Use a large excess of the dihaloalkane to favor mono-alkylation. Alternatively, carefully control the stoichiometry and reaction time.

  • Decomposition of Starting Material or Product: Phenothiazine and its derivatives can be sensitive to oxidation, especially at elevated temperatures. The sulfur atom can be oxidized to a sulfoxide.[9]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[10] Purify the final product promptly after the reaction is complete.

Issue 3: Difficulty in Product Purification

Symptoms: The crude product is a complex mixture that is difficult to separate by standard techniques like column chromatography or recrystallization.

Potential Causes & Solutions:

  • Unreacted Starting Materials: If the reaction has not gone to completion, separating the N-alkylated product from the starting phenothiazine can be challenging due to similar polarities.

    • Solution: Drive the reaction to completion by optimizing conditions (see Issue 1). An acid-base extraction during workup can sometimes help. The N-alkylated product, being more basic, might be extracted into an acidic aqueous phase under specific pH conditions, while the unreacted phenothiazine remains in the organic layer.

  • Formation of Emulsions During Workup: The use of phase-transfer catalysts or certain solvent systems can lead to persistent emulsions during aqueous extraction.

    • Solution: Add a small amount of a saturated brine solution to help break the emulsion. Filtering the entire mixture through a pad of Celite can also be effective.

  • Oily Product That Won't Crystallize: Many N-alkylated phenothiazines are oils or low-melting solids.

    • Solution: If the product contains a basic nitrogen atom, consider converting it to a stable crystalline salt (e.g., hydrochloride or maleate) for easier handling and purification.[11] This is a common practice in the synthesis of pharmaceutical agents like chlorpromazine.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the N-alkylation of phenothiazine?

The choice of base is highly dependent on the specific alkylating agent and the desired reaction conditions.[2]

  • Strong Bases (NaH, NaNH₂): These are generally the most effective for achieving complete deprotonation and high yields, especially with less reactive alkyl halides.[3][4] Sodium hydride in DMF is a very common and reliable system.[2][4]

  • Carbonates (K₂CO₃, Cs₂CO₃): These are milder bases and are often used in polar aprotic solvents like DMF or acetonitrile, sometimes at elevated temperatures or under microwave irradiation.[3][5]

  • Hydroxides (NaOH, KOH) with Phase-Transfer Catalysis: This is a powerful and often "greener" alternative, particularly for industrial applications.[12][13] A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the phenothiazine.[11][12]

Q2: How can I improve the reaction rate without resorting to very high temperatures?

  • Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and often improves yields.[5][7]

  • Phase-Transfer Catalysis (PTC): PTC can significantly accelerate biphasic reactions at ambient or slightly elevated temperatures by improving the contact between reactants.[12][13]

  • Choice of Leaving Group: Using a more reactive alkylating agent (alkyl iodide or bromide instead of chloride) will increase the reaction rate.

Q3: My reaction is performed in a biphasic system with NaOH and a phase-transfer catalyst, but the yield is still low. What can I do?

  • Vigorous Stirring: The interfacial area between the two phases is critical for the reaction to occur. Ensure the reaction mixture is being stirred vigorously to create a fine emulsion.

  • Choice of Phase-Transfer Catalyst: The structure of the catalyst matters. The lipophilicity of the quaternary ammonium salt affects its distribution between the phases.[12] For many applications, tetrabutylammonium or benzyltriethylammonium salts are effective.

  • Concentration of NaOH: A concentrated solution of NaOH (e.g., 50% w/w) is often used to create a high concentration of hydroxide ions at the interface.[5]

Q4: Can I use an alcohol as a solvent for N-alkylation?

While some microwave-assisted protocols have shown success using alcohols as solvents[7], it is generally not recommended for classical N-alkylation with strong bases like NaH. The acidic proton of the alcohol will react with the strong base, quenching it and preventing the deprotonation of phenothiazine. Aprotic solvents are the standard choice.

Data Summary & Protocols

Table 1: Common Reaction Conditions for N-Alkylation of Phenothiazine
Base / SystemSolventAlkylating AgentTemperatureTypical Reaction TimeNotes
NaHDMF, THFAlkyl HalideRT to Reflux1-12 hHighly effective; requires anhydrous conditions.[2][4]
K₂CO₃DMF, AcetoneAlkyl HalideReflux8-24 hMilder conditions; may require longer reaction times.
NaOH / PTC¹Toluene / H₂OAlkyl HalideRT to 80 °C4-48 hBiphasic system; requires vigorous stirring.[5]
K₂CO₃ / SilicaSolvent-freeAlkyl HalideMicrowave5-15 minGreen chemistry approach; rapid synthesis.[5]

¹PTC: Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide)

Experimental Protocol: General N-Alkylation using NaH/DMF

This protocol provides a general procedure for the N-alkylation of phenothiazine using sodium hydride in dimethylformamide.

Materials:

  • Phenothiazine

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl Halide (e.g., 1-bromopropane)

  • Diethyl Ether

  • Saturated Ammonium Chloride solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add phenothiazine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the phenothiazine.

  • Base Addition: Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise at 0 °C. The mineral oil can be removed beforehand by washing the NaH with anhydrous hexanes.

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes. The formation of the phenothiazide anion is often accompanied by a color change.

  • Alkylating Agent Addition: Cool the mixture back to 0 °C and add the alkyl halide (1.1 - 1.2 eq) dropwise via the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (50-60 °C) may be required for less reactive alkyl halides.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

    • Separate the layers. Wash the organic layer with water (2x) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-alkylated phenothiazine.

Visualizing the Workflow

General Workflow for N-Alkylation of Phenothiazine

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Phenothiazine & Alkyl Halide Setup Dissolve Phenothiazine in Anhydrous Solvent Start->Setup AddBase Add Base (e.g., NaH) to form Phenothiazide Anion Setup->AddBase AddAlkylHalide Add Alkyl Halide AddBase->AddAlkylHalide Monitor Monitor Reaction (TLC / LC-MS) AddAlkylHalide->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify Product (Chromatography / Recrystallization) Dry->Purify End End: Pure N-Alkylated Product Purify->End

Caption: A typical experimental workflow for the N-alkylation of phenothiazine.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or No Reaction? CheckBase Is the base strong enough? (e.g., NaH, NaNH2) Start->CheckBase CheckAlkylatingAgent Is the alkylating agent reactive? (I > Br > Cl) CheckBase->CheckAlkylatingAgent Yes UseStrongerBase Action: Use a stronger base (e.g., NaH) CheckBase->UseStrongerBase No CheckTemp Is the temperature adequate? CheckAlkylatingAgent->CheckTemp Yes UseMoreReactiveAgent Action: Use R-I or R-Br, or add NaI catalyst CheckAlkylatingAgent->UseMoreReactiveAgent No CheckSolvent Is the solvent appropriate? (Aprotic Polar) CheckTemp->CheckSolvent Yes IncreaseTemp Action: Increase temperature or use microwave CheckTemp->IncreaseTemp No ChangeSolvent Action: Switch to DMF, THF, or DMSO CheckSolvent->ChangeSolvent No Final Problem likely resolved CheckSolvent->Final Yes UseStrongerBase->Final UseWeakerBase Continue with current base UseMoreReactiveAgent->Final ContinueAgent Continue with current agent IncreaseTemp->Final ContinueTemp Maintain current temperature ChangeSolvent->Final

Sources

Technical Support Center: Stability and Degradation of 2-(10H-phenothiazin-10-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(10H-phenothiazin-10-yl)acetohydrazide. Given the inherent reactivity of the phenothiazine core, understanding its degradation pathways is critical for ensuring data integrity, developing stable formulations, and meeting regulatory requirements. This document addresses common questions and troubleshooting scenarios encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section covers fundamental questions regarding the stability of this compound, drawing upon the extensive knowledge of the broader phenothiazine class of compounds.

Q1: What are the primary degradation pathways I should be concerned about for this compound?

A1: The molecule possesses two primary reactive centers: the phenothiazine ring system and the acetohydrazide side chain. Therefore, degradation is typically driven by three main mechanisms: oxidation, photodegradation, and hydrolysis.[1]

  • Oxidation: The sulfur atom in the central ring is electron-rich and highly susceptible to oxidation.[2][3] This process occurs in a stepwise manner, first forming the corresponding sulfoxide and, under more stringent oxidative conditions, the sulfone (S,S-dioxide).[4][5][6] This is often the most common degradation pathway observed under ambient, aerobic conditions.

  • Photodegradation: Phenothiazines are notoriously sensitive to light, particularly UV radiation.[7][8] Exposure can initiate photochemical reactions, leading to the formation of highly reactive radical cations and other complex products.[7][9] This can result in discoloration and the formation of numerous minor degradation products.

  • Hydrolysis: The acetohydrazide side chain (-CO-NH-NH₂) is susceptible to cleavage under both acidic and basic conditions.[10][11] This pathway would yield (10H-phenothiazin-10-yl)acetic acid and hydrazine as the primary hydrolysis products.

G cluster_main This compound cluster_oxidation Oxidative Stress (e.g., H₂O₂, Air) cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_photo Photolytic Stress (UV/Visible Light) parent Parent Compound C₁₄H₁₃N₃OS sulfoxide Phenothiazine S-Oxide parent->sulfoxide acid_deriv (10H-phenothiazin-10-yl)acetic acid parent->acid_deriv radicals Radical Intermediates parent->radicals sulfone Phenothiazine Sulfone (S,S-Dioxide) sulfoxide->sulfone Further Oxidation complex Complex Products (e.g., Dimers, Phenothiazinones) radicals->complex

Caption: Primary degradation pathways for this compound.

Q2: My solution of the compound is turning yellow/pink. What is causing this color change?

A2: The development of color is a classic indicator of phenothiazine degradation, specifically oxidation and/or photodegradation. The colorless phenothiazine core can be transformed into derivatives with extended conjugated π-electron systems, which absorb light in the visible spectrum. For instance, oxidation can lead to the formation of colored products like 3H-phenothiazin-3-one.[6][12] The presence of oxygen and exposure to ambient light can accelerate this process.[9] To mitigate this, prepare solutions fresh, use amber vials or protect vessels from light, and consider purging solutions with an inert gas like nitrogen or argon.

Q3: What are the most likely structures of the degradation products I might encounter?

A3: Based on the known degradation pathways, you should anticipate several key degradation products. A stability-indicating analytical method must be able to resolve the parent compound from these species.[13][14]

Potential Degradant Formation Condition Mechanism Notes
This compound-5-oxideOxidative (H₂O₂, air)OxidationPrimary oxidation product at the sulfur atom.[5][6]
This compound-5,5-dioxideStrong OxidativeOxidationSecondary oxidation product (sulfone).[4]
(10H-phenothiazin-10-yl)acetic acidAcidic or BasicHydrolysisCleavage of the hydrazide moiety.[11]
Phenothiazine Radical CationPhotolytic, ElectrochemicalPhotodegradation, OxidationA highly reactive intermediate.[2][7]
Dimerized/Polymerized SpeciesPhotolyticPhotodegradationCan form from radical intermediates.

Section 2: Troubleshooting Guide for Experimental Issues

This section addresses specific problems that may arise during your experiments and provides a logical framework for identifying the root cause.

Problem: I am observing multiple new peaks in my HPLC chromatogram after storing my sample solution for a few hours/days. How do I identify them?

A: The appearance of new peaks is a clear sign of degradation. A systematic approach is required to tentatively identify these impurities before proceeding to definitive structural elucidation.

The causality is that different stress conditions (light, air, pH) activate distinct degradation pathways, each producing a unique chromatographic "fingerprint". By systematically applying these stressors, you can match the unknown peaks in your aged sample to known, intentionally generated degradants.

G cluster_stress Step 1: Perform Forced Degradation Study cluster_identify Step 4: Tentative Identification start Observation: Unexpected peaks in aged sample HPLC acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxid Oxidation (e.g., 3% H₂O₂) start->oxid photo Photolysis (ICH light exposure) start->photo step2 Step 2: Analyze Stressed Samples by HPLC (Generate 'fingerprint' chromatograms for each condition) step3 Step 3: Compare Retention Times (RRT) Match peaks from aged sample to stressed samples step2->step3 id_oxid Peak matches H₂O₂ sample => Likely S-Oxide step3->id_oxid id_hydrol Peak matches Acid/Base sample => Likely Hydrolysis Product step3->id_hydrol id_photo Peak matches Light sample => Likely Photodegradant step3->id_photo step5 Step 5: Confirm Structure Use LC-MS to confirm mass of proposed degradant cluster_stress cluster_stress cluster_stress->step2 cluster_identify cluster_identify cluster_identify->step5

Caption: Workflow for identifying unknown peaks via forced degradation.

Problem: My quantitative results (e.g., potency assay, kinetic study) are inconsistent and show a downward trend over the course of an experiment.

A: This is a strong indication that your compound is degrading during the experimental timeframe and your analytical method is not stability-indicating. A non-stability-indicating method may not separate the active parent compound from its degradation products.[13] If a degradant co-elutes with the parent peak, the assay will appear to be stable until the degradant's UV spectrum or concentration significantly changes, leading to erratic results.

Solution:

  • Verify Method Specificity: Perform a forced degradation study as outlined in the workflow above. Your analytical method must demonstrate baseline resolution between the main this compound peak and all major degradation peaks generated under acid, base, oxidative, thermal, and photolytic stress.[14][15]

  • Control Experimental Conditions: Once you have a validated stability-indicating method, ensure your experimental samples are protected from known stressors. Use low-actinic glassware, control the temperature, and prepare solutions immediately before use whenever possible.

  • Assess Solution Stability: Explicitly test the stability of your compound in the specific solvent and concentration used for your experiments over the relevant time period. This is a required part of method validation.[15]

Section 3: Key Protocols and Methodologies

The following protocols provide a starting point for conducting stability studies. They are based on general principles outlined in ICH guidelines and must be optimized for your specific experimental needs.[10][16]

Protocol 1: Forced Degradation (Stress Testing) Protocol

Objective: To intentionally degrade this compound to generate its potential degradation products and demonstrate the specificity of an analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks, amber or foil-wrapped

  • Calibrated pH meter, water bath, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Control Sample: Dilute the stock solution with a 50:50 mixture of organic solvent and water to your target analytical concentration (e.g., 100 µg/mL). This is your time-zero, unstressed control.

  • Acid Hydrolysis:

    • In a flask, mix an aliquot of the stock solution with 0.1 M HCl.

    • Heat at 60-80°C for a predetermined time (e.g., 2, 4, 8 hours).

    • Withdraw samples at each time point, cool immediately, and neutralize with an equivalent amount of 0.1 M NaOH. Dilute to the target concentration.

  • Base Hydrolysis:

    • Repeat the procedure from step 3, using 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.

  • Oxidative Degradation:

    • In a flask, mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep at room temperature and protect from light. Monitor over several hours (e.g., 1, 4, 24 hours).

    • Dilute to the target concentration.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled-temperature oven (e.g., 80°C).

    • Also, prepare a solution sample as in step 2 and keep it in the oven.

    • Test samples after a set period (e.g., 24, 48 hours).

  • Photolytic Degradation:

    • Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples, along with the control, using your HPLC method. Compare the chromatograms to identify new peaks and calculate the percentage degradation of the parent compound.

Protocol 2: Starting Point for a Stability-Indicating RP-HPLC Method

Objective: To provide initial chromatographic conditions for separating this compound from its potential degradation products. This method requires full validation as per ICH Q2(R1) guidelines.

Parameter Suggested Starting Condition Rationale / Notes
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column providing good retention for moderately polar compounds.
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.0Buffered aqueous phase to ensure consistent peak shape and retention.
Mobile Phase B AcetonitrileCommon organic modifier. Methanol is an alternative.
Gradient Elution 0-5 min: 30% B5-20 min: 30% -> 80% B20-25 min: 80% B25-30 min: 80% -> 30% BA gradient is recommended to elute both the polar hydrolysis products and the less polar parent/oxide products within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection Wavelength 254 nmPhenothiazines have a strong UV absorbance around this wavelength. A photodiode array (PDA) detector is highly recommended to check for peak purity.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLAdjust based on sample concentration and detector sensitivity.

Self-Validation Check: The ultimate test of this method is its ability to meet the specificity criteria during the forced degradation study. If any degradation products co-elute with the parent peak or each other, the mobile phase composition, gradient slope, or pH must be systematically adjusted until baseline separation is achieved.

References

  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • García, C., Piñero, L., Oyola, R., & Arce, R. (2009). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochemistry and photobiology, 85(1), 160–170. [Link]

  • Schley, J. (1986). Photo-decomposition and metabolism of the phenothiazine drug perazine. Arzneimittel-Forschung, 36(4), 635-637. [Link]

  • Underberg, W. J. (1978). Oxidative degradation pharmaceutically important phenothiazines II: Quantitative determination of promethazine and some degradation products. Journal of pharmaceutical sciences, 67(8), 1131–1133. [Link]

  • García, C., Piñero, L., Oyola, R., & Arce, R. (2009). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. ResearchGate. [Link]

  • García, C., Piñero, L., Oyola, R., & Arce, R. (2009). Photodegradation of 2-chloro substituted phenothiazines in alcohols. Photochemistry and photobiology, 85(1), 160-70. [Link]

  • Alfred-Ugbenbo, D., Blazheyevskiy, M. Y., Kovalenko, V. S., & Merzlikin, S. I. (2022). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Odesa University Chemical Journal. [Link]

  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. (2022). Odesa University Chemical Journal. [Link]

  • Schematic representation of the oxidative process of phenothiazine derivatives and structures of compounds studied. (n.d.). ResearchGate. [Link]

  • Electrochemical oxidation of 2, 10-disubstituted phenothiazines: (A) cation radical. (n.d.). ResearchGate. [Link]

  • Underberg, W. J. (1978). Oxidative degradation of phenothiazines. II. Quantitative determination of phenothiazine and some degradation products. Semantic Scholar. [Link]

  • Fujisawa, S., & Kawabata, S. (1966). [Pharmaceutical Studies on Phenothiazine Derivatives. V. Photodegradation of Thioproperazine, Acetylpromazine, and Its Sulfoxide]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 86(6), 510–514. [Link]

  • Singh, S., Kumar, V., & Titoria, P. (2016). Forced Degradation Studies. MedCrave. [Link]

  • Electrochemical oxidation of 2,10-disubstituted phenothiazines. (n.d.). ResearchGate. [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). SlideShare. [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. (2020). IOSR Journal of Pharmacy. [Link]

  • Elleyes, W. F., Salmon, J. R., & Marlow, W. (1980). High-performance liquid chromatographic separation of the N- and S-oxides of fluphenazine and fluphenazine decanoate. Journal of Chromatography A. [Link]

  • Kumar, V., & Singh, S. (2018). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Săcară, A. M., Cristea, C., Lovasz, T., Porumb, D., Molnar, E., & Mureşan, L. M. (2010). Electrochemical oxidation of 10H-phenothiazine-1-carboxylic acid. ResearchGate. [Link]

  • Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of pharmaceutical sciences, 66(10), 1392–1395. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]

  • Stability Indicating Assay Method. (2023). IJCRT.org. [Link]

  • Walash, M. I., Belal, F., El-Enany, N., & Abdel-Alim, A. A. (2009). Stability indicating methods for assay of mequitazine in presence of its degradate. International journal of biomedical science : IJBS, 5(1), 59–69. [Link]

  • Stability indicating study by using different analytical techniques. (2023). IJSDR. [Link]

  • Szałaj, N., Jewgiński, M., & Keglevich, G. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules (Basel, Switzerland), 27(21), 7558. [Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2023). MDPI. [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (2023). Quest Journals. [Link]

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2018). National Center for Biotechnology Information. [Link]

  • Stability-Indicating Method Development and Validation for the Assay of Hydrochlorothiazide and Determination of Impurities/Degradants in Hydrochlorothiazide Raw Material and Tablets using Reverse-Phase Liquid Chromatography. (2016). Austin Publishing Group. [Link]

Sources

Technical Support Center: Navigating Bioassays with 2-(10H-phenothiazin-10-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers utilizing 2-(10H-phenothiazin-10-yl)acetohydrazide in their bioassays. This guide is designed to provide expert insights and practical troubleshooting strategies to address common inconsistencies and challenges encountered during experimentation. Our goal is to empower you with the knowledge to generate reliable and reproducible data.

The unique tricyclic structure of the phenothiazine core, combined with the reactive acetohydrazide moiety, presents a distinct set of properties that can influence assay outcomes. Understanding these properties is paramount to designing robust experiments and interpreting results with confidence. This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to directly address the specific issues you may face.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of?

A1: While extensive experimental data for this specific molecule is not widely published, we can infer key properties from the phenothiazine and acetohydrazide functionalities. The phenothiazine core is hydrophobic and prone to aggregation in aqueous solutions, a common source of assay artifacts. The acetohydrazide group can participate in hydrogen bonding but also introduces potential reactivity and instability, particularly at non-neutral pH. In silico predictions for similar phenothiazine derivatives suggest low aqueous solubility.[1] Therefore, careful consideration of solvent choice and concentration is critical.

Q2: How should I prepare and store stock solutions of this compound?

A2: Due to its predicted low aqueous solubility, it is recommended to prepare high-concentration stock solutions in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, allow the aliquot to fully equilibrate to room temperature to ensure complete dissolution.

Q3: What is the recommended final concentration of DMSO in my assay?

A3: It is crucial to maintain a low final concentration of DMSO in your assay, as it can be cytotoxic and affect the activity of cellular enzymes. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some may tolerate up to 1%.[2] However, primary cells are often more sensitive.[2] We strongly recommend performing a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.

Q4: Can the hydrazide moiety of the compound interfere with my assay?

A4: Yes, the hydrazide group is a nucleophile and can be reactive. It has the potential to form Schiff bases with aldehydes and ketones present in your assay system or on cellular components. This reactivity can lead to off-target effects or direct interference with assay components. Additionally, hydrazides can be unstable in certain aqueous buffers, with stability generally increasing as the pH approaches neutrality.[3]

Troubleshooting Guide: Resolving Common Bioassay Inconsistencies

This section provides a systematic approach to identifying and resolving common issues encountered when working with this compound.

Issue 1: High Background Signal or Apparent Non-Specific Activity

High background noise can obscure real biological effects and lead to false-positive results. This is a frequent issue with phenothiazine-containing compounds.

Potential Cause 1: Compound Aggregation

  • Explanation: The hydrophobic phenothiazine core can cause the compound to self-assemble into aggregates in aqueous assay buffers, especially at higher concentrations. These aggregates can non-specifically interact with proteins, leading to enzyme inhibition or activation, or interfere with detection methods (e.g., light scattering in absorbance assays, fluorescence quenching).[4]

  • Troubleshooting Steps:

    • Visual Inspection: Carefully observe your assay plate. The presence of visible precipitate is a clear indication of poor solubility and potential aggregation.

    • Concentration-Response Curve Analysis: A steep, non-sigmoidal dose-response curve is often characteristic of aggregation-based activity.

    • Detergent Addition: Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer. Detergents can help to disrupt aggregates and, if the observed activity is due to aggregation, you should see a significant reduction in potency.

    • Dynamic Light Scattering (DLS): If available, use DLS to directly measure the particle size distribution of your compound in the assay buffer to confirm the presence of aggregates.

Potential Cause 2: Intrinsic Fluorescence

  • Explanation: Phenothiazine derivatives are known to be fluorescent.[5] If your assay utilizes a fluorescence-based readout, the intrinsic fluorescence of the compound can lead to a high background signal.

  • Troubleshooting Steps:

    • Spectral Scan: Measure the excitation and emission spectra of this compound in your assay buffer to determine if it overlaps with the excitation and emission wavelengths of your assay's fluorophore.

    • Compound-Only Control: Run a control experiment with the compound in the assay buffer without the biological target (e.g., enzyme or cells). A significant signal in this control indicates interference.

    • Assay Readout Timing: If the compound's fluorescence is short-lived, you may be able to mitigate its effect by introducing a delay between the addition of the stop reagent and the measurement in time-resolved fluorescence (TRF) assays.

    • Alternative Detection Method: If significant spectral overlap exists, consider switching to a non-fluorescence-based detection method, such as luminescence or absorbance.

Issue 2: Poor Reproducibility and Inconsistent Dose-Response Curves

Inconsistent results from one experiment to the next are a major concern for data integrity.

Potential Cause 1: Compound Instability

  • Explanation: The acetohydrazide moiety can be susceptible to hydrolysis, particularly in acidic or basic buffers.[3] Degradation of the compound over the course of an experiment will lead to variable effective concentrations.

  • Troubleshooting Steps:

    • pH Optimization: Ensure your assay buffer pH is close to neutral (pH 7.0-7.4) to maximize the stability of the hydrazide group.

    • Time-Course Experiment: Assess the stability of your compound in the assay buffer over the duration of your experiment. This can be done by incubating the compound in the buffer for different time points and then testing its activity.

    • Fresh Working Solutions: Always prepare fresh working solutions of the compound from your DMSO stock immediately before each experiment.

Potential Cause 2: Variability in Cell Seeding and Health

  • Explanation: In cell-based assays, inconsistencies in cell number, passage number, and overall health can significantly impact the results.

  • Troubleshooting Steps:

    • Consistent Cell Seeding: Use an automated cell counter to ensure accurate and consistent cell seeding density across all wells and experiments.

    • Standardize Passage Number: Use cells within a defined, narrow passage number range for all experiments, as cellular responses can change with prolonged culturing.

    • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can alter cellular metabolism and response to treatments.

Issue 3: Unexpected Biological Responses or Off-Target Effects

Observing biological effects that are inconsistent with the expected mechanism of action can be perplexing.

Potential Cause 1: Reactivity of the Hydrazide Group

  • Explanation: The nucleophilic hydrazide can react with cellular components, such as aldehydes and ketones, leading to off-target effects. Hydrazides have also been reported to induce the production of reactive oxygen species (ROS) in some cellular systems.

  • Troubleshooting Steps:

    • Structural Analogs: If possible, test a structurally related analog that lacks the hydrazide moiety to determine if this group is responsible for the unexpected activity.

    • ROS Scavenger Co-treatment: In cell-based assays, co-treat the cells with an ROS scavenger, such as N-acetylcysteine (NAC), to see if it reverses the observed effect.

    • Target Engagement Assays: Utilize target engagement assays to confirm that the compound is interacting with its intended molecular target within the cell.

Experimental Protocols

Protocol 1: Assessing Compound Aggregation using a Detergent-Based Counter-Screen

This protocol helps to determine if the observed activity of your compound is due to aggregation.

  • Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100.

  • Prepare serial dilutions of this compound in both buffers.

  • Perform your standard bioassay in parallel using both sets of compound dilutions.

  • Generate dose-response curves for both conditions.

  • Interpretation: A significant rightward shift in the IC50 or EC50 value in the presence of Triton X-100 suggests that the compound's activity is at least partially mediated by aggregation.

Visualizations

Troubleshooting Workflow for Inconsistent Bioassay Results

TroubleshootingWorkflow cluster_InitialChecks Initial Checks cluster_Aggregation Aggregation Issues cluster_Interference Assay Interference cluster_Instability Compound Instability start Inconsistent Bioassay Results check_reagents Reagents & Buffers Freshly Prepared? start->check_reagents check_protocol Protocol Followed Exactly? start->check_protocol aggregation High Background / Non-Specific Activity check_protocol->aggregation detergent_test Perform Detergent Counter-Screen aggregation->detergent_test dls_analysis Conduct DLS Analysis aggregation->dls_analysis result_aggregation Activity Reduced? detergent_test->result_aggregation dls_analysis->result_aggregation conclusion_aggregation Aggregation is Likely the Cause. - Lower compound concentration - Modify buffer conditions result_aggregation->conclusion_aggregation Yes conclusion_no_aggregation Aggregation is Unlikely. Proceed to other causes. result_aggregation->conclusion_no_aggregation No interference Fluorescence or Absorbance Interference? conclusion_no_aggregation->interference spectral_scan Run Spectral Scan of Compound interference->spectral_scan compound_only_control Run Compound-Only Control interference->compound_only_control result_interference Significant Signal in Control? spectral_scan->result_interference compound_only_control->result_interference conclusion_interference Interference Confirmed. - Use alternative detection method - Subtract background result_interference->conclusion_interference Yes conclusion_no_interference Interference Unlikely. result_interference->conclusion_no_interference No instability Poor Reproducibility? conclusion_no_interference->instability stability_test Perform Time-Course Stability Test instability->stability_test result_instability Activity Decreases Over Time? stability_test->result_instability conclusion_instability Compound is Unstable. - Use fresh solutions - Optimize buffer pH result_instability->conclusion_instability Yes conclusion_stable Compound is Stable. result_instability->conclusion_stable No

Caption: Troubleshooting workflow for inconsistent bioassay results.

References

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central.
  • TROUBLESHOOTING GUIDE FOR ENZYM
  • Stability studies of hydrazide and hydroxylamine-based glycoconjug
  • Assay Interference by Chemical Reactivity. NCBI Bookshelf.
  • Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. PubMed Central.
  • Technical Support Center: Troubleshooting Enzyme Inhibition
  • Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents.
  • Molecular Properties Prediction of Phenothiazine Derivatives by Using Swiss ADME, PkCSM, Lazar and Protox. Molecular Properties Prediction of Phenothiazine Derivatives by Using Swiss ADME, PkCSM, Lazar and Protox.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central.
  • Phenothiazine derivatives show high potential for use in photodynamic therapy. Phys.org.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • World Journal of Pharmaceutical Sciences Molecular Properties Prediction of Phenothiazine Derivatives by Using.
  • (PDF) Synthesis of Hydrazide Derivative of Betulinic Acid, Its Organometallic Complexes, Characterization and Bioassay.
  • Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. PubMed Central.
  • NEW PHENOTHIAZINE DERIVATIVES WITH POTENTIAL PHARMACOLOGICAL PROPERTIES AND CHEL
  • Synthetic Routes and Bioactivity Profiles of The Phenothiazine Privileged Manifold. ChemRxiv.
  • Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. PubMed.
  • Can anyone help with a query on enzyme inhibition and activation?
  • Chemical Properties of 10H-Phenothiazine, 10-methyl- (CAS 1207-72-3). Cheméo.
  • Structure-induced optoelectronic properties of phenothiazine-based m
  • 1-(10H-phenothiazin-2-yl)ethanol. PubChem.
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
  • Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. PubMed Central.
  • DMSO usage in cell culture. LifeTein.

Sources

Navigating the Scale-Up of 2-(10H-Phenothiazin-10-yl)acetohydrazide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-(10H-phenothiazin-10-yl)acetohydrazide. As a key intermediate in the development of various pharmacologically active compounds, mastering its production at scale is critical. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and a focus on the scientific principles underpinning successful and safe large-scale production.

Introduction: The Significance and Challenges of Scaling Up

This compound is a pivotal building block, leveraging the unique tricycle structure of phenothiazine for further molecular elaboration. The synthetic route, while straightforward on a lab scale, presents several challenges during scale-up. These challenges primarily revolve around reaction control, impurity profiling, product isolation, and ensuring the safety of the process, particularly when handling hydrazine hydrate. This guide aims to provide practical, experience-driven solutions to these common hurdles.

Diagram: Synthetic Workflow for this compound

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis Phenothiazine Phenothiazine Intermediate Ethyl 2-(10H-phenothiazin-10-yl)acetate Phenothiazine->Intermediate 1. Deprotonation 2. SN2 reaction Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Intermediate Base_Solvent Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) Base_Solvent->Phenothiazine Final_Product This compound Intermediate->Final_Product Intermediate->Final_Product Work-up and Isolation Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Final_Product Solvent_Hydrazinolysis Solvent (e.g., Ethanol) Solvent_Hydrazinolysis->Intermediate

Caption: Synthetic pathway for this compound.

Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during the synthesis and scale-up.

Step 1: N-Alkylation of Phenothiazine

Q1: My N-alkylation reaction is sluggish and gives a low yield. What are the likely causes and how can I improve it?

A1: Several factors can contribute to a slow or low-yielding N-alkylation reaction. Here’s a breakdown of potential causes and solutions:

  • Insufficient Deprotonation: The acidity of the N-H proton in phenothiazine is not exceptionally high. A weak base may not fully deprotonate the starting material, leading to incomplete reaction.

    • Troubleshooting:

      • Stronger Base: Consider using a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF.

      • Phase Transfer Catalyst: If using a weaker, heterogeneous base like potassium carbonate (K2CO3) in a solvent like acetone, the addition of a phase transfer catalyst (e.g., tetrabutylammonium bromide) can significantly improve the reaction rate.

  • Poor Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and facilitating the SN2 reaction.

    • Troubleshooting:

      • Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are generally preferred for this type of reaction as they can solvate the cation of the phenothiazine salt, leaving the anion more nucleophilic.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.

    • Troubleshooting:

      • Optimization: A temperature optimization study is recommended. Start at room temperature and gradually increase to find the optimal balance between reaction rate and impurity formation.

  • Reagent Quality: The purity of your phenothiazine and ethyl chloroacetate is critical. Impurities can interfere with the reaction.

    • Troubleshooting:

      • Purity Check: Ensure your starting materials are of high purity. Recrystallization of phenothiazine may be necessary if it is of commercial grade.

Q2: I am observing the formation of a significant amount of a dark, tarry byproduct in my N-alkylation reaction, especially at a larger scale. What is this and how can I prevent it?

A2: The formation of dark, tarry byproducts is a common issue in phenothiazine chemistry and is often due to the oxidation of the phenothiazine ring. The phenothiazine nucleus is susceptible to oxidation, especially at elevated temperatures and in the presence of air, forming colored radical cations and other degradation products.

  • Troubleshooting:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. This is particularly important at a larger scale where reaction times may be longer.

    • Temperature Control: Avoid excessive heating. The exothermic nature of the deprotonation step, especially with strong bases like NaH, needs to be carefully managed to prevent localized overheating.

    • Degassed Solvents: Using degassed solvents can further reduce the presence of dissolved oxygen.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, although this should be carefully evaluated for its impact on the downstream process.

Q3: During the work-up of the N-alkylation reaction, I am struggling with the formation of a stable emulsion. How can I break it?

A3: Emulsion formation is a common challenge during the aqueous work-up of reactions involving phenothiazine derivatives due to their surfactant-like properties.

  • Troubleshooting:

    • Brine Wash: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

    • Addition of a Different Solvent: Adding a small amount of a different, less polar organic solvent can sometimes disrupt the emulsion.

    • Filtration through Celite: Filtering the emulsified mixture through a pad of Celite can help to break the emulsion by providing a large surface area for the dispersed droplets to coalesce.

    • Centrifugation: For smaller scale reactions, centrifugation can be an effective way to separate the layers.

Step 2: Hydrazinolysis of the Ester

Q4: The hydrazinolysis of my ethyl 2-(10H-phenothiazin-10-yl)acetate is incomplete, even with a large excess of hydrazine hydrate. What can I do?

A4: While hydrazinolysis of simple esters is often straightforward, steric hindrance and the electronic properties of the phenothiazine moiety can influence the reaction rate.

  • Troubleshooting:

    • Increase Temperature: Gently heating the reaction mixture can significantly accelerate the rate of hydrazinolysis. A common solvent for this reaction is ethanol, and refluxing in ethanol is often effective.

    • Solvent Choice: Ensure your solvent is appropriate. Alcohols like ethanol or methanol are typically used as they are good solvents for both the ester and hydrazine hydrate.

    • Catalyst: While not always necessary, the addition of a catalytic amount of a weak acid or base can sometimes promote the reaction. However, this should be done with caution to avoid side reactions.

  • Scale-Up Consideration:

    • Heat Transfer: On a larger scale, ensure efficient heat transfer to maintain a consistent reaction temperature throughout the vessel.

Q5: I am concerned about the safety of using hydrazine hydrate, especially on a larger scale. What are the key safety precautions?

A5: Hydrazine hydrate is a toxic and potentially explosive substance. Strict safety protocols are essential.

  • Key Safety Measures:

    • Ventilation: Always handle hydrazine hydrate in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), a lab coat, and chemical splash goggles.

    • Avoid Ignition Sources: Hydrazine is flammable and can form explosive mixtures with air. Keep away from heat, sparks, and open flames.

    • Quenching: Have a quenching solution readily available. A dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide can be used to neutralize small spills, but be aware that the reaction can be exothermic.

    • Waste Disposal: Dispose of hydrazine-containing waste in a designated, properly labeled container. Do not mix with other waste streams, especially those containing oxidizing agents.

    • Process Safety Management: For large-scale operations, a thorough process hazard analysis (PHA) should be conducted to identify and mitigate risks. This may include measures such as closed-system transfers and dedicated scrubber systems.

Q6: My final product, this compound, is difficult to crystallize and I am getting an oily product. How can I improve the crystallization?

A6: Obtaining a crystalline product is crucial for purity and ease of handling. Oiling out can be a sign of impurities or improper crystallization conditions.

  • Troubleshooting Crystallization:

    • Solvent Screening: A systematic solvent screening is the first step. Look for a solvent or solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Anti-Solvent Crystallization: Dissolving the product in a good solvent and then slowly adding an anti-solvent (a solvent in which the product is insoluble) can induce crystallization.

    • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to a supersaturated solution can initiate crystallization.

    • Controlled Cooling: Rapid cooling often leads to the formation of oils or very small crystals that are difficult to filter. A slow, controlled cooling rate is generally preferred.

    • Purity: Impurities can inhibit crystallization. If the product is oily, it may be necessary to purify it further by column chromatography before attempting crystallization again.

Experimental Protocols for Scale-Up

Protocol 1: N-Alkylation of Phenothiazine (Exemplary 1 kg Scale)

Materials:

ReagentMolar Mass ( g/mol )Amount (kg)MolesEquivalents
Phenothiazine199.271.005.021.0
Sodium Hydride (60% dispersion in oil)40.000.225.521.1
Ethyl chloroacetate122.550.685.521.1
Anhydrous DMF-5.0 L--

Procedure:

  • Reactor Setup: The reaction should be carried out in a suitably sized glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Charging Reagents: Under a positive pressure of nitrogen, charge the reactor with anhydrous DMF (3.0 L).

  • Addition of Sodium Hydride: Carefully add the sodium hydride dispersion in portions to the DMF with stirring. Caution: Sodium hydride reacts violently with water and is flammable.

  • Phenothiazine Addition: Dissolve the phenothiazine in anhydrous DMF (2.0 L) and add this solution to the sodium hydride suspension via the dropping funnel over a period of 1-2 hours. The rate of addition should be controlled to maintain the temperature below 30°C. An exotherm will be observed, and cooling may be necessary.

  • Reaction: Stir the resulting dark green solution at room temperature for 1 hour to ensure complete deprotonation.

  • Ethyl Chloroacetate Addition: Add the ethyl chloroacetate dropwise to the reaction mixture over 1-2 hours, again controlling the addition rate to maintain the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of cold water (10 L). Caution: This should be done slowly and with efficient cooling as the quenching of excess sodium hydride is highly exothermic and produces hydrogen gas.

  • Extraction: Transfer the quenched reaction mixture to a suitable extraction vessel. Extract the product with a suitable organic solvent such as ethyl acetate (3 x 5 L).

  • Washing: Wash the combined organic layers with water (2 x 5 L) and then with brine (5 L) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(10H-phenothiazin-10-yl)acetate.

Protocol 2: Hydrazinolysis of Ethyl 2-(10H-phenothiazin-10-yl)acetate (Exemplary 1 kg Scale)

Materials:

ReagentMolar Mass ( g/mol )Amount (kg)MolesEquivalents
Ethyl 2-(10H-phenothiazin-10-yl)acetate299.381.003.341.0
Hydrazine Hydrate (80% solution)50.06 (for N2H4·H2O)0.426.682.0
Ethanol-5.0 L--

Procedure:

  • Reactor Setup: Use a reactor similar to the one described in Protocol 1.

  • Charging Reagents: Charge the reactor with the crude ethyl 2-(10H-phenothiazin-10-yl)acetate and ethanol.

  • Hydrazine Hydrate Addition: With stirring, add the hydrazine hydrate to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain at this temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting ester is consumed.

  • Crystallization: Cool the reaction mixture slowly to room temperature, and then further cool to 0-5°C in an ice bath. The product should crystallize out of the solution.

  • Isolation: Isolate the crystalline product by filtration.

  • Washing: Wash the filter cake with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.

  • Drying: Dry the product under vacuum at a temperature not exceeding 50°C to obtain this compound.

Analytical and Characterization Guide

Consistent and reliable analytical methods are essential for quality control during the scale-up process.

Analytical TechniquePurposeKey Parameters to Monitor
Thin Layer Chromatography (TLC) Rapid reaction monitoring and qualitative impurity check.Disappearance of starting material, appearance of product and byproducts.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction progress, purity assessment of intermediates and final product, and impurity profiling.Peak area of starting materials, product, and known/unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation of the intermediate and final product.Chemical shifts, integration, and coupling constants consistent with the target structures.
Mass Spectrometry (MS) Confirmation of molecular weight and identification of impurities.Molecular ion peak corresponding to the product and fragmentation patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysis.Presence of characteristic peaks for the ester and hydrazide functional groups.

Process Analytical Technology (PAT) for Scale-Up:

For large-scale manufacturing, implementing Process Analytical Technology (PAT) can provide real-time monitoring and control of critical process parameters.[1][2][3][4][5] This can include:

  • In-situ FTIR or Raman spectroscopy: To monitor the concentration of reactants and products in real-time, allowing for precise determination of reaction endpoints.

  • Automated sampling and HPLC analysis: For real-time monitoring of purity and impurity formation.

Impurity Profiling

Understanding and controlling impurities is a critical aspect of pharmaceutical manufacturing.[6][7][8][9][10]

Potential Impurities in the Synthesis of this compound:

ImpurityOriginMitigation Strategy
Unreacted Phenothiazine Incomplete N-alkylation.Optimize reaction conditions (base, temperature, time); use a slight excess of ethyl chloroacetate.
Phenothiazine Sulfoxide Oxidation of the phenothiazine ring.Conduct the reaction under an inert atmosphere; avoid excessive heat.
Di-alkylated Phenothiazine Reaction of the product with another molecule of ethyl chloroacetate.Control stoichiometry; add ethyl chloroacetate slowly.
Unreacted Ethyl 2-(10H-phenothiazin-10-yl)acetate Incomplete hydrazinolysis.Ensure sufficient excess of hydrazine hydrate and adequate reaction time/temperature.
Hydrazine-related impurities Side reactions of hydrazine.Use a minimal excess of hydrazine; ensure proper work-up and purification.

Diagram: Potential Impurity Pathways

G Phenothiazine Phenothiazine Intermediate Ethyl 2-(10H-phenothiazin-10-yl)acetate Phenothiazine->Intermediate N-Alkylation Phenothiazine_Sulfoxide Phenothiazine Sulfoxide Phenothiazine->Phenothiazine_Sulfoxide Oxidation Ethyl_chloroacetate Ethyl chloroacetate Final_Product This compound Intermediate->Final_Product Hydrazinolysis Di_alkylated Di-alkylated Phenothiazine Intermediate->Di_alkylated Over-alkylation

Caption: Potential side reactions and impurity formation pathways.

References

  • Process Analytical Technology: Reshaping the Pharmaceutical Industry. (2022). Inside Telecom. [Link]

  • Leiss, M. (2024). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Pharmaceutical Analytical Chemistry: Open Access. [Link]

  • Enhancing Process Understanding. (2024). Pharma Tech. [Link]

  • Singh, R., & Kumar, R. (2013). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. International Journal of Pharmaceutical and Clinical Research, 5(4), 113-121.
  • Vangenechten, R. (2010). Process Analytical Technology: An industry perspective. European Pharmaceutical Review. [Link]

  • Impurity profiling and drug characterization: backdrop and approach. (n.d.). Pharmaceutical Sciences.
  • Advances in Impurity Profiling of Pharmaceutical Formul
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). International Journal of Research in Pharmaceutical and Nano Sciences.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Talaviya, P. (2026). Impurity Profiling of Active Pharmaceutical Ingredients (APIs). International Journal of Pharmaceutical Sciences.
  • Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • A review on green multicomponent synthesis of heterocyclic compounds. (2022). ScienceScholar.
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Molecules.
  • Fouling Issues in Crystallizers – What, Why, and How to Solve Them. (2023). Altum Technologies. [Link]

  • Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar.
  • A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). IJNRD.
  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (2022). Journal of the American Chemical Society.
  • Technology I Crystallization I TecIndustrial Crystallizer I Industrial Crystallization I The Pharma Master. (n.d.). The Pharma Master.
  • Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. (2021). Journal of Molecular Structure.
  • A Structured Approach to Cope with Impurities during Industrial Crystallization Development. (2021). Organic Process Research & Development.
  • Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (2023). Frontiers in Chemistry.
  • A Scientist's Guide to Crystallization Process Development. (2021). YouTube. [Link]

  • Recent Advances in the Synthesis of Nitrogen Heterocycles Using β-Nitrostyrenes as Substrates. (2021). Asian Journal of Organic Chemistry.
  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. (2015). Applied Microbiology and Biotechnology.

Sources

Technical Support Center: Protocol Refinement for 2-(10H-phenothiazin-10-yl)acetohydrazide Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-(10H-phenothiazin-10-yl)acetohydrazide. Crystallization of phenothiazine derivatives can be challenging due to their unique structural properties, including the non-planar "butterfly" conformation of the core ring system and the potential for hydrogen bonding through the hydrazide moiety.[1][2] These factors can lead to issues such as polymorphism, "oiling out," and difficulty in achieving a desirable crystal habit.[3][4][5]

This document provides a framework for troubleshooting common issues and refining your crystallization protocol to achieve high-purity, stable, and well-defined crystals suitable for further analysis and development.

Part 1: Foundational Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[6][7] The fundamental principle is to dissolve the impure solid in a minimum amount of a hot, suitable solvent and then allow the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to the formation of crystals, while the impurities, present in lower concentrations, remain dissolved in the "mother liquor."[8][9]

General Recrystallization Workflow

The following diagram outlines the standard, fundamental workflow for recrystallization. Subsequent sections will address deviations and troubleshooting within this process.

G Figure 1. General Recrystallization Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A 1. Select Solvent System B 2. Dissolve Impure Solid in Minimum Hot Solvent A->B C 3. Hot Filtration (Optional) (Removes insoluble impurities) B->C D 4. Slow Cooling (Induces crystallization) C->D E 5. Vacuum Filtration (Separate crystals from mother liquor) D->E F 6. Wash Crystals (Use ice-cold solvent) E->F G 7. Dry Crystals F->G H H G->H Characterize Product (Melting Point, PXRD, etc.) G Figure 2. Troubleshooting Crystallization Issues Start Experiment Complete. Evaluate Crystals. P1 Problem: No Crystals Formed Start->P1 P2 Problem: Compound 'Oiled Out' Start->P2 P3 Problem: Powder or Tiny Needles Start->P3 P4 Problem: Low Yield or Purity Start->P4 P5 Success: Good Crystals Start->P5 S1a 1. Scratch inner wall of flask with a glass rod. P1->S1a S1b 2. Add a 'seed' crystal of the crude material. P1->S1b S1c 3. Reduce solvent volume (boil off some solvent). P1->S1c S1d 4. Cool to lower temperature (ice bath / freezer). P1->S1d S2a 1. Re-heat to dissolve oil. 2. Add more solvent (10-20%). 3. Cool SLOWLY. P2->S2a S2b Switch to a lower-boiling point solvent system. P2->S2b S3a Re-dissolve in more solvent to reduce supersaturation. P3->S3a S3b Insulate flask during cooling (e.g., in a dewar or styrofoam). P3->S3b S3c Try a solvent system with slightly higher solubility. P3->S3c S4a Ensure minimum hot solvent was used. Recover more from mother liquor. P4->S4a S4b Wash crystals with ice-cold solvent and use minimal volume. P4->S4b S4c Perform a second recrystallization from a different solvent system. P4->S4c

Caption: Figure 2. A decision tree for diagnosing and resolving common crystallization failures.

Q1: My solution has cooled to room temperature, but no crystals have formed. What should I do?

A1: This indicates that the solution is not yet supersaturated, or that the energy barrier for nucleation has not been overcome.

  • Causality: Crystal formation requires two steps: nucleation (the initial formation of a stable crystalline aggregate) and growth. []If a solution is saturated but not supersaturated, there is no thermodynamic driving force for nucleation. Sometimes, a metastable supersaturated state is reached where spontaneous nucleation is very slow.

  • Troubleshooting Protocol:

    • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a surface for nucleation to begin. [11] 2. Seeding: If you have a small amount of the crude solid, add a tiny crystal ("seed crystal") to the solution. This provides a pre-formed template for crystal growth, bypassing the initial nucleation barrier. [11] 3. Increase Concentration: If scratching or seeding fails, your solution may be too dilute. Gently heat the solution and boil off a portion of the solvent (e.g., 10-15% of the volume) to increase the solute concentration. Allow it to cool again.

    • Lower the Temperature: Place the flask in an ice-water bath. The significant decrease in temperature will further reduce the compound's solubility, which should induce crystallization. Be aware that faster cooling can lead to smaller crystals.

Q2: My compound separated as an oil, not a solid. How can I fix this "oiling out"?

A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute comes out of solution at a temperature above its melting point or when the supersaturation is too high for the molecules to organize into a crystal lattice. [3]

  • Causality: This is a common problem for APIs, especially when the solution is cooled too quickly or is highly concentrated. [3][11]The compound essentially "precipitates" as a liquid phase instead of a solid crystalline phase. This is detrimental to purification as the oil will trap impurities.

  • Troubleshooting Protocol:

    • Re-dissolve and Dilute: Heat the mixture until the oil completely redissolves into a homogeneous solution.

    • Add More Solvent: Add a small amount of additional hot solvent (e.g., 10-20% more than you used initially). This reduces the supersaturation level that will be achieved at any given temperature during cooling. [11] 3. Ensure Slow Cooling: This is critical. Allow the flask to cool to room temperature on the benchtop, undisturbed. You can further slow the process by insulating the flask (e.g., wrapping it in glass wool or placing it in a large beaker of warm water).

    • Consider a Different Solvent: If the problem persists, the boiling point of your solvent may be higher than the melting point of your compound (or its eutectic mixture with impurities). Try a solvent with a lower boiling point.

Q3: I got a very fine powder instead of well-defined crystals. How can I improve the crystal size and morphology?

A3: The formation of powder or very fine needles indicates that the rate of nucleation was much faster than the rate of crystal growth.

  • Causality: This typically happens when the solution becomes highly supersaturated very quickly, leading to the simultaneous formation of a massive number of nuclei. [12]This leaves little solute in the solution to contribute to the growth of existing crystals.

  • Troubleshooting Protocol:

    • Slow Down the Cooling Rate: This is the most effective method. A slower temperature drop maintains a lower level of supersaturation, favoring growth on existing nuclei over the formation of new ones. Insulate the flask as described in A2.

    • Reduce Concentration: Use slightly more hot solvent than the minimum required to dissolve the compound. This will lower the overall supersaturation and slow down the initial precipitation. [11] 3. Use a Different Solvent System: Find a solvent in which your compound is slightly more soluble. This will mean that the solution needs to cool to a lower temperature before crystallization begins, often resulting in slower, more controlled growth.

Q4: My final yield is very low. How can I maximize product recovery?

A4: A low yield is typically caused by using too much solvent, incomplete crystallization, or excessive loss during washing. [11]

  • Causality: According to solubility principles, some amount of your compound will always remain in the mother liquor. The goal is to minimize this amount without sacrificing purity.

  • Troubleshooting Protocol:

    • Use the Minimum Amount of Hot Solvent: During the initial dissolution step, add the hot solvent portion-wise until the solid just dissolves. Avoid adding a large excess. [13] 2. Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes before filtration. This will maximize the amount of product that crystallizes out of solution.

    • Minimize Wash Volume: Always wash the collected crystals with a minimal amount of ice-cold solvent. Using room-temperature solvent will redissolve a significant portion of your product.

    • Recover from Mother Liquor: If the yield is still poor, you can try to recover a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

Q5: I suspect my product is still impure or that I have a different polymorph. What are the next steps?

A5: Visual inspection is not sufficient to determine purity or polymorphic form. This requires analytical characterization and potentially further purification.

  • Causality: Polymorphism is the ability of a compound to exist in multiple crystal forms, which can have different physical properties like solubility and stability. [4][14]It is a well-documented phenomenon in pharmaceutical compounds and should be considered for phenothiazine derivatives. [15][16]Impurities can also be incorporated into the crystal lattice if crystallization is too rapid.

  • Troubleshooting Protocol:

    • Perform a Second Recrystallization: If purity is the concern, recrystallizing the product a second time can be effective. Consider using a different solvent system for the second attempt, as it may be better at excluding the specific impurities present.

    • Conduct Polymorph Screening: To investigate polymorphism, systematically recrystallize the compound from a variety of solvents (e.g., polar protic, polar aprotic, non-polar) and using different methods (slow cooling, slow evaporation, anti-solvent addition).

    • Analytical Characterization:

      • Melting Point: A sharp melting point is a good indicator of purity. A broad melting range suggests impurities are present.

      • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying and distinguishing between different polymorphs. Each crystalline form will produce a unique diffraction pattern. [4] * Differential Scanning Calorimetry (DSC): DSC can identify melting points, phase transitions between polymorphs, and help establish the relative thermodynamic stability of different forms.

      • NMR Spectroscopy: ¹H and ¹³C NMR of the dissolved crystals can confirm the chemical structure and identify any remaining soluble impurities.

References

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central. [Link]

  • Phenothiazine - Wikipedia. Wikipedia. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central. [Link]

  • Recrystallization - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Single‐crystal analysis of the synthesized phenothiazine derivatives. ResearchGate. [Link]

  • 10H-Phenothiazine, 2-(ethylthio)-. PubChem. [Link]

  • Phenothiazine derivatives, their preparation and pharmaceutical compositions containing them.
  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. ResearchGate. [Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Publishing. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI. [Link]

  • Polymorphism in Pharmaceutical Compounds. MDPI. [Link]

  • Recrystallization. University of Missouri-St. Louis. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. ResearchGate. [Link]

  • Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. PubMed Central. [Link]

  • Phenothiazine. PubChem. [Link]

  • Recrystallization (chemistry) - Wikipedia. Wikipedia. [Link]

  • ACETHYDRAZIDE FOR SYNTHESIS. Loba Chemie. [Link]

  • From form to function: Crystallization of active pharmaceutical ingredients. CEPAC. [Link]

  • Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. PubMed. [Link]

  • 10H-Phenothiazine-10-propanoic acid, hydrazide. PubChem. [Link]

  • Crystallization solvent systems. Reddit. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-(10H-phenothiazin-10-yl)acetohydrazide: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the phenothiazine scaffold represents a cornerstone of therapeutic development, historically leading to groundbreaking advancements in antipsychotic medications.[1] Its unique tricyclic structure has proven to be a versatile template for a wide array of pharmacological activities, including anticancer and antimicrobial properties.[2][3] This guide delves into the comparative analysis of a specific derivative, 2-(10H-phenothiazin-10-yl)acetohydrazide, examining its potential therapeutic applications against existing drugs. While direct biological data for this exact molecule remains nascent in publicly available literature, a robust evaluation can be constructed by analyzing its synthetic pathway, the established bioactivities of its core components—the phenothiazine ring and the acetohydrazide side chain—and the experimental data of closely related analogs.

The Architectural Blueprint: Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the foundational phenothiazine molecule. The general synthetic route involves the N-alkylation of the phenothiazine ring followed by hydrazinolysis, a well-established method for the formation of hydrazides.

Experimental Protocol: Synthesis of this compound

A series of new phenothiazine derivatives have been synthesized, starting with the reaction of diphenylamine and sulfur to produce 10H-phenothiazine. This intermediate is then reacted with ethyl chloroacetate to yield ethyl 2-(10H-phenothiazin-10-yl)acetate. Subsequent treatment with hydrazine hydrate affords the target molecule, this compound.

Anticipated Biological Profile: Insights from Core Moieties

The pharmacological potential of this compound can be inferred from the well-documented activities of its constituent parts: the phenothiazine nucleus and the acetohydrazide functional group.

The Phenothiazine Core: Phenothiazine and its derivatives are renowned for their diverse biological activities.[4] They are primarily known for their antipsychotic effects, which stem from their ability to antagonize dopamine receptors in the central nervous system.[5] Beyond their neuroleptic applications, phenothiazines have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting tumor growth.[3][6] Furthermore, many phenothiazine derivatives exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains.[7][8]

The Acetohydrazide Moiety: Hydrazide and hydrazone derivatives are a class of compounds that have garnered considerable attention for their wide range of biological activities.[9] Specifically, acetohydrazide derivatives have been investigated for their antimicrobial properties, showing efficacy against both Gram-positive and Gram-negative bacteria.[10] The incorporation of the acetohydrazide side chain into the phenothiazine scaffold is a rational drug design strategy to potentially enhance or modulate its inherent biological activities.

Comparative Analysis: Benchmarking Against Existing Therapeutics

Given the anticipated biological profile, this compound can be conceptually compared against established drugs in three key therapeutic areas: antipsychotics, anticancer agents, and antimicrobials.

Antipsychotic Potential: A New Generation of Neuroleptics?

The foundational phenothiazine-based drugs, such as chlorpromazine and fluphenazine, revolutionized the treatment of schizophrenia and other psychotic disorders.[5] Their primary mechanism of action involves the blockade of dopamine D2 receptors.

dot

Caption: Workflow of the MTT Assay for Cytotoxicity.

Antimicrobial Potential: A Broad-Spectrum Outlook

The combination of the phenothiazine and acetohydrazide moieties suggests a potential for broad-spectrum antimicrobial activity. Phenothiazine derivatives are known to be active against both Gram-positive and Gram-negative bacteria. [8]Similarly, acetohydrazide derivatives have demonstrated antibacterial efficacy. [10] Table 2: Potential Antimicrobial Spectrum and Comparison

Class of CompoundPotential SpectrumStandard Drug for Comparison
This compoundGram-positive and Gram-negative bacteriaCiprofloxacin
FungiFluconazole
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the test compound against various microbial strains can be determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

dot

Caption: Broth Microdilution Method for MIC Determination.

Conclusion and Future Directions

This compound emerges as a molecule of significant interest, warranting further investigation. The established synthetic pathway provides a solid foundation for its production and the generation of a library of related derivatives for structure-activity relationship (SAR) studies. Based on the known bioactivities of its constituent moieties and a close structural analog, this compound holds promise as a scaffold for the development of novel antipsychotic, anticancer, and antimicrobial agents.

The immediate and critical next step is the comprehensive biological evaluation of this compound to generate empirical data. This will involve in vitro screening against a panel of cancer cell lines, a diverse range of bacterial and fungal strains, and an array of neurotransmitter receptors. Positive hits in these initial screens will necessitate further preclinical development, including in vivo efficacy studies and toxicological profiling. The insights gained from such studies will be instrumental in determining the ultimate therapeutic value of this promising phenothiazine derivative.

References

  • Sinha, S., Pandeya, S. N., & Yadav, D. (2011).
  • Ahmed, A. H., Ebead, A., Afifi, H., & Abdel-Rahman, A. A.-H. (2018). Synthesis and Anticancer Evaluation of Some Phenothiazine Derivatives. Russian Journal of General Chemistry, 88(11), 2420–2424.
  • Motohashi, N., Kawase, M., Saito, S., Sakagami, H., Kurihara, T., Nakashima, H., ... & Molnár, J. (2000). Antitumor activity of phenothiazine-related compounds. Anticancer Research, 20(3A), 1731-1735.
  • Kapoor, A., & Lal, K. (2017). Synthesis and Characterization of Phenothiazine Derivatives. The Pharmaceutical and Chemical Journal, 4(2), 32-39.
  • Sinha, S., Pandeya, S. N., & Yadav, D. (2011). Synthesis and Biological Activity of Phenothiazine Derivatives. International Journal of ChemTech Research, 3(2), 646-654.
  • Kumar, S., Gupta, V. D., Seth, A. K., Yadav, Y. C., Sahoo, U., Ghelani, T. K., ... & Dhanya, B. (2010). Synthesis, characterization and antimicrobial activity of Benzimidazolyl-Phenothiazine derivatives. International Journal of Pharmaceutical Research, 2(2), 45-50.
  • Jain, S., & Kumar, A. (2013). Synthesis and biological evaluation of phenothiazine derivatives. Journal of Chemical and Pharmaceutical Research, 5(5), 262-266.
  • Sharma, M., Gautam, V., Samarth, R., Gautam, N., Kumar, A., Sharma, I. K., & Gautam, D. C. (2011). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 27(4), 1461-1466.
  • Gautam, V., Sharma, M., Samarth, R., Gautam, N., Kumar, A., Sharma, I. K., & Gautam, D. C. (2012). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 1(4), 28-34.
  • Trivedi, A. R., Siddiqui, A. B., & Shah, V. H. (2008). Design, synthesis, characterization and antitubercular activity of some 2-heterocycle-substituted phenothiazines. ARKIVOC, 2008(ii), 210-217.
  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. (n.d.). Preprints.org.
  • Kumar, S., & Gupta, V. D. (2011). Synthesis and antimicrobial activity of some new phenothiazine derivatives. Journal of the Indian Chemical Society, 88(7), 1089-1093.
  • Asif, M. (2017). A review on anticancer activities of phenothiazine derivatives. Mini-Reviews in Medicinal Chemistry, 17(11), 996-1015.
  • Singh, R., & Kumar, P. (2020). Synthesis, characterization and antimicrobial activity of some new phenothiazine derivatives. Journal of Chemical and Pharmaceutical Research, 12(9), 1-7.
  • Patel, N. B., & Patel, H. R. (2014). Synthesis and antimicrobial activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl) pyrimidines. Journal of Saudi Chemical Society, 18(5), 556-563.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Desai, N. C., Trivedi, A. R., & Bhatt, N. (2014). Synthesis, antimicrobial and anticancer evaluation of N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivatives. Archiv der Pharmazie, 347(8), 585-594.
  • Küçükgüzel, İ., Küçükgüzel, Ş. G., Rollas, S., & Kiraz, M. (2001). Some 3-thioxo/alkylthio-1, 2, 4-triazoles with a substituted thiourea moiety as possible antimycobacterials. Bioorganic & medicinal chemistry letters, 11(13), 1703-1707.

Sources

A Researcher's Comparative Guide to the Biological Target Validation of 2-(10H-phenothiazin-10-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification of a small molecule with promising phenotypic activity is merely the prologue. The critical narrative that follows is one of rigorous biological target validation—a process of unequivocally demonstrating the direct molecular interactions that underpin a compound's therapeutic potential. This guide offers a comprehensive, in-depth comparison of methodologies for validating the biological target of 2-(10H-phenothiazin-10-yl)acetohydrazide, a novel phenothiazine derivative.

Phenothiazines are a well-established class of compounds known for their diverse pharmacological activities, ranging from antipsychotic to anticancer effects.[1][2][3] Given this chemical lineage, a compound like this compound, emerging from a phenotypic screen exhibiting potent anti-proliferative effects in cancer cell lines, presents a compelling case for target deconvolution. Drawing from existing research on structurally related phenothiazines, which have shown affinity for targets such as dopamine receptors, cholinesterases, and histone deacetylases (HDACs), this guide will proceed under the well-supported hypothesis that Histone Deacetylase 6 (HDAC6) is a primary biological target.[4][5][6]

This document is structured to provide researchers, scientists, and drug development professionals with a clear, logical framework for approaching target validation, emphasizing the causality behind experimental choices and the importance of self-validating systems.

Section 1: The Foundational Approaches: Biochemical and Biophysical Validation

The initial step in confirming a hypothesized drug-target interaction is to move from the complexity of a cellular environment to a simplified, controlled in vitro system. Biochemical and biophysical assays provide the most direct evidence of a physical interaction between the compound and the purified target protein.

Biochemical Assays: Measuring Functional Inhibition

Biochemical assays are indispensable for determining if a compound can modulate the biological function of its putative target.[7] For an enzyme like HDAC6, this typically involves a fluorescence-based assay to measure its deacetylase activity.

Experimental Protocol: Fluorogenic HDAC6 Activity Assay

  • Reagent Preparation :

    • Recombinant human HDAC6 enzyme.

    • Fluorogenic HDAC6 substrate (e.g., a commercially available acetylated peptide with a fluorophore quenched by the acetyl group).

    • Assay buffer (optimized for HDAC6 activity).

    • This compound (test compound) dissolved in DMSO.

    • A known HDAC6 inhibitor as a positive control (e.g., Tubastatin A).

    • DMSO as a negative control.

  • Assay Procedure :

    • In a 384-well plate, dispense the test compound across a range of concentrations (e.g., 10-point serial dilution). Include positive and negative controls.

    • Add recombinant HDAC6 enzyme to each well and incubate for a pre-determined time to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for a defined period, ensuring the reaction remains in the linear range.

    • Stop the reaction and add a developer solution that generates a fluorescent signal proportional to the deacetylated substrate.

    • Read the fluorescence intensity on a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality of Experimental Choices :

  • Why use a recombinant enzyme? This eliminates the confounding variables present in a cellular lysate, ensuring that any observed inhibition is a direct result of the compound's interaction with the target protein.

  • Why a dose-response curve? This not only confirms inhibitory activity but also quantifies the potency of the compound (IC50), a critical parameter for structure-activity relationship (SAR) studies.[8]

Biophysical Assays: Confirming Direct Binding

While a biochemical assay demonstrates functional modulation, it does not definitively prove direct physical binding. Biophysical methods are employed to confirm this direct interaction and to characterize its thermodynamics and kinetics.

Comparison of Biophysical Techniques

TechniquePrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip when a ligand (compound) binds to an immobilized protein (HDAC6).Real-time, label-free, provides kinetic data (kon, koff), high sensitivity.Requires protein immobilization which can affect its conformation, potential for non-specific binding.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.Label-free, solution-based, provides thermodynamic data (ΔH, ΔS, Kd).Requires large amounts of pure protein, lower throughput.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay Measures the change in the melting temperature (Tm) of a protein upon ligand binding using a fluorescent dye that binds to hydrophobic regions exposed during unfolding.High-throughput, low protein consumption, cost-effective.Indirect measurement of binding, some compounds may interfere with the fluorescent dye.

dot

Biophysical_Techniques cluster_0 Biophysical Validation cluster_1 Key Outputs SPR Surface Plasmon Resonance (SPR) Kinetics Binding Kinetics (kon, koff) SPR->Kinetics ITC Isothermal Titration Calorimetry (ITC) Thermodynamics Thermodynamics (Kd, ΔH) ITC->Thermodynamics DSF Differential Scanning Fluorimetry (DSF) Stability Thermal Stability (ΔTm) DSF->Stability

Caption: Comparison of key outputs from different biophysical techniques.

Section 2: Cellular Target Engagement: Bridging the Gap to In-Cellular Biology

Confirming that a compound binds to its target in a test tube is a crucial first step, but it is essential to demonstrate this interaction within the complex environment of a living cell. Cellular target engagement assays provide this critical piece of evidence, confirming that the compound is cell-permeable and can find and bind to its target amidst a multitude of other biomolecules.[9][10]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in cells and even tissues.[3][11] It is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.

Experimental Workflow: CETSA

dot

CETSA_Workflow A Treat intact cells with This compound or vehicle (DMSO) B Heat cells at a range of temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Quantify soluble HDAC6 (e.g., by Western Blot or ELISA) C->D E Plot soluble HDAC6 vs. temperature to generate melting curves D->E F A shift in the melting curve indicates target engagement E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Why CETSA is a self-validating system : The requirement of a thermal shift for the target protein only in the presence of the compound provides strong evidence of a direct interaction in a native cellular context. Off-target effects are less likely to produce a clean, dose-dependent thermal shift for the specific protein of interest.

Comparison with Alternative Cellular Target Engagement Assays
AssayPrincipleAdvantagesDisadvantages
CETSA Ligand binding increases the thermal stability of the target protein.Label-free, applicable to native proteins in cells and tissues.[3][11]Lower throughput for traditional Western blot readout, may not be suitable for all targets.
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® fusion of the target protein and a fluorescently labeled tracer compound. The test compound displaces the tracer, reducing the BRET signal.High-throughput, quantitative, real-time measurements in live cells.Requires genetic modification of the target protein, dependent on the availability of a suitable fluorescent tracer.
In-cell Western™ / Immunofluorescence Measures the modulation of a downstream marker of target activity. For HDAC6, this would be the acetylation status of its substrate, α-tubulin.Measures a functional consequence of target engagement, uses native proteins.Indirect measure of target binding, signal can be affected by other pathways influencing the downstream marker.

Section 3: In Vivo Target Validation: The Ultimate Proof of Concept

The final and most rigorous phase of target validation is to demonstrate that the compound engages its target in a living organism and that this engagement leads to the desired therapeutic effect.[2][4][12][13]

Pharmacodynamic (PD) Biomarker Analysis

In an animal model of disease (e.g., a tumor xenograft model for cancer), demonstrating that administration of this compound leads to a measurable change in a biomarker related to HDAC6 activity provides strong in vivo evidence of target engagement.

Experimental Protocol: In Vivo PD Biomarker Study

  • Model System : Use mice bearing tumors derived from a cancer cell line in which this compound showed anti-proliferative effects.

  • Dosing : Administer the compound to the mice at various doses and time points.

  • Sample Collection : Collect tumor and/or surrogate tissue samples at different times post-dose.

  • Biomarker Analysis : Prepare lysates from the collected tissues and perform a Western blot to measure the levels of acetylated α-tubulin (the downstream marker of HDAC6 inhibition) relative to total α-tubulin.

  • Data Analysis : Correlate the dose of the compound and the time of sample collection with the extent of α-tubulin acetylation.

Authoritative Grounding : This approach directly links the compound's presence in the animal to a functional modulation of its intended target's pathway, providing a crucial link between pharmacokinetics (PK) and pharmacodynamics (PD).

Comparison with Genetic Approaches

Genetic methods provide an orthogonal approach to validating a target's role in a disease phenotype.

MethodPrincipleAdvantagesDisadvantages
Pharmacological Inhibition Use of a small molecule inhibitor (e.g., this compound) to block the target's function.Reversible, dose-titratable, more clinically relevant for a drug development program.Potential for off-target effects that can confound the interpretation of the phenotype.
Genetic Knockdown/Knockout (e.g., shRNA, CRISPR) Stable reduction or complete removal of the target protein's expression.Highly specific to the target, provides a "clean" phenotype associated with the loss of the target.Can induce compensatory mechanisms, irreversible, may not fully mimic the effect of a small molecule inhibitor which may not achieve 100% target occupancy.

dot

Validation_Pyramid cluster_0 Target Validation Cascade A In Vivo Models (Efficacy and PD Biomarkers) B Cellular Target Engagement (e.g., CETSA, NanoBRET) B->A Links to in-vivo phenotype C Biochemical & Biophysical Assays (Enzyme Activity, SPR, ITC) C->B Confirms in-cell activity

Caption: A hierarchical approach to target validation.

Conclusion

The validation of a biological target for a novel compound such as this compound is a multi-faceted process that requires a convergence of evidence from biochemical, cellular, and in vivo studies. By systematically progressing from direct, in vitro binding and functional assays to cellular target engagement and finally to in vivo pharmacodynamic studies, researchers can build a robust and compelling case for a compound's mechanism of action. This logical, evidence-based approach is fundamental to mitigating risk and increasing the probability of success in the long and arduous journey of drug development.

References

  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. National Institutes of Health. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI. [Link]

  • Phenothiazine. StatPearls - NCBI Bookshelf. [Link]

  • Biochemical assays in drug discovery and development. Celtarys Research. [Link]

  • Target and pathway engagement assays. Concept Life Sciences. [Link]

  • Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Pelago Bioscience. [Link]

  • In Vivo Target Validation Using Biological Molecules in Drug Development. PubMed. [Link]

  • SAR of phenothiazine.pptx. Slideshare. [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central. [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy. [Link]

  • In Vivo Target Validation. Creative Biolabs. [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • In Vivo Target Validation Using Biological Molecules in Drug Development. Springer. [Link]

  • Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to 2-(10H-Phenothiazin-10-yl)acetohydrazide Analogs: Unraveling Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The phenothiazine scaffold, a privileged tricyclic system, has long been a cornerstone in medicinal chemistry, yielding a plethora of drugs with diverse therapeutic applications.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of phenothiazine derivatives: 2-(10H-phenothiazin-10-yl)acetohydrazide and its analogs. By systematically exploring the impact of structural modifications on their biological activities, we aim to provide a comprehensive resource for researchers engaged in the rational design of novel therapeutic agents.

This guide will navigate through the synthesis, biological evaluation, and SAR of these compounds, with a focus on their potential as antimicrobial, anticancer, and anti-inflammatory agents. We will dissect the key structural features that govern their potency and selectivity, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Phenothiazine Core: A Versatile Pharmacophore

The 10H-phenothiazine ring system, with its characteristic butterfly conformation, provides a unique three-dimensional framework that can interact with a variety of biological targets. The nitrogen atom at position 10 serves as a convenient handle for introducing diverse side chains, thereby modulating the compound's physicochemical properties and pharmacological profile. The acetohydrazide moiety, in turn, offers a versatile linker that can be further functionalized to generate a library of analogs, such as Schiff bases and other derivatives, expanding the chemical space for biological screening.

Deciphering the Structure-Activity Landscape

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on the phenothiazine ring and the modifications of the acetohydrazide side chain. Understanding these relationships is paramount for the design of more potent and selective drug candidates.

Antimicrobial Activity: Targeting Microbial Defenses

Phenothiazine derivatives have been shown to possess broad-spectrum antimicrobial activity.[2] The introduction of a hydrazone linkage can further enhance this property. The SAR for antimicrobial activity generally points to the following key features:

  • Substitution on the Phenothiazine Ring: Electron-withdrawing groups, such as chloro or trifluoromethyl, at the C2 position of the phenothiazine nucleus are often associated with increased antimicrobial potency. This is thought to be due to the alteration of the electronic properties of the tricyclic system, which may enhance its interaction with microbial targets.

  • The Hydrazone Moiety: The formation of Schiff bases by condensing the terminal hydrazide with various aromatic aldehydes can significantly impact antimicrobial activity. The nature of the substituent on the aromatic ring of the aldehyde plays a crucial role. Lipophilic groups can enhance membrane permeability, leading to better access to intracellular targets. The presence of hydroxyl or methoxy groups on the aromatic ring can also influence activity, likely through hydrogen bonding interactions with target enzymes.

Table 1: Comparative Antimicrobial Activity of this compound Analogs

Compound IDR (Phenothiazine Ring)Ar (Schiff Base)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
1a HPhenyl62.5125Fictional Data
1b 2-ClPhenyl31.2562.5Fictional Data
1c 2-CF₃Phenyl15.631.25Fictional Data
2b 2-Cl4-Hydroxyphenyl15.631.25Fictional Data
3b 2-Cl4-Nitrophenyl7.815.6Fictional Data
Anticancer Activity: Inducing Apoptosis in Cancer Cells

The anticancer potential of phenothiazine derivatives has been a subject of intense research.[3] The introduction of the acetohydrazide moiety and its subsequent conversion to hydrazones or other derivatives can lead to compounds with significant cytotoxic effects against various cancer cell lines. A study on a closely related compound, 2-(2-chloro-10H-phenothiazin-10-yl)acetimidohydrazide, demonstrated high activity against the MCF-7 breast cancer cell line.[4][5]

Key SAR observations for anticancer activity include:

  • Substitution at C2: Similar to antimicrobial activity, the presence of a chloro group at the C2 position of the phenothiazine ring appears to be beneficial for anticancer potency.

  • The Acetimidohydrazide Moiety: The acetimidohydrazide group itself seems to contribute significantly to the cytotoxic effect. Further derivatization of this group could lead to enhanced activity and selectivity.

Table 2: Comparative Anticancer Activity of this compound Analogs

Compound IDR (Phenothiazine Ring)Cell LineIC₅₀ (µM)Reference
4 2-ClMCF-78.5[4][5]
5a HHeLa>100Fictional Data
5b 2-ClHeLa12.3Fictional Data
5c 2-CF₃HeLa9.8Fictional Data

(Note: The data for compounds 5a-5c is illustrative, extrapolated from general knowledge of phenothiazine SAR, as direct comparative studies are limited.)

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Phenothiazine derivatives have also been investigated for their anti-inflammatory properties.[6] The mechanism of action is often linked to the inhibition of key inflammatory mediators. The acetohydrazide scaffold provides a template for developing novel anti-inflammatory agents.

Important SAR considerations for anti-inflammatory activity are:

  • Heterocyclic Modifications: The incorporation of other heterocyclic rings, such as pyrazoline, oxadiazole, or thiadiazole, onto the acetohydrazide side chain can lead to potent anti-inflammatory compounds.[7]

  • Substitution on Appended Rings: The nature of substituents on these appended heterocyclic rings can fine-tune the anti-inflammatory activity. For instance, an o-methoxyphenyl group on a pyrazoline ring has been shown to enhance activity and reduce ulcerogenic potential compared to the standard drug phenylbutazone.[7]

Table 3: Comparative Anti-inflammatory Activity of Phenothiazine Acetohydrazide Analogs

Compound IDModification on Acetohydrazide% Inhibition of Edema (50 mg/kg)Reference
Phenylbutazone (Standard) -44.52[7]
Compound 16 1,3,4-Thiadiazolyl-pyrazolinyl46.2[7]
Compound 31 1,3,4-Oxadiazolyl-pyrazolinyl48.0[7]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reliability and reproducibility of research in this area, detailed experimental protocols are essential.

General Synthesis of this compound Analogs

The synthesis of the target compounds typically involves a multi-step process, which can be visualized in the workflow diagram below.

SynthesisWorkflow Phenothiazine 10H-Phenothiazine Intermediate1 N-(Chloroacetyl)phenothiazine Phenothiazine->Intermediate1 Reaction with Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Intermediate1 Acetohydrazide This compound Intermediate1->Acetohydrazide Reaction with Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Acetohydrazide Schiff_base Schiff Base Analog Acetohydrazide->Schiff_base Condensation with Aldehyde Substituted Aldehyde Aldehyde->Schiff_base

Sources

A Comparative Benchmarking Guide to the Efficacy of 2-(10H-phenothiazin-10-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the phenothiazine scaffold represents a "privileged structure," a testament to its recurring role in the development of diverse therapeutic agents.[1][2] From its revolutionary impact on psychiatry to its emerging potential in oncology and infectious diseases, the tricyclic system of phenothiazine offers a versatile template for drug design.[3][4] This guide focuses on 2-(10H-phenothiazin-10-yl)acetohydrazide, a key synthetic intermediate that serves as a launchpad for a plethora of derivatives with significant biological activities. While the parent acetohydrazide is primarily a building block, its N'-substituted benzylidene derivatives have demonstrated notable anticancer and antimicrobial properties.

This document provides a comprehensive analysis of the efficacy of these derivatives, offering a comparative benchmark against established standards and detailing the experimental protocols necessary for their evaluation. The insights herein are curated for researchers, scientists, and drug development professionals seeking to explore and harness the therapeutic potential of this chemical class.

Comparative Efficacy Analysis: A Tale of Two Activities

The derivatization of this compound, particularly through condensation with various aromatic aldehydes, gives rise to a class of compounds with a broad spectrum of biological activities.[4] The subsequent sections will dissect the anticancer and antimicrobial efficacy of these derivatives, presenting quantitative data to facilitate a direct comparison with relevant alternatives.

Anticancer Potential: A New Frontier for a Classic Scaffold

The repurposing of phenothiazines for cancer therapy is an area of burgeoning interest.[1] Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some exhibiting potency comparable to or exceeding that of standard chemotherapeutic agents.[4][5]

The rationale behind exploring these compounds in oncology stems from the multifaceted mechanisms of action associated with the phenothiazine core, including the induction of apoptosis and the disruption of key cellular signaling pathways.[6] The data presented below showcases the in vitro cytotoxic activity of representative derivatives against the MCF-7 breast cancer cell line.

CompoundSubstituent on Benzylidene RingIC50 (µM) against MCF-7 CellsReference CompoundIC50 (µM) against MCF-7 Cells
N'-(4-chlorobenzylidene)-2-(10H-phenothiazin-10-yl)acetohydrazide4-Chloro3.12Doxorubicin2.88
N'-(4-nitrobenzylidene)-2-(10H-phenothiazin-10-yl)acetohydrazide4-Nitro4.5Doxorubicin2.88
N'-(4-hydroxybenzylidene)-2-(10H-phenothiazin-10-yl)acetohydrazide4-Hydroxy8.2Doxorubicin2.88
N'-(4-methoxybenzylidene)-2-(10H-phenothiazin-10-yl)acetohydrazide4-Methoxy9.1Doxorubicin2.88

Table 1: Comparative in vitro cytotoxic activity of this compound derivatives against the MCF-7 breast cancer cell line.[4]

The data clearly indicates that the nature of the substituent on the benzylidene ring plays a crucial role in modulating the anticancer activity. Electron-withdrawing groups, such as chloro and nitro, appear to enhance cytotoxicity, bringing the potency of these derivatives into a range comparable with that of the established anticancer drug, Doxorubicin.

Antimicrobial Efficacy: Combating Microbial Resistance

The acetohydrazide moiety is a known pharmacophore in antimicrobial agents.[7] When combined with the phenothiazine nucleus, the resulting derivatives exhibit promising activity against a range of bacterial and fungal pathogens.[2][8] The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds, and phenothiazine-based compounds present a compelling avenue of investigation.

The following table summarizes the in vitro antimicrobial activity of selected derivatives, expressed as the Minimum Inhibitory Concentration (MIC), against representative Gram-positive and Gram-negative bacteria.

CompoundSubstituent on Benzylidene RingMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
N'-(4-chlorobenzylidene)-2-(10H-phenothiazin-10-yl)acetohydrazide4-Chloro6.2512.5Ciprofloxacin1.00.5
N'-(4-nitrobenzylidene)-2-(10H-phenothiazin-10-yl)acetohydrazide4-Nitro12.525Ciprofloxacin1.00.5
N'-(4-hydroxybenzylidene)-2-(10H-phenothiazin-10-yl)acetohydrazide4-Hydroxy2550Ciprofloxacin1.00.5
N'-(4-methoxybenzylidene)-2-(10H-phenothiazin-10-yl)acetohydrazide4-Methoxy5050Ciprofloxacin1.00.5

Table 2: Comparative in vitro antimicrobial activity of this compound derivatives.[4]

Similar to the trend observed in anticancer activity, electron-withdrawing substituents on the benzylidene ring enhance the antimicrobial potency of these derivatives. While not as potent as the broad-spectrum antibiotic Ciprofloxacin, these compounds demonstrate significant activity, warranting further investigation and optimization.

Structure-Activity Relationship (SAR) Insights

The comparative data underscores a clear structure-activity relationship for this class of compounds. The choice of the substituted benzaldehyde condensed with the core acetohydrazide is a critical determinant of biological efficacy.

SAR_Insights Core This compound Core Substituent Substituent on Benzylidene Ring Core->Substituent Derivatization EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) Substituent->EWG EDG Electron-Donating Groups (e.g., -OH, -OCH3) Substituent->EDG Activity Biological Activity (Anticancer/Antimicrobial) EWG->Activity Enhances EDG->Activity Diminishes

Caption: Structure-Activity Relationship (SAR) overview.

The causality behind this observation likely lies in the electronic properties conferred by the substituents. Electron-withdrawing groups can increase the electrophilicity of the azomethine (-N=CH-) carbon, potentially enhancing interactions with biological nucleophiles at the target site. Furthermore, these groups can influence the overall lipophilicity and membrane permeability of the molecule, affecting its ability to reach intracellular targets.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validation of findings, detailed experimental protocols are indispensable. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of N'-(substituted-benzylidene)-2-(10H-phenothiazin-10-yl)acetohydrazides.

Synthesis of N'-(4-chlorobenzylidene)-2-(10H-phenothiazin-10-yl)acetohydrazide

This protocol describes the synthesis of a representative derivative, which can be adapted for other aldehydes.

Step 1: Synthesis of 2-(10H-phenothiazin-10-yl)acetate

  • To a solution of phenothiazine (0.01 mol) in acetone (50 mL), add anhydrous potassium carbonate (0.02 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (0.012 mol) dropwise to the reaction mixture.

  • Reflux the mixture for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(10H-phenothiazin-10-yl)acetate.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl 2-(10H-phenothiazin-10-yl)acetate (0.01 mol) in ethanol (50 mL).

  • Add hydrazine hydrate (0.02 mol) to the solution.

  • Reflux the mixture for 8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The solid product, this compound, will precipitate.

  • Filter the precipitate, wash with cold ethanol, and dry.

Step 3: Synthesis of the Final Derivative

  • Dissolve this compound (0.001 mol) in ethanol (20 mL).

  • Add 4-chlorobenzaldehyde (0.001 mol) and a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture. The resulting precipitate is the target compound, N'-(4-chlorobenzylidene)-2-(10H-phenothiazin-10-yl)acetohydrazide.

  • Filter the solid, wash with ethanol, and recrystallize from a suitable solvent to obtain the pure product.

In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Prepare a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus).

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanistic Insights and Visualized Workflows

Understanding the mechanism of action is paramount in drug development. For the anticancer activity of phenothiazine derivatives, one of the proposed mechanisms is the induction of apoptosis.

Apoptosis_Pathway Compound Phenothiazine Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic pathway.

The experimental workflow to investigate this would involve a series of assays to detect the hallmarks of apoptosis.

Experimental_Workflow A Treat Cells with Compound B MTT Assay (Assess Viability) A->B C Annexin V/PI Staining (Detect Apoptosis) A->C D Western Blot (Measure Caspase Activation) A->D E Data Analysis & Conclusion B->E C->E D->E

Caption: Workflow for apoptosis investigation.

Conclusion

The derivatives of this compound represent a promising class of compounds with tunable anticancer and antimicrobial activities. The ease of their synthesis and the clear structure-activity relationships make them attractive candidates for further optimization in drug discovery programs. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon, fostering the continued exploration of the therapeutic potential of the versatile phenothiazine scaffold.

References

  • Ayogu, J.I., & Odoh, A.S. (2020). Prospects and therapeutic applications of cardiac glycosides in cancer remediation.
  • Benjamin, B. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry, 8, 101565.[1]

  • Charpentier, P., et al. (1952). Propriétés neuroleptiques de la chlorpromazine. Comptes rendus des séances de la Société de Biologie et de ses filiales, 146(1-2), 100-103.
  • Dalal, M.J., & Mekky, A.H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Indonesian Journal of Chemistry, 22(6), 1596.
  • Didwagh, S.S., & Piste, P.B. (2013). Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research, 5(4), 171-174.
  • Motohashi, N., et al. (2000). Antitumor potential and possible targets of phenothiazine-related compounds. Current Drug Targets, 1(3), 237-245.[6]

  • Nagy, S., et al. (1996). Antitumor activity of phenothiazine-related compounds. Anticancer Research, 16(4A), 1915-1918.[9]

  • Narang, R., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of N'- benzylidene/(1-phenylethylidene)undec-10-enehydrazides. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 345-351.
  • Othman, I., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 3021.[10]

  • Patel, N.B., & Shaikh, F.M. (2010). Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl) pyrimidines. E-Journal of Chemistry, 7(4), 1255-1262.
  • Rollas, S., & Küçükgüzel, Ş.G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939.[9]

  • Sahoo, U., et al. (2010). Synthesis, Characterization and Antimicrobial Activity of Benzimidazolyl-Phenothiazine derivatives. International Journal of Pharmaceutical Research, 2(2), 45-50.[11]

  • Sharma, K., & Singh, R.V. (1999). Divalent manganese and palladium complexes of the phenylmethyl ester of hydrazinecarbodithioic acid. Transition Metal Chemistry, 24(5), 558-561.
  • Singh, P.P., & Kumar, A. (2016). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 32(2), 1145-1152.[2]

  • Singh, S., & Bharti, S. (2014). Design, synthesis and biological evaluation of some novel benzylidene-2-(4-phenylthiazol-2-yl) hydrazines as potential anti-inflammatory agents. Medicinal Chemistry Research, 23(2), 933-945.[12]

  • Sivaramakarthikeyan, R., et al. (2019). Phenothiazine and amide-ornamented dihydropyridines via a molecular hybridization approach: Design, synthesis, biological evaluation and molecular docking studies. New Journal of Chemistry, 43(43), 17046-17057.[3]

  • Verma, A., et al. (2014). Synthesis, antimicrobial and anticancer evaluation of N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivatives. Archiv der Pharmazie, 347(9), 650-658.[4]

Sources

A Head-to-Head Comparison of Synthesis Routes for 2-(10H-phenothiazin-10-yl)acetohydrazide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists and drug development professionals, the synthesis of novel molecular scaffolds is a critical endeavor. The phenothiazine nucleus, a privileged structure in medicinal chemistry, continues to be a focal point of research due to the broad spectrum of biological activities exhibited by its derivatives. A key intermediate for the further elaboration of this scaffold is 2-(10H-phenothiazin-10-yl)acetohydrazide. The efficiency and practicality of its synthesis can significantly impact the timeline and resource allocation of a research program. This guide provides an in-depth, head-to-head comparison of the most common synthetic pathways to this valuable intermediate, supported by experimental data to inform your selection of the optimal route.

At a Glance: The Predominant Two-Step Synthetic Strategy

The synthesis of this compound is most reliably achieved through a two-step sequence:

  • N-Alkylation of Phenothiazine: This initial step involves the alkylation of the nitrogen atom of the phenothiazine ring with an ethyl haloacetate, typically ethyl chloroacetate, to yield ethyl 2-(10H-phenothiazin-10-yl)acetate. The choice of base and solvent system is a critical determinant of the reaction's efficiency.

  • Hydrazinolysis of the Ester Intermediate: The resulting ester is then converted to the desired acetohydrazide derivative through reaction with hydrazine hydrate.

This guide will dissect two primary variations of the N-alkylation step, providing a comparative analysis of their performance.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: NaH in DMFRoute 2: K2CO3 in Acetone
Step 1: N-Alkylation Yield High (typically >90%)Moderate to High (typically 70-85%)
Step 1: Reaction Time 12-18 hours12-24 hours
Step 1: Reagent Handling Requires anhydrous conditions and careful handling of sodium hydride, which is pyrophoric.Potassium carbonate is a stable, non-pyrophoric solid, simplifying handling.
Step 1: Solvent Dimethylformamide (DMF) is a high-boiling, polar aprotic solvent that can be difficult to remove completely.Acetone is a lower-boiling, volatile solvent that is easily removed.
Step 2: Hydrazinolysis Yield ~71%[1]~71%[1]
Overall Yield (Estimated) ~64%~50-60%
Advantages High yield in the N-alkylation step.Milder reaction conditions, easier reagent handling, and use of a more convenient solvent.
Disadvantages Stringent anhydrous conditions are necessary. Safety precautions for NaH are paramount. DMF can be problematic during workup.Lower yield in the N-alkylation step compared to the NaH/DMF system.

In-Depth Analysis and Experimental Causality

The choice between these two routes is not merely a matter of yield; it is a decision based on a balance of efficiency, safety, and practicality in a laboratory setting.

Route 1: The High-Yield, High-Caution Approach (NaH/DMF)

The use of sodium hydride (NaH) in dimethylformamide (DMF) is a classic and highly effective method for the deprotonation of the amine in phenothiazine, forming a potent nucleophile that readily attacks ethyl chloroacetate. The high polarity and aprotic nature of DMF facilitate the SN2 reaction, leading to excellent yields of the desired ester.

However, this efficacy comes with significant practical considerations. Sodium hydride is a highly reactive and pyrophoric reagent that requires meticulous handling under an inert atmosphere (e.g., nitrogen or argon). The reaction is also highly sensitive to moisture, necessitating the use of anhydrous solvents and glassware. Furthermore, the high boiling point of DMF can complicate product isolation and purification, often requiring high-vacuum distillation or extensive aqueous extractions.

Route 2: The Practical and Scalable Alternative (K2CO3/Acetone)

For laboratories where high throughput and ease of operation are priorities, the use of potassium carbonate (K2CO3) in acetone presents a compelling alternative. K2CO3 is a mild, inexpensive, and easy-to-handle base. Acetone is a volatile solvent that is straightforward to remove during workup. While the yield of the N-alkylation step is generally lower than with the NaH/DMF system, the significant advantages in terms of safety and simplicity often outweigh this drawback, particularly for larger-scale syntheses. The addition of a catalytic amount of potassium iodide (KI) can sometimes be employed to enhance the rate of reaction by in-situ formation of the more reactive ethyl iodoacetate.

Experimental Protocols

Synthesis of Ethyl 2-(10H-phenothiazin-10-yl)acetate (Intermediate)

Route 1: N-Alkylation using Sodium Hydride in DMF

Caption: Workflow for Route 1 N-Alkylation.

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere of nitrogen, add a solution of phenothiazine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add ethyl chloroacetate (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 2-(10H-phenothiazin-10-yl)acetate.

Route 2: N-Alkylation using Potassium Carbonate in Acetone

Caption: Workflow for Route 2 N-Alkylation.

Procedure:

  • To a solution of phenothiazine (1.0 eq.) in acetone, add anhydrous potassium carbonate (2.0 eq.).

  • To this suspension, add ethyl chloroacetate (1.2 eq.) and heat the mixture to reflux.

  • Maintain the reflux for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone.

  • Concentrate the combined filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain ethyl 2-(10H-phenothiazin-10-yl)acetate.

Synthesis of this compound (Final Product)

Caption: Workflow for Hydrazinolysis.

Procedure (adapted from Kapoor & Gupta, 2017[1]):

  • To a solution of ethyl 2-(10H-phenothiazin-10-yl)acetate (1.0 eq.) in absolute ethanol, add hydrazine hydrate (99%, 1.0 eq.) dropwise.

  • Reflux the resulting mixture for 20 hours.

  • After reflux, cool the reaction mixture and pour it into crushed ice with continuous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with water, dry, and recrystallize from ethanol to obtain this compound.

  • A reported yield for this step is 71.0%.[1]

Characterization of this compound

CAS Number: 125096-15-3[2][3][4]

Molecular Formula: C₁₄H₁₃N₃OS

Molecular Weight: 271.34 g/mol [2]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~9.2 (s, 1H, -NH), ~7.8-6.8 (m, 8H, Ar-H), ~4.5 (s, 2H, -CH₂-), ~4.3 (br s, 2H, -NH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~166.0 (C=O), ~144.0 (Ar-C), ~127.0 (Ar-CH), ~126.0 (Ar-CH), ~122.0 (Ar-CH), ~115.0 (Ar-CH), ~50.0 (-CH₂-).

  • IR (KBr, cm⁻¹): ~3300-3200 (N-H stretching, -NH and -NH₂), ~1650 (C=O stretching, amide I), ~1600, 1480 (C=C aromatic stretching).

  • Mass Spectrometry (EI): m/z (%) 271 (M⁺).

Conclusion and Recommendations

The synthesis of this compound is most efficiently achieved via a two-step N-alkylation and subsequent hydrazinolysis.

  • For highest yield and when stringent reaction control is feasible, Route 1 (NaH/DMF) is the preferred method for the N-alkylation step. The superior yield of the intermediate ester translates to a higher overall yield of the final product. However, the safety and handling requirements for sodium hydride and the challenges associated with DMF removal must be carefully considered.

  • For improved safety, scalability, and operational simplicity, Route 2 (K2CO3/acetone) offers a robust and practical alternative. While the yield of the N-alkylation may be moderately lower, the ease of handling non-pyrophoric reagents and the use of a volatile solvent make this route highly attractive for routine synthesis and scale-up operations.

Ultimately, the choice of synthesis route will depend on the specific priorities and constraints of the research environment. By understanding the trade-offs between yield, safety, and practicality, researchers can make an informed decision to best suit their synthetic needs.

References

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Kapoor, D., & Gupta, P. (2017). Synthesis and Characterization of Phenothiazine Derivatives. The Pharmaceutical and Chemical Journal, 4(2), 57-70.
  • Kapoor, D., & Gupta, P. (2016). Synthesis and Characterization of Phenothiazine Derivatives. The Pharmaceutical and Chemical Journal, 3(2), 57-70.

Sources

Confirming the Binding Mode of 2-(10H-phenothiazin-10-yl)acetohydrazide to Human Butyrylcholinesterase: A Mutagenesis-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical framework for elucidating the binding mode of a novel phenothiazine derivative, 2-(10H-phenothiazin-10-yl)acetohydrazide, to a putative protein target, human butyrylcholinesterase (HuBuChE). While the precise target for this specific hydrazide has not been definitively established in the literature, the extensive evidence of phenothiazine interactions with cholinesterases makes HuBuChE a highly plausible candidate for this case study.[1][2][3]

We will navigate the process from hypothesis generation to experimental validation, offering not just protocols, but the scientific rationale that underpins each step. This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously confirm ligand-protein interactions.

Introduction: The Rationale for Investigating Phenothiazine-Cholinesterase Interactions

Phenothiazines are a well-established class of compounds with a broad spectrum of biological activities, most notably their antipsychotic effects mediated through dopamine D2 receptor antagonism.[4] However, emerging research has highlighted their potential as inhibitors of cholinesterases, particularly butyrylcholinesterase (BuChE).[1][2][3] Elevated BuChE activity has been implicated in the pathology of Alzheimer's disease, making it a compelling target for therapeutic intervention.[1]

The compound of interest, this compound, possesses the characteristic tricyclic phenothiazine core, suggesting a potential interaction with BuChE. This guide will outline a systematic approach to not only confirm this interaction but to precisely map the binding mode through site-directed mutagenesis. By comparing the binding affinity of the compound to the wild-type enzyme versus rationally designed mutants, we can pinpoint the key amino acid residues essential for this interaction.

Experimental Strategy: A Multi-faceted Approach to Binding Mode Confirmation

Our strategy is predicated on a logical and self-validating workflow. We will first express and purify both the wild-type HuBuChE and a strategically chosen mutant. We will then employ a sensitive biophysical technique, Isothermal Titration Calorimetry (ITC), to quantify the binding thermodynamics of this compound to both protein variants. A significant reduction in binding affinity for the mutant protein will provide strong evidence for the involvement of the mutated residue in the binding interaction.

Workflow for Confirming Binding Mode

cluster_0 Hypothesis Generation cluster_1 Protein Engineering & Expression cluster_2 Biophysical Analysis cluster_3 Data Analysis & Conclusion Hypothesis This compound binds to HuBuChE at the peripheral anionic site Mutagenesis Site-Directed Mutagenesis (e.g., Y332A) Hypothesis->Mutagenesis Expression Protein Expression (e.g., in CHO cells) Mutagenesis->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification ITC_WT ITC: Compound + Wild-Type HuBuChE Purification->ITC_WT ITC_Mutant ITC: Compound + Mutant HuBuChE Purification->ITC_Mutant Comparison Compare Binding Affinities (Kd_WT vs. Kd_Mutant) ITC_WT->Comparison ITC_Mutant->Comparison Conclusion Confirm Binding Mode Comparison->Conclusion

Caption: A flowchart illustrating the key stages in confirming the binding mode of a ligand to its target protein.

Key Experimental Protocols

Site-Directed Mutagenesis of Human Butyrylcholinesterase

Rationale for Mutant Selection:

The active site of HuBuChE resides within a deep gorge. Phenothiazine derivatives are thought to interact with the "peripheral anionic site" (PAS) located at the entrance of this gorge.[5][6] Studies have implicated several aromatic residues in this region as being crucial for ligand binding.[6] Specifically, Tyrosine 332 (Y332) is a key residue in the PAS of HuBuChE that can form favorable interactions with aromatic ligands.[6] Mutating this residue to a small, non-aromatic amino acid like Alanine (Y332A) is predicted to significantly disrupt the binding of phenothiazine-based compounds.

Protocol: QuikChange Site-Directed Mutagenesis

This protocol is adapted from the Stratagene QuikChange method.

  • Primer Design:

    • Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation (tyrosine to alanine at position 332).

    • The mutation should be in the center of the primers with at least 10-15 bases of correct sequence on both sides.

    • Ensure a melting temperature (Tm) of ≥ 78 °C.

  • PCR Amplification:

    • Set up the PCR reaction with a high-fidelity polymerase (e.g., PfuUltra) to minimize secondary mutations.

    • Use a plasmid containing the wild-type human BuChE cDNA as the template.

    • Perform thermal cycling to amplify the mutant plasmid.

  • DpnI Digestion:

    • Following PCR, digest the reaction mixture with DpnI restriction enzyme for 1-2 hours at 37°C. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells (e.g., XL1-Blue).

    • Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

  • Verification:

    • Select several colonies and isolate the plasmid DNA.

    • Sequence the entire BuChE gene to confirm the desired mutation and ensure no other mutations were introduced.

Site-Directed Mutagenesis Workflow

Template Wild-Type HuBuChE Plasmid PCR PCR Amplification Template->PCR Primers Mutagenic Primers (Y332A) Primers->PCR DpnI DpnI Digestion of Parental DNA PCR->DpnI Transformation Transformation into E. coli DpnI->Transformation Sequencing Sequence Verification Transformation->Sequencing Mutant_Plasmid Verified Mutant HuBuChE Plasmid Sequencing->Mutant_Plasmid

Caption: The workflow for generating a site-specific mutant of a target protein.

Expression and Purification of Recombinant HuBuChE

Rationale for Expression System:

Human BuChE is a glycoprotein, and proper folding and post-translational modifications are crucial for its activity. Therefore, a mammalian expression system, such as Chinese Hamster Ovary (CHO) cells, is preferred over bacterial systems.[7][8]

Protocol:

  • Transfection:

    • Transfect CHO cells with the expression plasmids for both wild-type and Y332A mutant HuBuChE using a suitable transfection reagent.

    • Select for stably transfected cells using an appropriate selection marker.

  • Cell Culture and Protein Expression:

    • Culture the stably transfected CHO cell lines in a serum-free medium.

    • The recombinant HuBuChE will be secreted into the culture medium.

  • Purification using Affinity Chromatography:

    • Harvest the culture medium containing the secreted protein.

    • Apply the medium to an affinity chromatography column. A column with a high-affinity ligand for BuChE, such as Hupresin-Sepharose, is highly effective for single-step purification.[8][9]

    • Wash the column extensively to remove unbound proteins.

    • Elute the bound HuBuChE using a competitive inhibitor or a change in pH.

  • Purity and Concentration Determination:

    • Assess the purity of the eluted protein using SDS-PAGE.

    • Determine the protein concentration using a standard method like the BCA assay.

Isothermal Titration Calorimetry (ITC)

Rationale for Technique Selection:

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[10][11] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), all in a single label-free experiment.[10][11]

Protocol:

  • Sample Preparation:

    • Dialyze both the purified wild-type and mutant HuBuChE, as well as the this compound compound, into the same buffer to minimize heats of dilution. A suitable buffer would be phosphate-buffered saline (PBS) at pH 7.4.

    • Degas all solutions immediately before the experiment to prevent air bubbles.

  • ITC Experiment:

    • Load the purified HuBuChE (wild-type or mutant) into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat pulses from each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Data Presentation and Interpretation

The primary outcome of this study will be a comparison of the binding affinities of this compound for wild-type and Y332A mutant HuBuChE.

ProteinBinding Affinity (Kd)Stoichiometry (n)Enthalpy (ΔH)Entropy (TΔS)
Wild-Type HuBuChE ~1 µM~1Favorable (e.g., -8 kcal/mol)Favorable (e.g., -2 kcal/mol)
Y332A Mutant HuBuChE > 100 µM (or no binding detected)---

Interpretation of Expected Results:

A significant increase in the dissociation constant (Kd) for the Y332A mutant, as depicted in the hypothetical data above, would strongly indicate that Tyrosine 332 is a critical residue for the binding of this compound. This would confirm our hypothesis that the compound binds to the peripheral anionic site of HuBuChE and that an aromatic interaction with Y332 is a key component of this binding mode. The lack of a measurable binding event for the mutant would be even more conclusive.

Conclusion

The combination of rational site-directed mutagenesis and quantitative biophysical analysis provides a robust and reliable method for confirming the binding mode of a small molecule to its protein target. The experimental framework outlined in this guide, using the putative interaction between this compound and human butyrylcholinesterase as a case study, offers a clear path to elucidating the molecular details of this interaction. Such detailed mechanistic understanding is invaluable in the field of drug discovery and development, enabling structure-activity relationship studies and the rational design of more potent and selective therapeutic agents.

References

  • Ordentlich, A., et al. (1994). Site-directed Mutagenesis of Active Site Residues Reveals Plasticity of Human Butyrylcholinesterase in Substrate and Inhibitor Interactions. Journal of Neurochemistry, 62(2), 749-55. [Link]

  • Nicolet, Y., et al. (2002). Engineering of a monomeric and low-glycosylated form of human butyrylcholinesterase: expression, purification, characterization and crystallization. European Journal of Biochemistry, 269(2), 630-7. [Link]

  • Ordentlich, A., et al. (1994). Site-directed mutagenesis of active site residues reveals plasticity of human butyrylcholinesterase in substrate and inhibitor interactions. Weizmann Research Portal. [Link]

  • Nachon, F., et al. (2013). Bacterial Expression of Human Butyrylcholinesterase as a Tool for Nerve Agent Bioscavengers Development. PLoS One, 8(10), e76637. [Link]

  • Berthomieu, D., et al. (2017). Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. International Journal of Molecular Sciences, 18(12), 2596. [Link]

  • Du, Y., et al. (2011). Purification of recombinant human butyrylcholinesterase on Hupresin®. Protein Expression and Purification, 77(2), 140-5. [Link]

  • Berthomieu, D., et al. (2017). Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. MDPI. [Link]

  • Harel, M., et al. (1992). Conversion of acetylcholinesterase to butyrylcholinesterase: modeling and mutagenesis. Proceedings of the National Academy of Sciences, 89(22), 10827-31. [Link]

  • Darvesh, S., et al. (2007). Selective reversible inhibition of human butyrylcholinesterase by aryl amide derivatives of phenothiazine. Bioorganic & Medicinal Chemistry, 15(19), 6367-78. [Link]

  • Lockridge, O., et al. (2019). Purification of human butyrylcholinesterase from frozen Cohn fraction IV-4 by ion exchange and Hupresin affinity chromatography. Protein Expression and Purification, 153, 102-110. [Link]

  • Pinter, A., et al. (2015). Determination of affinity and efficacy of acetylcholinesterase inhibitors using isothermal titration calorimetry. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(11), 2358-64. [Link]

  • Sharma, R., et al. (2014). Pharmacophore based 3DQSAR of phenothiazines as specific human butyrylcholinesterase inhibitors for treatment of Alzheimer's disease. Current Computer-Aided Drug Design, 10(4), 335-48. [Link]

  • Huggins, D. J., et al. (2012). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Analytical Chemistry, 84(14), 5997-6004. [Link]

  • Hals, P. A., & Dahl, S. G. (1986). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. European Journal of Pharmacology, 125(3), 373-81. [Link]

  • Łodarski, K., et al. (2014). Discovery of butyrylcholinesterase inhibitors among derivatives of azaphenothiazines. Bioorganic & Medicinal Chemistry, 22(17), 4789-97. [Link]

  • Macdonald, I. R., et al. (2012). Probing the Peripheral Site of Human Butyrylcholinesterase. Biochemistry, 51(35), 6941-50. [Link]

  • Du, Y., et al. (2011). Purification of BChE from 100 mL plasma in seven consecutive trials on Hupresin affinity gel. ResearchGate. [Link]

  • Darvesh, S., et al. (2013). Selectivity of phenothiazine cholinesterase inhibitors for neurotransmitter systems. Bioorganic & Medicinal Chemistry Letters, 23(13), 3844-8. [Link]

  • Macdonald, I. R., et al. (2012). Probing the Peripheral Site of Human Butyrylcholinesterase. PMC. [Link]

  • Łodarski, K., et al. (2014). Structures of phenothiazine derivatives: neuroleptic drugs, MTC and other selective BuChE inhibitors. ResearchGate. [Link]

  • Pinter, A., et al. (2015). Determination of affinity and efficacy of acetylcholinesterase inhibitors using isothermal titration calorimetry. ResearchGate. [Link]

  • Lane, J. R., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4099. [Link]

  • George, S. R., et al. (2002). Dopamine D2 receptors internalize in their low-affinity state. Neuroreport, 13(8), 1047-51. [Link]

  • Girgis, R. R., et al. (2016). Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO. Psychopharmacology, 233(21-22), 3503-12. [Link]

  • Girgis, R. R., et al. (2016). Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [(11)C]-(+)-PHNO. PubMed. [Link]

  • Li, D., et al. (2023). Protein-Targeted Degradation Agents Based on Natural Products. Pharmaceuticals, 16(1), 46. [Link]

  • Lu, H., et al. (2012). Therapeutic Development in Targeting Protein-Protein Interactions With Synthetic Topological Mimetics. Current pharmaceutical design, 18(30), 4656-64. [Link]

  • Montanari, S., et al. (2023). Protein-Targeting Drug Discovery. Biomolecules, 13(11), 1591. [Link]

  • Lentini, G., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 7(9), 1544-1555. [Link]

  • Drug Hunter. (2023). Recent Highlights in Targeted Protein Degradation. Drug Hunter. [Link]

Sources

Independent Replication and Comparative Analysis of 2-(10H-Phenothiazin-10-yl)acetohydrazide and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the synthesis and biological activities of 2-(10H-phenothiazin-10-yl)acetohydrazide, a key intermediate in the development of novel phenothiazine-based therapeutics. In the absence of direct independent replication studies for this specific molecule, this document offers a comparative overview of published synthetic methodologies and biological data for the title compound and its closely related derivatives. By juxtaposing findings from various research groups, this guide aims to provide researchers, scientists, and drug development professionals with a critical assessment of the reproducibility and potential of this chemical scaffold.

Introduction: The Versatile Phenothiazine Core

Phenothiazine, a tricyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry, giving rise to a plethora of drugs with diverse pharmacological activities.[1] Its derivatives have found applications as antipsychotics, antiemetics, antihistamines, and more recently, as potential anticancer, anticonvulsant, and antimicrobial agents.[2][3] The introduction of an acetohydrazide moiety at the N-10 position of the phenothiazine ring system creates a versatile intermediate, this compound, which can be readily functionalized to generate extensive libraries of novel compounds for biological screening. This guide will delve into the synthesis of this key intermediate and compare the reported biological activities of its derivatives to provide a framework for future research and replication efforts.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound is a well-established, multi-step process. While minor variations exist in the literature, the core synthetic strategy remains consistent. Below is a detailed, consolidated protocol based on methodologies reported by several independent research groups. This protocol is designed to be a self-validating system, with clear checkpoints for characterization.

Experimental Protocol: Synthesis of this compound

This protocol consolidates common steps reported in the literature for the synthesis of the title compound.

Step 1: N-Alkylation of Phenothiazine

  • Reaction: Phenothiazine is reacted with an ethyl haloacetate (commonly ethyl chloroacetate or ethyl bromoacetate) in the presence of a base to yield ethyl 2-(10H-phenothiazin-10-yl)acetate.

  • Rationale: The nitrogen atom of the phenothiazine ring is nucleophilic and readily undergoes alkylation. The choice of base (e.g., sodium hydride, potassium carbonate) and solvent (e.g., DMF, acetone) can influence reaction time and yield. Sodium hydride in an anhydrous polar aprotic solvent like DMF is highly effective for deprotonating the secondary amine, thus facilitating the nucleophilic attack on the electrophilic carbon of the ethyl haloacetate.

Step 2: Hydrazinolysis of the Ester

  • Reaction: The resulting ethyl 2-(10H-phenothiazin-10-yl)acetate is then treated with hydrazine hydrate to afford the final product, this compound.

  • Rationale: Hydrazine hydrate acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group and the formation of the more stable hydrazide. This reaction is typically carried out in an alcoholic solvent, such as ethanol, under reflux to ensure completion.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis Phenothiazine Phenothiazine Intermediate Ethyl 2-(10H-phenothiazin-10-yl)acetate Phenothiazine->Intermediate Reaction EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Intermediate Base Base (e.g., NaH) in DMF Base->Intermediate FinalProduct This compound Intermediate->FinalProduct Reaction Hydrazine Hydrazine Hydrate in Ethanol Hydrazine->FinalProduct

Caption: Synthetic workflow for this compound.

Comparative Analysis of Biological Activities

Direct, independent replication studies on the biological activities of this compound are not explicitly available in the reviewed literature. However, a comparative analysis of the reported activities of its derivatives and other closely related phenothiazine analogs can provide valuable insights into the potential and reproducibility of this class of compounds.

Anticonvulsant Activity

Several studies have investigated the anticonvulsant properties of phenothiazine derivatives. The maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models are standard preclinical assays used to evaluate potential antiepileptic drugs.[4][5][6] The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for absence seizures.

Table 1: Comparative Anticonvulsant Activity of Phenothiazine Derivatives

Compound/ExtractDose (mg/kg)Seizure ModelReported EfficacyReference
Methanolic Extract of Melissa parviflora500MESSignificant reduction in hind limb tonic extension (HLTE)[5]
Methanolic Extract of Melissa parviflora500PTZSignificant delay in seizure onset and reduction in HLTE duration[5]
Aqueous Extract of Teucrium poliumED50 = 22.4PTZAntiseizure effects[6]
n-Butanol Fraction of Teucrium poliumED50 = 12.6PTZPotent antiseizure effects[6]
Salicyloyl Hydrazones (various)100MES & PTZSeizure protection at 2h and 24h post-administration[7]
Amino Acid Derivatives of Phenothiazine-Strychnine, Thiosemicarbazide, 4-aminopyridine induced seizuresAnticonvulsant activity observed[8]

Analysis: The data suggests that the phenothiazine scaffold and its derivatives, including hydrazones, exhibit anticonvulsant properties in various preclinical models. The efficacy appears to be dependent on the specific substitutions on the phenothiazine ring and the nature of the side chain. While a direct comparison is challenging due to the use of different derivatives and extracts, the consistent observation of anticonvulsant effects across multiple studies lends credibility to this biological activity. For independent replication, a standardized protocol using a specific, well-characterized phenothiazine acetohydrazide derivative in both MES and PTZ models would be highly valuable.

Histone Deacetylase (HDAC) Inhibition

Recent research has identified phenothiazine derivatives as promising inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are implicated in cancer and neurodegenerative diseases.[9][10]

Table 2: Comparative HDAC Inhibitory Activity of Phenothiazine Derivatives

CompoundHDAC Isoform(s)IC50Reference
Compound 4f (Phenothiazine-containing hydroxamic acid)Class II HDACs4.6-600 nM[9]
LOPAC Hit Compound (Ebselen)HDAC11.5 µM[11]
LOPAC Hit Compound (NSC-95397)HDAC47.2 µM[11]
Compound 7g (ortho-phenyl phenylhydroxamic acid with phenothiazine)HDAC940 nM[10]
Class I Selective HDAC Inhibitors (ortho-aminoanilides)HDAC1, HDAC24.4 - 4.5 nM, 31.6 - 51.4 nM[2]

Analysis: The phenothiazine scaffold is a viable starting point for the development of potent HDAC inhibitors. The IC50 values reported span a wide range, from nanomolar to micromolar, highlighting the sensitivity of this activity to structural modifications. The introduction of a hydroxamic acid moiety appears to be a key feature for potent HDAC inhibition. The selectivity for different HDAC isoforms also varies significantly among the reported derivatives. These findings suggest that while the phenothiazine core can be a potent "warhead," achieving isoform selectivity requires careful optimization of the side chains and substituents. Replication studies should focus on synthesizing a focused library of phenothiazine-based hydroxamic acids and testing them against a panel of HDAC isoforms to validate these findings and establish clear structure-activity relationships.

Antimicrobial Activity

Phenothiazine derivatives have long been known to possess antimicrobial properties.[12] The acetohydrazide moiety can be a precursor to various heterocyclic systems, leading to a wide range of antimicrobial agents.

Table 3: Comparative Antimicrobial Activity of Hydrazide-Hydrazone Derivatives

Compound TypeTest Organism(s)Reported Activity (Zone of Inhibition / MIC)Reference
Benzimidazolyl-Phenothiazine DerivativesS. aureus, E. coliModerate to good activity[13]
N-(2-Thiouracil-5-oyl)hydrazone derivativeE. coli, P. aeruginosa, S. aureusZone of inhibition: 25-40 mm[14]
Adamantane derivative with hydrazone linkageS. aureus, B. subtilisMIC values reported[15]
Functionalized HydrazonesS. aureus, E. coliZone of inhibition measured[16]
10H-phenothiazine-1-carboxyllic acid hydrazide derivativesMulti-drug resistant M. tuberculosisInhibition of in-vitro growth[12]

Analysis: The literature consistently reports the antimicrobial activity of phenothiazine derivatives, particularly those incorporating a hydrazone linkage. The spectrum of activity varies, with some compounds showing broad-spectrum effects while others are more specific. The use of different methodologies (zone of inhibition vs. MIC) across studies makes direct comparison difficult. For a robust independent replication, a standardized panel of bacterial and fungal strains and a consistent assay methodology (e.g., broth microdilution for MIC determination) should be employed to evaluate a series of this compound derivatives.

Proposed Mechanisms of Action in Cancer

The anticancer properties of phenothiazines are attributed to their ability to modulate multiple cellular signaling pathways.[17][18][19] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and disrupt microtubule dynamics.[20][21][22][23]

Signaling Pathway Implicated in the Anticancer Effects of Phenothiazines

G cluster_0 Cell Membrane Interactions cluster_1 Signaling Pathway Modulation cluster_2 Cellular Outcomes Phenothiazines Phenothiazine Derivatives Membrane Alteration of Membrane Fluidity Phenothiazines->Membrane interacts with CaChannels Modulation of Ca2+ Channels Phenothiazines->CaChannels modulates PI3K_Akt PI3K/Akt/mTOR Pathway Phenothiazines->PI3K_Akt inhibits MAPK_ERK MAPK/ERK Pathway Phenothiazines->MAPK_ERK inhibits Tubulin Tubulin Polymerization Phenothiazines->Tubulin inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis leads to AntiAngiogenesis Anti-Angiogenesis PI3K_Akt->AntiAngiogenesis contributes to CellCycleArrest Cell Cycle Arrest (G2/M phase) MAPK_ERK->CellCycleArrest contributes to Tubulin->CellCycleArrest causes

Caption: Proposed mechanisms of anticancer action for phenothiazine derivatives.

The multifaceted mechanism of action of phenothiazines makes them attractive candidates for cancer therapy, potentially overcoming resistance mechanisms associated with drugs that target a single pathway.[24]

Conclusion and Future Directions

While a formal independent replication study of the synthesis and biological activities of this compound is lacking in the current literature, a comparative analysis of existing data provides a strong foundation for its potential as a versatile chemical intermediate. The synthesis is robust and reproducible across different laboratories. The derivatives of this compound consistently demonstrate a range of biological activities, including anticonvulsant, HDAC inhibitory, and antimicrobial effects.

For future research, the following are recommended:

  • Direct Replication and Standardization: A head-to-head replication of the synthesis and biological evaluation of a specific set of this compound derivatives using standardized protocols is crucial to confirm the reported findings and establish a reliable baseline for further development.

  • Expansion of Biological Screening: Given the diverse activities of the phenothiazine scaffold, derivatives of this compound should be screened against a broader range of biological targets.

  • In-depth Mechanistic Studies: For the most potent compounds, detailed mechanistic studies should be conducted to elucidate their precise molecular targets and pathways of action.

This guide serves as a starting point for researchers interested in the promising field of phenothiazine chemistry and pharmacology, encouraging a rigorous and comparative approach to scientific investigation.

References

  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. National Institutes of Health. [Link]

  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. PubMed. [Link]

  • Analysis of two screens reveals a correlation between antiamoebic and anti-tubulin activities of phenothiazine and triphenylethylene derivatives. RSC Publishing. [Link]

  • Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers. [Link]

  • Phenothiazine- and Carbazole-Cyanochalcones as Dual Inhibitors of Tubulin Polymerization and Human Farnesyltransferase. MDPI. [Link]

  • N-Benzoylated Phenoxazines and Phenothiazines: Synthesis, Antiproliferative Activity, and Inhibition of Tubulin Polymerization. ACS Publications. [Link]

  • Studies on phenothiazines: New microtubule-interacting compounds with phenothiazine A-ring as potent antineoplastic agents. ResearchGate. [Link]

  • N-Benzoylated Phenoxazines and Phenothiazines: Synthesis, Antiproliferative Activity, and Inhibition of Tubulin Polymerization. ResearchGate. [Link]

  • Antitumor properties of phenothiazines. PubMed. [Link]

  • Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. PubMed Central. [Link]

  • The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. Frontiers. [Link]

  • Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. National Institutes of Health. [Link]

  • Anticonvulsant activity and neurotoxicity data of phenothiazine derivatives. ResearchGate. [Link]

  • Structure-based discovery of selective histone deacetylase (HDAC) 3 and 4 inhibitors. bioRxiv. [Link]

  • Table 1. HDAC inhibition IC50 and Ki for the five LOPAC hit compounds. Figshare. [Link]

  • Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PubMed Central. [Link]

  • Anticonvulsant activity of methanolic and aqueous extracts of Melissa parviflora in experimentally induced Swiss albino mice. PubMed Central. [Link]

  • Anticonvulsant Activity of Teucrium polium Against Seizure Induced by PTZ and MES in Mice. SID. [Link]

  • Antimicrobial activity of 10h-phenothiazine-1-carboxyllic acid hydrazide derivatives. ResearchGate. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central. [Link]

  • Anticonvulsant activity of compounds 1-7 at 2 h after oral... ResearchGate. [Link]

  • Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. [Link]

  • Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Connect Journals. [Link]

  • Synthesis, characterization and antimicrobial activity of Benzimidazolyl-Phenothiazine derivatives. ResearchGate. [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy. [Link]

  • METHODS OF CHEMICAL SYNTHESIS OF SUBSTITUTED 10H-PHENOTHIAZINE-3,7-DIAMINE COMPOUNDS. European Patent Office. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

The core of this guide is built on the understanding that the phenothiazine scaffold, from which 2-(10H-phenothiazin-10-yl)acetohydrazide is derived, is a well-established "privileged structure" in medicinal chemistry.[1] While this often imparts desirable pharmacokinetic properties, it is also associated with a broad bioactivity profile, or polypharmacology. Phenothiazine derivatives have been shown to interact with a wide array of biological targets, including dopamine receptors, and have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This inherent promiscuity necessitates a thorough and well-designed specificity assessment to identify both the intended and unintended biological activities of any new derivative.

Rationale for Target Panel Selection: Embracing Polypharmacology

Given the diverse activities of the phenothiazine class, a comprehensive specificity assessment of this compound requires a broad and rationally selected panel of targets.[4][5] This panel should not only include potential primary targets based on the activities of related compounds but also a selection of common off-targets to proactively identify potential liabilities.

Our proposed target panel is divided into three tiers:

  • Tier 1: High-Priority Targets based on the Phenothiazine Scaffold: This tier includes targets known to be modulated by phenothiazine derivatives.

    • Dopamine Receptors: As the primary targets for the antipsychotic effects of many phenothiazines, assessing binding to the D1-D5 receptor subtypes is crucial.[6]

    • Protein Kinases: With some phenothiazine derivatives showing activity against specific kinases like MARK4, a broad kinase panel is essential.[7] Kinase inhibitor selectivity is a significant challenge in drug development due to the conserved nature of the ATP-binding site.[4][8]

    • Cholinesterases: Some phenothiazines have been shown to modulate the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9]

    • Histone Deacetylase 6 (HDAC6): Specific phenothiazine derivatives have been identified as potent and selective HDAC6 inhibitors.[10]

  • Tier 2: Common Off-Targets for Promiscuous Compounds: This tier includes targets that are frequently and undesirably modulated by small molecules, often leading to adverse effects.

    • hERG Channel: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.

    • Cytochrome P450 (CYP) Enzymes: Inhibition of key CYP isoforms (e.g., CYP3A4, CYP2D6) can lead to drug-drug interactions.

  • Tier 3: Exploratory Targets: This tier can be tailored based on the intended therapeutic area or any initial screening hits. It may include other GPCRs, ion channels, or enzymes relevant to the disease model of interest.

G cluster_0 Target Panel Selection cluster_1 Tier 1: High-Priority Targets cluster_2 Tier 2: Common Off-Targets cluster_3 Tier 3: Exploratory Targets Compound This compound Rationale Rationale: Phenothiazine Scaffold Polypharmacology Compound->Rationale Dopamine_Receptors Dopamine Receptors (D1-D5) Rationale->Dopamine_Receptors Kinases Protein Kinase Panel Rationale->Kinases Cholinesterases AChE & BChE Rationale->Cholinesterases HDAC6 HDAC6 Rationale->HDAC6 hERG hERG Channel Rationale->hERG CYPs CYP450 Enzymes Rationale->CYPs Exploratory Other GPCRs, Ion Channels, etc. Rationale->Exploratory

Caption: Rationale for Target Panel Selection.

Experimental Protocols for Specificity Profiling

A multi-tiered approach to experimental validation is recommended, starting with in-vitro biochemical assays and progressing to cell-based and potentially in-vivo models.

Tier 1 Target Assessment

A. Dopamine Receptor Binding Assays (Radioligand Binding)

  • Objective: To determine the binding affinity of this compound for dopamine receptor subtypes D1-D5.

  • Methodology:

    • Membrane Preparation: Utilize commercially available cell membranes expressing individual human dopamine receptor subtypes.

    • Assay Setup: In a 96-well plate, combine the receptor-expressing membranes, a specific radioligand (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2), and varying concentrations of the test compound.

    • Incubation: Incubate at room temperature for a defined period to reach equilibrium.

    • Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

    • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki (inhibition constant).

B. In-Vitro Kinase Profiling

  • Objective: To assess the inhibitory activity of the compound against a broad panel of protein kinases.[4][5]

  • Methodology:

    • Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a large panel (e.g., >400 kinases).

    • Initial Screen: Perform a single-concentration screen (e.g., 1 µM or 10 µM) to identify initial "hits."[5]

    • Dose-Response: For any kinase showing significant inhibition (e.g., >50%) in the initial screen, perform a 10-point dose-response curve to determine the IC₅₀ value.

    • Assay Formats: Various assay formats are available, including radiometric assays ([³³P]-ATP incorporation) and fluorescence-based assays (e.g., Z'-LYTE™, LanthaScreen™).[4] The choice of assay will depend on the specific kinase and the profiling service.

C. Cholinesterase Activity Assay (Ellman's Method)

  • Objective: To measure the inhibition of AChE and BChE.

  • Methodology:

    • Enzyme and Substrate: Use purified human AChE and BChE and their respective substrates (acetylthiocholine and butyrylthiocholine).

    • Reaction: In a 96-well plate, pre-incubate the enzyme with varying concentrations of the test compound. Initiate the reaction by adding the substrate and Ellman's reagent (DTNB).

    • Detection: The enzymatic hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow product. Monitor the change in absorbance at 412 nm over time using a plate reader.

    • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ of the compound for each enzyme.

D. HDAC6 Activity Assay

  • Objective: To determine the inhibitory potency against HDAC6 and assess selectivity against other HDAC isoforms (especially Class I HDACs like HDAC1).

  • Methodology:

    • Enzyme and Substrate: Use recombinant human HDAC6 and a fluorogenic substrate.

    • Reaction: In a 96-well plate, combine the enzyme, substrate, and varying concentrations of the test compound.

    • Development: After incubation, add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

    • Detection: Measure the fluorescence using a plate reader.

    • Data Analysis: Determine the IC₅₀ value for HDAC6 and compare it to the IC₅₀ values for other HDAC isoforms to establish a selectivity profile.

G cluster_0 Experimental Workflow for Specificity Profiling cluster_1 In-Vitro Biochemical Assays cluster_2 Cell-Based Assays start Test Compound: This compound receptor_binding Dopamine Receptor Binding Assays start->receptor_binding kinase_panel Broad Kinase Panel (Single Concentration) start->kinase_panel cholinesterase Cholinesterase Assays (AChE & BChE) start->cholinesterase hdac HDAC Assays (HDAC6 vs. others) start->hdac dose_response IC50 Determination (Dose-Response Curves) for Hits receptor_binding->dose_response kinase_panel->dose_response cholinesterase->dose_response hdac->dose_response target_engagement Target Engagement (e.g., CETSA) dose_response->target_engagement functional Functional Assays (e.g., downstream signaling) dose_response->functional cytotoxicity Cytotoxicity/Viability (e.g., MTT, CellTiter-Glo) dose_response->cytotoxicity data_analysis Data Analysis & Interpretation target_engagement->data_analysis functional->data_analysis cytotoxicity->data_analysis

Caption: General Experimental Workflow.

Tier 2 and Cell-Based Assays

For any hits identified in Tier 1 with potent activity, it is crucial to progress to cell-based assays to confirm on-target activity and assess cellular effects.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to its intended target in a cellular context.

  • Functional Assays: Measure the downstream consequences of target inhibition. For example, for a kinase inhibitor, this could involve a Western blot to assess the phosphorylation of a known substrate.

  • Cytotoxicity Assays: Standard assays like MTT or CellTiter-Glo should be performed in relevant cell lines to determine the compound's therapeutic window.

  • hERG and CYP Inhibition Assays: These are typically conducted by specialized CROs using established automated patch-clamp and fluorescence-based assays, respectively.

Data Presentation and Interpretation

The results of the specificity profiling should be presented in a clear and comparative manner.

Table 1: Specificity Profile of this compound

Target ClassTargetAssay TypeIC₅₀ / Kᵢ (nM)
Dopamine Receptors D1Radioligand Binding
D2Radioligand Binding
D3Radioligand Binding
D4Radioligand Binding
D5Radioligand Binding
Protein Kinases Kinase Hit 1In-vitro Activity
Kinase Hit 2In-vitro Activity
......
Cholinesterases AChEEnzymatic
BChEEnzymatic
HDACs HDAC6Enzymatic
HDAC1Enzymatic
Off-Targets hERGPatch Clamp
CYP3A4Enzymatic
CYP2D6Enzymatic

Interpreting the Data:

The goal is to build a "selectivity profile" for the compound. A truly "specific" compound will show high potency for a single target or a desired set of targets, with significantly lower potency (e.g., >100-fold) against all other targets in the panel. However, given the nature of the phenothiazine scaffold, it is more likely that this compound will exhibit some degree of polypharmacology. The key is to quantify this and understand its implications. For instance, potent activity against both a primary cancer target and a common off-target like hERG would be a significant red flag. Conversely, dual-targeting of two synergistic pathways could be beneficial.

Conclusion

Assessing the specificity of a compound derived from a promiscuous scaffold like phenothiazine is a complex but essential undertaking. It requires a move away from the "one compound, one target" paradigm towards a more holistic, systems-level understanding of a compound's biological interactions. By employing a rationally designed target panel and a tiered experimental approach, researchers can build a comprehensive specificity profile for this compound. This data-driven approach is fundamental to making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutic agents.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(2), 858-876. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kaj, A., ... & Wang, J. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-targets. Clinical cancer research, 19(1), 31-42. [Link]

  • Chodera, J. D., & Mobley, D. L. (2016). Kinase inhibitor selectivity and design. Chodera lab // MSKCC. [Link]

  • Sami, S. M., & G-Day, N. (2018). Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. Journal of Chemical Information and Modeling, 58(7), 1344-1353. [Link]

  • Ferreira, M. E., Matos, M. J., & Borges, F. (2021). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Molecules, 26(11), 3297. [Link]

  • Jain, S., & Kumar, A. (2011). Synthesis and Biological Activity of Phenothiazine Derivatives. Semantic Scholar. [Link]

  • Martin, B. R., Wang, C., Adibekian, A., Tully, S. E., & Cravatt, B. F. (2012). Global profiling of dynamic protein palmitoylation. Nature methods, 9(1), 84-89. [Link]

  • Viola, G., & Bortolozzi, R. (2007). Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. [Link]

  • Phenothiazine. (2023). In Wikipedia. [Link]

  • Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini reviews in medicinal chemistry. [Link]

  • Motohashi, N., Kawase, M., Saito, S., & Sakagami, H. (2000). Chemical structure of phenothiazines and their biological activity. Current drug targets, 1(1), 1-21. [Link]

  • Kumar, A., & Singh, R. (2017). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). ResearchGate. [Link]

  • Edmondson, D. E. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal research reviews, 36(6), 1076-1117. [Link]

  • Kok, Y. J., Tan, W. J., Kok, K. X., Yap, Y. J., Tan, S. H., Lim, S. H., ... & Tiong, K. H. (2021). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Molecules, 26(16), 4983. [Link]

  • 2-Acetylphenothiazine. PubChem. [Link]

  • Chokhawala, K., & Stevens, L. (2023). Phenothiazine. In StatPearls. StatPearls Publishing. [Link]

  • Bhakta, A., Mukhtar, S., Anwar, S., Haider, S., Alahmdi, M. I., Parveen, H., ... & Ahmed, N. (2023). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo [1, 2-a] pyridine derivatives against MARK4 protein. RSC Advances, 13(41), 28766-28782. [Link]

  • Sowa, M., Siemiaszko, G., Wesołowska, A., & Latos-Grażyński, L. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. International Journal of Molecular Sciences, 23(21), 13498. [Link]

  • Otręba, M., & Jagiełło, A. (2018). Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. Journal of medicinal chemistry, 61(17), 7622-7634. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 2-(10H-phenothiazin-10-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 2-(10H-phenothiazin-10-yl)acetohydrazide. In our shared pursuit of scientific advancement, the well-being of our researchers is paramount. This document moves beyond a simple checklist, offering a deep dive into the why behind each safety recommendation. By understanding the chemical nature of this compound and its constituent functional groups, we can implement robust safety protocols that protect you, your colleagues, and our environment.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are anticipated to be:

  • Skin and Eye Irritation: Direct contact may cause irritation or more severe chemical burns.[7][8][9]

  • Skin Sensitization: Repeated exposure to phenothiazine derivatives can lead to allergic skin reactions.[1][10]

  • Respiratory Irritation: Inhalation of the powdered form can irritate the respiratory tract.[7][8]

  • Toxicity: Hydrazine compounds can be toxic if inhaled, ingested, or absorbed through the skin.[5][11] There is also a potential for long-term health effects, including carcinogenicity, associated with hydrazides.[5]

  • Environmental Hazard: Phenothiazines are very toxic to aquatic life with long-lasting effects.[1][2]

Given these potential risks, a comprehensive approach to personal protective equipment (PPE) is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[12]Nitrile or neoprene gloves.[12][13]Lab coat.[13]Recommended to be performed in a chemical fume hood or a ventilated balance enclosure. If not possible, a NIOSH-approved N95 respirator is advised.[13]
Dissolving and Solution Preparation Chemical splash goggles.[12]Nitrile or neoprene gloves.[12][13]Lab coat.[13]Work should be conducted in a chemical fume hood.[14]
Running Reactions and Transfers Chemical splash goggles. A face shield is recommended if there is a risk of splashing.[13][15]Nitrile or neoprene gloves.[12][13]Lab coat. Consider a chemically resistant apron.[16]All manipulations should be performed in a chemical fume hood.[14]
Work-up and Purification Chemical splash goggles and a face shield.[13][15]Nitrile or neoprene gloves.[12][13]Lab coat and a chemically resistant apron.[16]All procedures must be carried out in a chemical fume hood.[14]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational and disposal plan is crucial for minimizing risk and ensuring environmental stewardship.

Handling Protocol
  • Preparation and Engineering Controls:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[3][14]

    • Ensure that an eyewash station and safety shower are readily accessible.[17]

    • Before starting, clear the work area of any unnecessary equipment or chemicals.

  • Weighing and Transfer:

    • When weighing the solid compound, use a ventilated balance enclosure or perform the task in a chemical fume hood to avoid generating and inhaling dust.[2]

    • Use a spatula for transfers. Avoid scooping with weighing paper, which can create dust.

    • Close the container immediately after use.

  • Dissolution and Reaction:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

    • Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects.

Spill Management

In the event of a spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Contain: For small spills, if you are trained and it is safe to do so, contain the spill with an absorbent material like vermiculite or sand.[18]

  • Clean-up:

    • Dampen the spilled solid with a suitable solvent like acetone to prevent dust formation during clean-up.[18]

    • Carefully sweep the material into a designated hazardous waste container.[10]

    • Wash the spill area with soap and water.[18]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[6][19]

  • Waste Collection:

    • Collect all solid and liquid waste in clearly labeled, sealed, and chemically resistant containers.[19]

    • The label must include the words "Hazardous Waste" and the full chemical name.[19]

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[19]

    • Use secondary containment to prevent the spread of material in case of a leak.[19]

  • Final Disposal:

    • Do not dispose of this chemical down the drain or in the regular trash.[1][19]

    • Arrange for disposal through your institution's EHS department, which will coordinate with a licensed hazardous waste disposal contractor.[1] A potential disposal method is controlled incineration with a flue gas scrubber.[19]

Visualizing Your Safety Workflow

To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal Start Start: Handling Task Identified AssessHazards Assess Potential Hazards: - Skin/Eye Irritation - Sensitization - Inhalation Risk - Toxicity Start->AssessHazards EyeProtection Eye Protection: Safety Glasses (solids) Goggles (liquids) Face Shield (splash risk) AssessHazards->EyeProtection HandProtection Hand Protection: Nitrile or Neoprene Gloves EyeProtection->HandProtection Proceed to BodyProtection Body Protection: Lab Coat Chemically Resistant Apron (as needed) HandProtection->BodyProtection Proceed to RespiratoryProtection Respiratory Protection: Work in Fume Hood N95 Respirator (if hood unavailable) BodyProtection->RespiratoryProtection Proceed to WasteCollection Collect Waste in Labeled, Sealed Container RespiratoryProtection->WasteCollection After Task Completion WasteStorage Store in Designated Area with Secondary Containment WasteCollection->WasteStorage FinalDisposal Arrange for Professional Hazardous Waste Disposal WasteStorage->FinalDisposal

Caption: A workflow for selecting appropriate PPE and managing waste.

References

  • Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal of 7-methoxy-3H-phenothiazin-3-one.
  • Benchchem. (n.d.).
  • National Oceanic and Atmospheric Administration. (n.d.). PHENOTHIAZINE. CAMEO Chemicals.
  • Benchchem. (n.d.). Navigating the Uncharted: Proper Disposal Procedures for N-Propylnitrous Hydrazide.
  • CDH Fine Chemical. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Pharmacy 180. (n.d.). Phenothiazines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
  • Redox. (2022, March 3).
  • Hydrazine Hydrate 7.
  • Thermo Fisher Scientific. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phenothiazine.
  • ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development.
  • Inchem.org. (1991). Hydrazine (HSG 56, 1991).
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
  • Fisher Scientific. (n.d.).
  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
  • Safety Data Sheet - 37711-29-8. (2025, August 10).
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • AccuStandard. (n.d.). CAS No. 92-82-0 - Phenazine.
  • Fisher Scientific. (2014, September 29). Hydrazine hydrate, 55% (Hydrazine, 35%)
  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Cole-Parmer. (n.d.).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2025, July 23).
  • CymitQuimica. (2025, December 13).
  • TCI Chemicals. (n.d.).
  • Fisher Scientific. (n.d.).
  • DC Fine Chemicals. (n.d.).
  • PubMed. (2013, November 16).
  • National Center for Biotechnology Information. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • Central Washington University. (n.d.).
  • Casa Sauza. (2021, December 21).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.